molecular formula C25H34O6 B15541492 YK11

YK11

Cat. No.: B15541492
M. Wt: 430.5 g/mol
InChI Key: KCQHQCDHFVGNMK-DEIKBOPOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

YK11 is a useful research compound. Its molecular formula is C25H34O6 and its molecular weight is 430.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H34O6

Molecular Weight

430.5 g/mol

IUPAC Name

methyl (2E)-2-[(8R,9S,10R,13S,14S,17R)-2'-methoxy-2',13-dimethyl-3-oxospiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-1,3-dioxolane]-4'-ylidene]acetate

InChI

InChI=1S/C25H34O6/c1-23-11-9-18-17-8-6-16(26)13-15(17)5-7-19(18)20(23)10-12-25(23)21(14-22(27)28-3)30-24(2,29-4)31-25/h13-14,17-20H,5-12H2,1-4H3/b21-14+/t17-,18+,19+,20-,23-,24?,25-/m0/s1

InChI Key

KCQHQCDHFVGNMK-DEIKBOPOSA-N

Origin of Product

United States

Foundational & Exploratory

YK11's Mechanism of Action on Myostatin Inhibition: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the myostatin-inhibiting properties of YK11, a novel steroidal selective androgen receptor modulator (SARM). Drawing upon key foundational research, this document details the signaling pathways, experimental validation, and quantitative effects of this compound on myogenic differentiation. The primary mechanism of action involves this compound's function as a partial agonist of the androgen receptor, which, in turn, leads to a significant upregulation of follistatin, a potent endogenous inhibitor of myostatin. This guide presents quantitative data from seminal studies in clearly structured tables, outlines detailed experimental protocols for replication and further investigation, and provides visualizations of the core signaling pathways and experimental workflows using Graphviz.

Introduction

Myostatin, a member of the transforming growth factor-beta (TGF-β) superfamily, is a critical negative regulator of skeletal muscle mass.[1] Its inhibition presents a promising therapeutic strategy for muscle-wasting diseases and for enhancing muscle growth in various contexts. This compound, a synthetic steroidal SARM, has emerged as a compound of interest due to its potent anabolic effects, which are attributed to its unique dual mechanism of action: partial androgen receptor activation and robust myostatin inhibition.[2][3] Unlike traditional androgens, this compound's anabolic activity is primarily mediated through the induction of follistatin, an antagonist of myostatin.[4] This guide serves as a technical resource for researchers and drug development professionals, elucidating the core mechanisms of this compound-mediated myostatin inhibition.

Core Mechanism of Action: A Dual Approach

This compound exerts its anabolic effects through a distinct two-pronged mechanism:

  • Partial Agonism of the Androgen Receptor (AR): this compound binds to and partially activates the androgen receptor.[4] This interaction is crucial for its tissue-selective anabolic activity. However, unlike full agonists like dihydrotestosterone (DHT), this compound's activation of the AR does not induce the N/C terminal interaction, which is a requirement for the full transcriptional activity of the receptor.[4] This partial agonism is key to its selective gene regulation.

  • Induction of Follistatin Expression: The primary mechanism by which this compound inhibits myostatin is through the significant upregulation of follistatin (Fst) gene expression.[4] Follistatin is a secreted glycoprotein that directly binds to myostatin, preventing it from interacting with its cell surface receptor, Activin A Receptor Type IIB (ActRIIB), thereby neutralizing its inhibitory effect on muscle growth.[1]

The induction of follistatin by this compound is a key differentiator from other androgens like DHT, which do not significantly increase follistatin expression.[4] This unique property positions this compound as a potent myostatin inhibitor.

Signaling Pathway

The signaling cascade initiated by this compound leading to myostatin inhibition and subsequent myogenic differentiation can be summarized as follows:

  • Cellular Entry and AR Binding: this compound enters the target muscle cell and binds to the androgen receptor (AR) in the cytoplasm.

  • Nuclear Translocation: The this compound-AR complex translocates to the nucleus.

  • Gene Transcription: As a partial agonist, the this compound-AR complex selectively binds to androgen response elements (AREs) on the DNA, leading to the recruitment of specific cofactors.

  • Follistatin Upregulation: This selective gene activation results in a significant increase in the transcription and translation of the follistatin (Fst) gene.

  • Myostatin Inhibition: Secreted follistatin binds to extracellular myostatin, forming an inactive complex.

  • Myogenic Differentiation: With myostatin inhibited, myogenic regulatory factors (MRFs) such as MyoD, Myf5, and myogenin are upregulated, leading to myoblast differentiation and muscle fiber growth.[4]

YK11_Signaling_Pathway cluster_cell Muscle Cell cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binds YK11_AR This compound-AR Complex AR->YK11_AR ARE Androgen Response Element (ARE) YK11_AR->ARE Translocates & Binds Fst_Gene Follistatin Gene ARE->Fst_Gene Activates MRF_Genes Myogenic Regulatory Factor Genes (MyoD, Myf5, Myogenin) ARE->MRF_Genes Upregulates Follistatin Follistatin Fst_Gene->Follistatin Transcription & Translation MRFs Myogenic Regulatory Factors (MRFs) MRF_Genes->MRFs Expression Myostatin Myostatin Follistatin->Myostatin Binds & Inhibits Inactive_Myostatin Inactive Myostatin- Follistatin Complex Follistatin->Inactive_Myostatin Differentiation Myogenic Differentiation MRFs->Differentiation Promotes Myostatin->Inactive_Myostatin

Caption: this compound Signaling Pathway for Myostatin Inhibition.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on the expression of key myogenic regulatory factors and follistatin in C2C12 myoblasts, as reported in foundational studies.

Table 1: Effect of this compound on Myogenic Regulatory Factor (MRF) mRNA Expression

GeneTreatment (500 nM)Fold Change vs. Control (Approx.)
Myf5 This compound~3.5x
DHT~2.5x
MyoD This compound~3.0x
DHT~2.0x
Myogenin This compound~4.0x
DHT~2.5x

Data interpreted from graphical representations in Kanno Y, et al. (2013).[4]

Table 2: Effect of this compound on Follistatin (Fst) mRNA Expression

GeneTreatment (500 nM)Fold Change vs. Control (Approx.)
Follistatin This compound~3.0x
DHTNo significant change

Data interpreted from graphical representations in Kanno Y, et al. (2013).[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.

Cell Culture and Myogenic Differentiation of C2C12 Cells
  • Cell Line: Mouse C2C12 myoblasts.

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Differentiation Induction: To induce myogenic differentiation, C2C12 myoblasts are grown to approximately 80-90% confluency. The growth medium is then replaced with differentiation medium, which consists of DMEM supplemented with 2% horse serum.

  • Treatment: this compound or DHT is dissolved in ethanol (EtOH) and added to the differentiation medium at a final concentration of 500 nM. The control group receives an equivalent volume of EtOH.

Quantitative Real-Time PCR (qRT-PCR)
  • RNA Isolation: Total RNA is extracted from C2C12 cells using a suitable reagent such as TRIzol or a column-based kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit with oligo(dT) primers.

  • Real-Time PCR: qRT-PCR is performed using a SYBR Green-based master mix on a real-time PCR system.

  • Primer Sequences (Mouse):

    • Follistatin (Fst):

      • Forward: 5'-AGT GGC TGC TGA ATG TCC AG -3'

      • Reverse: 5'-GTC TCC TCT GCA TCC TGG TC -3'

    • MyoD:

      • Forward: 5'-CCA CTT CAC TGA CCT GCT TCT A -3'

      • Reverse: 5'-GCT CCA CTC GAG AAG CAC AT -3'

    • Myf5:

      • Forward: 5'-GAC AAG GTG ATG GAC AAG GCT -3'

      • Reverse: 5'-TGT GGG AGC TGT TTA TCT TCC A -3'

    • Myogenin:

      • Forward: 5'-GCA AAT GCA CTA GAG GAG CCT -3'

      • Reverse: 5'-AGG GAG TGG TGT GTC TGA TGT T -3'

    • β-actin (housekeeping gene):

      • Forward: 5'-TGT GAT GGT GGG AAT GGG TCA G -3'

      • Reverse: 5'-TTT GAT GTC ACG CAC GAT TTC C -3'

  • Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, normalized to the expression of the housekeeping gene (β-actin).

Western Blotting for Myosin Heavy Chain (MyHC)
  • Protein Extraction: C2C12 cells are lysed in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking: The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody against Myosin Heavy Chain (e.g., anti-MyHC, clone MF20) and a loading control (e.g., anti-β-actin).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Follistatin Neutralization Assay
  • Protocol: C2C12 cells are induced to differentiate in the presence of 500 nM this compound. Simultaneously, a neutralizing anti-follistatin antibody (e.g., goat anti-human/mouse Follistatin polyclonal antibody) is added to the culture medium.[4]

  • Endpoint Analysis: After a specified period of differentiation (e.g., 4 days), the expression of myogenic regulatory factors (e.g., Myf5) is assessed by qRT-PCR to determine if the effects of this compound are reversed by the neutralization of follistatin.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_analysis Analysis C2C12 C2C12 Myoblasts Differentiation Induce Differentiation (2% Horse Serum) C2C12->Differentiation Treatment Treat with: - Control (EtOH) - this compound (500 nM) - DHT (500 nM) Differentiation->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Protein_Extraction Protein Extraction Treatment->Protein_Extraction Fst_Neutralization Follistatin Neutralization (with anti-Fst antibody) Treatment->Fst_Neutralization cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR qRT-PCR Analysis (Fst, MyoD, Myf5, Myogenin) cDNA_Synthesis->qRT_PCR Western_Blot Western Blot (MyHC, β-actin) Protein_Extraction->Western_Blot Fst_Neutralization->qRT_PCR Analyze MRF expression

Caption: Experimental Workflow for Investigating this compound's Myogenic Effects.

Conclusion

References

YK11: A Comprehensive Technical Guide to its Chemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YK11 is a synthetic, steroidal molecule that has garnered significant interest within the scientific community for its unique activity as a selective androgen receptor modulator (SARM) and a myostatin inhibitor.[1] Structurally derived from dihydrotestosterone (DHT), this compound exhibits a distinct pharmacological profile, setting it apart from traditional anabolic steroids and other non-steroidal SARMs.[1] This technical guide provides a comprehensive overview of the chemical properties of this compound, a complete list of its associated CAS numbers, detailed experimental protocols from key studies, and a visual representation of its signaling pathways.

This compound CAS Numbers

This compound is associated with two primary CAS (Chemical Abstracts Service) numbers. The most commonly cited CAS number is 1370003-76-1 .[1][2][3] An alternative CAS number, 431579-34-9 , is also frequently referenced in chemical supplier databases.[4][5] It is important to note that commercially available this compound is often a mixture of diastereomers.[6]

Chemical Properties of this compound

This compound possesses a range of distinct chemical and physical properties that are crucial for its handling, formulation, and analysis. A summary of these properties is presented in the tables below.

Table 1: General Chemical Information for this compound
PropertyValueSource(s)
IUPAC Name Methyl (2E)-2-[(8R,9S,10R,13S,14S,17S)-2'-methoxy-2',13-dimethyl-3-oxospiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-1,3-dioxolane]-4'-ylidene]acetate[1][7]
Synonyms (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester, Myostine[1]
Molecular Formula C25H34O6[1][2]
Molecular Weight 430.53 g/mol [2][7]
Table 2: Physical and Chemical Properties of this compound
PropertyValueSource(s)
Appearance White to pale yellow crystalline solid[8]
Melting Point 134-137 °C[9][10]
Boiling Point 564.4 ± 50.0 °C (Predicted)[9][11]
Density 1.22 ± 0.1 g/cm³ (Predicted)[9][11]
Solubility Soluble in ethanol, methanol, acetonitrile (~1 mg/ml), and DMSO. Slightly soluble in chloroform. Very slightly soluble in water (0.13 g/L at 25°C).[6][8][9][10][12]
Storage Store at -20°C in a freezer for long-term stability.[8][11][12]
Stability Stable for at least 4 years when stored at -20°C.[12]
UV/Vis (λmax) 242 nm[6][12]

Biological Activity and Signaling Pathways

This compound's primary mechanism of action involves its function as a partial agonist of the androgen receptor (AR).[1] Unlike full agonists like DHT, this compound does not induce the N/C-terminal interaction of the AR, which is necessary for full transcriptional activation.[1] This partial agonism contributes to its selective tissue activity.

A key and unique feature of this compound is its ability to significantly increase the expression of follistatin, a potent inhibitor of myostatin.[1][13][14] Myostatin is a protein that negatively regulates muscle growth. By inhibiting myostatin, this compound promotes myogenic (muscle-building) differentiation.[14]

The signaling pathway of this compound can be visualized as follows:

YK11_Signaling_Pathway This compound Signaling Pathway This compound This compound AR Androgen Receptor (AR) (in cytoplasm) This compound->AR Binds to AR_nucleus AR-YK11 Complex (in nucleus) AR->AR_nucleus Translocation ARE Androgen Response Element (ARE) (on DNA) AR_nucleus->ARE Binds to Follistatin Follistatin Gene Transcription (Increased) ARE->Follistatin Myostatin Myostatin Follistatin->Myostatin Inhibits MuscleGrowth Inhibition of Myostatin Activity Follistatin->MuscleGrowth Promotes Myostatin->MuscleGrowth Normally Inhibits MyogenicDifferentiation Increased Myogenic Differentiation & Muscle Growth MuscleGrowth->MyogenicDifferentiation

A diagram illustrating the signaling cascade initiated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments that have elucidated the biological activity of this compound.

Cell Culture and Differentiation
  • C2C12 Myoblast Culture and Myogenic Differentiation: Mouse C2C12 myoblast cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO2 humidified atmosphere. To induce myogenic differentiation, confluent cells are switched to a differentiation medium consisting of DMEM supplemented with 2% horse serum. This compound or DHT is then added to this medium.[15]

  • MC3T3-E1 Osteoblast Culture and Osteogenic Differentiation: Mouse MC3T3-E1 osteoblast cells are cultured in Minimum Essential Medium α (MEMα) with 10% FBS. For osteogenic differentiation, the medium is supplemented with ascorbic acid and β-glycerol phosphate.[16]

Experimental Workflows

The following diagram illustrates a typical workflow for assessing the myogenic effects of this compound on C2C12 cells.

Myogenic_Differentiation_Workflow Workflow for Assessing this compound's Myogenic Effects cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Culture Culture C2C12 myoblasts in growth medium Confluence Grow to confluence Culture->Confluence SwitchMedium Switch to differentiation medium (DMEM + 2% horse serum) Confluence->SwitchMedium Addthis compound Add this compound (e.g., 500 nM) or vehicle control (EtOH) SwitchMedium->Addthis compound Incubate Incubate for specified duration (e.g., 2-7 days) Addthis compound->Incubate Harvest Harvest cells Incubate->Harvest qRT_PCR qRT-PCR for myogenic regulatory factors (MyoD, Myf5, myogenin) and Follistatin Harvest->qRT_PCR WesternBlot Western Blot for Myosin Heavy Chain (MyHC) Harvest->WesternBlot Luciferase_Assay_Logic Logic of AR Activation Assessment via Luciferase Assay This compound This compound Binding This compound binds to AR This compound->Binding AR Androgen Receptor (expressed in HEK293 cells) AR->Binding ARE_Luc ARE-Luciferase Reporter (transfected into cells) Activation AR-YK11 complex binds to ARE ARE_Luc->Activation Translocation Complex translocates to nucleus Binding->Translocation Translocation->Activation Luciferase_Expression Luciferase gene is transcribed and translated Activation->Luciferase_Expression Light_Emission Luciferase enzyme produces light upon substrate addition Luciferase_Expression->Light_Emission Measurement Light intensity is measured Light_Emission->Measurement

References

A Comprehensive Technical Guide to the Molecular Structure and Synthesis of YK11

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a detailed overview of the molecular structure, synthesis, and signaling pathways of YK11, a synthetic steroidal selective androgen receptor modulator (SARM). The information is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure of this compound

This compound, systematically known as (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester, is a synthetic steroid derived from dihydrotestosterone (DHT).[1] Its steroidal structure distinguishes it from many non-steroidal SARMs.[1]

The molecular properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₂₅H₃₄O₆
Molar Mass 430.541 g·mol⁻¹[1]
IUPAC Name Methyl (2E)-2-[(8R,9S,10R,13S,14S,17S)-2'-methoxy-2',13-dimethyl-3-oxospiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-1,3-dioxolane]-4'-ylidene]acetate[1]
CAS Number 1370003-76-1[1]
SMILES C[C@]12CC[C@H]3--INVALID-LINK--CCC5=CC(=O)CC[C@H]35[1]
InChI Key KCQHQCDHFVGNMK-PQUNLUOYSA-N[1]

Synthesis Pathway of this compound

The synthesis of this compound involves a palladium-catalyzed diastereoselective cyclization carbonylation. This key step results in the formation of this compound as a mixture of two diastereomers. An improved synthesis method has been reported that achieves a higher diastereomeric ratio.

The reaction involves the palladium-catalyzed carbonylation of a precursor molecule in the presence of a chiral ligand. The stereochemistry of the major, and more biologically active, diastereomer has been determined through X-ray crystallographic analysis.

Below is a diagram illustrating this key synthesis step.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_reagent Reagent Precursor_1 Precursor Molecule 1 Reaction_Vessel Reaction at -10°C Precursor_1->Reaction_Vessel CO Carbon Monoxide (CO) CO->Reaction_Vessel MeOH_DMSO Methanol/DMSO MeOH_DMSO->Reaction_Vessel Pd_tfa_2 Pd(tfa)₂ Pd_tfa_2->Reaction_Vessel Ligand_L1 Chiral Ligand (L1) Ligand_L1->Reaction_Vessel p_benzoquinone p-Benzoquinone p_benzoquinone->Reaction_Vessel YK11_mixture This compound (Diastereomeric Mixture, 12:1) Reaction_Vessel->YK11_mixture Stirring for 48h Purification Column Chromatography YK11_mixture->Purification Final_Product This compound (2a) - Major Diastereomer (Biologically Active) Purification->Final_Product G This compound This compound AR Androgen Receptor (AR) This compound->AR Binds and partially activates Follistatin Follistatin Expression ↑ AR->Follistatin Myostatin Myostatin Follistatin->Myostatin Inhibits Myogenesis Myogenic Differentiation ↑ (Muscle Growth) Myostatin->Myogenesis Inhibits G This compound This compound AR_cytoplasm Androgen Receptor (AR) (Cytoplasmic) This compound->AR_cytoplasm Binds Akt Akt AR_cytoplasm->Akt Rapid Non-genomic Signal pAkt Phosphorylated Akt (p-Akt) ↑ Akt->pAkt Phosphorylation Cell_Growth Cell Growth and Differentiation ↑ (e.g., Osteoblasts) pAkt->Cell_Growth

References

YK11: A Technical Whitepaper on its Dual-Action as a Partial Androgen Receptor Agonist and Myostatin Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YK11 is a synthetic, steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its unique dual mechanism of action. It functions as a partial agonist of the androgen receptor (AR) and, notably, as a potent inducer of follistatin, a myostatin inhibitor. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its molecular interactions, downstream signaling pathways, and the experimental evidence supporting its classification and activities. Quantitative data from key in vitro and in vivo studies are summarized, and detailed experimental protocols are provided to facilitate further research and development.

Introduction

This compound, with the chemical name (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester, is structurally distinct from non-steroidal SARMs, possessing a steroidal backbone derived from dihydrotestosterone (DHT).[1] First reported by Kanno and colleagues in 2011, this compound was identified as a partial agonist of the androgen receptor.[2] Subsequent research revealed its more defining characteristic: the ability to significantly increase the expression of follistatin, an antagonist of myostatin, a key negative regulator of muscle growth.[3][4] This dual functionality positions this compound as a compound of interest for therapeutic applications in muscle-wasting conditions and for performance enhancement.[3][5]

Mechanism of Action: A Dual Approach to Myogenesis

This compound exerts its anabolic effects through two primary, interconnected pathways: partial activation of the androgen receptor and inhibition of myostatin signaling.

Partial Agonism of the Androgen Receptor

This compound binds to the androgen receptor but does not induce the full transcriptional activation typical of potent androgens like DHT.[3][4] This partial agonism is attributed to its inability to promote the physical interaction between the N-terminal domain (NTD) and the ligand-binding domain (LBD) of the AR, a conformation required for maximal receptor activity.[3][4] Despite this, the binding of this compound to the AR is sufficient to initiate downstream signaling cascades that contribute to anabolic effects in musculoskeletal tissues.[3][6]

Myostatin Inhibition via Follistatin Upregulation

The most distinctive feature of this compound is its robust induction of follistatin (Fst) expression in muscle cells.[3][4] This effect is mediated through its interaction with the androgen receptor, as the presence of an AR antagonist, flutamide, attenuates the this compound-induced increase in follistatin mRNA.[3] Follistatin is a secreted glycoprotein that acts as a potent antagonist of myostatin, a member of the transforming growth factor-beta (TGF-β) superfamily. By binding directly to myostatin, follistatin prevents it from interacting with its receptor, activin type IIB receptor (ActRIIB), thereby inhibiting its downstream signaling that negatively regulates muscle growth.[3][7]

The signaling pathway is as follows:

YK11_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Muscle Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Myostatin Myostatin ActRIIB ActRIIB Receptor Myostatin->ActRIIB Binds and Activates Follistatin Follistatin Follistatin->Myostatin Binds and Inhibits Smad23_p p-Smad2/3 ActRIIB->Smad23_p Phosphorylates YK11_cyto This compound AR_cyto Androgen Receptor (AR) YK11_cyto->AR_cyto Binds AR_complex This compound-AR Complex AR_cyto->AR_complex AR_complex_nuc This compound-AR Complex AR_complex->AR_complex_nuc Translocation ARE Androgen Response Element AR_complex_nuc->ARE Binds Follistatin_Gene Follistatin Gene ARE->Follistatin_Gene Promotes Transcription Myogenic_Genes Myogenic Genes (MyoD, Myf5, Myogenin) ARE->Myogenic_Genes Promotes Transcription Follistatin_mRNA Follistatin mRNA Follistatin_Gene->Follistatin_mRNA Transcription Myogenic_mRNA Myogenic mRNA Myogenic_Genes->Myogenic_mRNA Transcription Follistatin_protein Follistatin Protein Follistatin_mRNA->Follistatin_protein Translation Myogenic_proteins Myogenic Proteins Myogenic_mRNA->Myogenic_proteins Translation Follistatin_protein->Follistatin Secretion Myogenesis_Promotion Promotion of Myogenesis Myogenic_proteins->Myogenesis_Promotion Leads to Myogenesis_Inhibition Inhibition of Myogenesis Smad23_p->Myogenesis_Inhibition Leads to AR_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification cluster_analysis Data Analysis Receptor_Prep Prepare AR-containing lysate (e.g., from rat prostate cytosol) Incubate Incubate AR lysate with radioligand and competitor (this compound or unlabeled DHT) Receptor_Prep->Incubate Radioligand_Prep Prepare radiolabeled androgen (e.g., [3H]-DHT) Radioligand_Prep->Incubate Competitor_Prep Prepare serial dilutions of this compound and unlabeled DHT Competitor_Prep->Incubate Separate Separate bound from free radioligand (e.g., using hydroxyapatite) Incubate->Separate Quantify Quantify bound radioactivity using scintillation counting Separate->Quantify Analyze Generate competition curve and calculate Ki value Quantify->Analyze C2C12_Differentiation_Workflow cluster_analysis_methods Analysis Methods Start Seed C2C12 myoblasts Culture Culture in growth medium (DMEM + 10% FBS) Start->Culture Induce Induce differentiation by switching to differentiation medium (DMEM + 2% horse serum) Culture->Induce Treat Treat with this compound (500 nM), DHT (500 nM), or vehicle Induce->Treat Incubate Incubate for various time points (e.g., 2, 4, 7 days) Treat->Incubate Analyze Analyze for markers of myogenic differentiation Incubate->Analyze qRT_PCR qRT-PCR for MyoD, Myf5, myogenin, and follistatin mRNA Analyze->qRT_PCR Western_Blot Western Blot for Myosin Heavy Chain (MyHC) Analyze->Western_Blot Immunostaining Immunostaining for myotube formation Analyze->Immunostaining

References

a complete list of YK11's effects on follistatin expression in vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro effects of the selective androgen receptor modulator (SARM), YK11, on the expression of follistatin (Fst). The information presented herein is synthesized from peer-reviewed scientific literature to serve as a detailed resource for researchers and professionals in the field of drug development.

Executive Summary

This compound, a novel steroidal SARM, has been shown to significantly upregulate the expression of follistatin in myoblasts in vitro. This induction is a key mechanism behind this compound's potent myogenic activity. The effect is mediated through the androgen receptor (AR), as the co-administration of an AR antagonist or the knockdown of the AR gene attenuates the this compound-induced increase in follistatin mRNA. This guide details the quantitative data from these pivotal experiments, outlines the methodologies employed, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The primary source of quantitative data on this compound's effect on follistatin expression in vitro comes from studies on murine C2C12 myoblast cells. The following tables summarize the key findings.

Table 1: Effect of this compound on Follistatin (Fst) mRNA Expression in C2C12 Myoblasts[1][2][3]
TreatmentConcentrationDurationRelative Fst mRNA Expression (Fold Change vs. Control)
Control (EtOH)-2 days~1.0
This compound500 nM2 days~4.5
DHT500 nM2 days~1.0
Control (EtOH)-4 days~1.0
This compound500 nM4 days~2.5
DHT500 nM4 days~1.0

Data are estimated from graphical representations in the source literature. DHT (dihydrotestosterone) serves as a comparator androgen.

Table 2: Androgen Receptor (AR) Dependency of this compound-Induced Follistatin (Fst) mRNA Expression in C2C12 Myoblasts[1][2][3]
ConditionTreatment (6 hours)Relative Fst mRNA Expression (Fold Change vs. Control)
Control-~1.0
This compound500 nM~2.0
This compound + Flutamide500 nM + 10 µM~1.2
Control siRNAThis compound (500 nM)~2.5
AR siRNAThis compound (500 nM)~1.5

Data are estimated from graphical representations in the source literature. Flutamide is an androgen receptor antagonist. AR siRNA was used to knock down the androgen receptor.

Experimental Protocols

The following methodologies are based on the key experiments investigating the effects of this compound on follistatin expression in vitro.[1][2]

Cell Culture and Differentiation
  • Cell Line: C2C12 mouse myoblast cells.

  • Growth Medium: Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).

  • Differentiation: To induce myogenic differentiation, the growth medium was switched to a differentiation medium consisting of DMEM supplemented with 2% horse serum.

This compound and DHT Treatment
  • Preparation: this compound and Dihydrotestosterone (DHT) were dissolved in ethanol (EtOH) to create stock solutions.

  • Treatment: C2C12 cells were treated with this compound (500 nM), DHT (500 nM), or a solvent control (EtOH) in the differentiation medium for the specified durations (e.g., 2 or 4 days).

Androgen Receptor Inhibition and Knockdown
  • AR Antagonist: For inhibition studies, cells were pre-treated with the androgen receptor antagonist, flutamide (10 µM), for 30 minutes before the addition of this compound or DHT.

  • AR Knockdown: For gene knockdown experiments, C2C12 cells were transfected with small interfering RNA (siRNA) against the androgen receptor or a negative control siRNA using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX). After 24 hours, the medium was changed to differentiation medium, and cells were treated with this compound or a solvent control for an additional 6 hours.

RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction: Total RNA was isolated from the C2C12 cells using a suitable reagent (e.g., ISOGEN II).

  • cDNA Synthesis: Complementary DNA (cDNA) was synthesized from the total RNA using a reverse transcription kit.

  • qRT-PCR: Quantitative real-time PCR was performed using a SYBR Green-based qPCR mix on a real-time PCR system. The expression of follistatin (Fst) mRNA was measured and normalized to a housekeeping gene (e.g., β-actin). The relative gene expression was calculated using the comparative Ct method.

Visualizations

Signaling Pathway of this compound-Induced Follistatin Expression

YK11_Follistatin_Pathway cluster_cell Myoblast Cell cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Nucleus Nucleus AR->Nucleus ARE Androgen Response Element (ARE) Fst_Gene Follistatin Gene ARE->Fst_Gene Gene Transcription Fst_mRNA Follistatin mRNA Fst_Gene->Fst_mRNA Follistatin_Protein Follistatin Protein Fst_mRNA->Follistatin_Protein Translation AR_n Activated AR AR_n->ARE

Caption: Proposed signaling pathway of this compound-induced follistatin expression.

Experimental Workflow for Investigating this compound's Effect on Follistatin

YK11_Experimental_Workflow cluster_treatments Experimental Groups start Start: C2C12 Myoblast Culture induce_diff Induce Differentiation (2% Horse Serum) start->induce_diff control Control (EtOH) induce_diff->control This compound This compound (500 nM) induce_diff->this compound dht DHT (500 nM) induce_diff->dht yk11_flu This compound + Flutamide induce_diff->yk11_flu yk11_siRNA This compound + AR siRNA induce_diff->yk11_siRNA harvest Harvest Cells at Time Points (e.g., 6h, 2d, 4d) control->harvest This compound->harvest dht->harvest yk11_flu->harvest yk11_siRNA->harvest rna_extraction Total RNA Extraction harvest->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qrt_pcr qRT-PCR for Follistatin mRNA cdna_synthesis->qrt_pcr analysis Data Analysis (Relative Expression) qrt_pcr->analysis end End: Quantify Follistatin Upregulation analysis->end

Caption: Experimental workflow for quantifying this compound's effect on follistatin mRNA.

Conclusion

References

YK11's Role in Myogenic Differentiation of C2C12 Myoblasts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the activity of the selective androgen receptor modulator (SARM), YK11, in promoting the myogenic differentiation of C2C12 myoblasts. This compound, a novel steroidal compound, has demonstrated potent anabolic effects on skeletal muscle, and this document aims to detail the key experimental findings that elucidate its mode of action. The primary focus is on the pivotal role of follistatin (Fst) in the this compound-mediated signaling cascade that leads to myogenesis. This guide is intended for researchers, scientists, and drug development professionals in the field of muscle biology and therapeutics.

Core Mechanism of Action

This compound is a partial agonist of the androgen receptor (AR).[1][2][3] Unlike dihydrotestosterone (DHT), a full AR agonist, this compound activates the AR without inducing the N/C terminal interaction, a conformational change typically required for full receptor activation.[1][2][3] This unique mode of binding likely contributes to its selective anabolic effects. In C2C12 myoblasts, this compound promotes myogenic differentiation by upregulating the expression of key myogenic regulatory factors (MRFs).[1][2][3] A key and distinguishing feature of this compound's mechanism is its ability to induce the expression of follistatin (Fst), an antagonist of myostatin, which is a negative regulator of muscle growth.[1][2][3] This induction of Fst is crucial for the myogenic effects of this compound.[1][2][3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound in C2C12 myoblasts and the general experimental workflow used to investigate its effects.

YK11_Signaling_Pathway cluster_extracellular Extracellular cluster_cell C2C12 Myoblast cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binds ARE Androgen Response Element (ARE) AR->ARE Translocates & Binds Fst_gene Follistatin Gene ARE->Fst_gene Activates Transcription MRFs_genes MRF Genes (MyoD, Myf5, Myogenin) ARE->MRFs_genes Activates Transcription Fst_mRNA Follistatin mRNA Fst_gene->Fst_mRNA Transcription Fst_protein Follistatin (Secreted) Fst_mRNA->Fst_protein Translation & Secretion MRFs_mRNAs MRF mRNAs MRFs_genes->MRFs_mRNAs Transcription Differentiation Myogenic Differentiation MRFs_mRNAs->Differentiation Promotes Myostatin Myostatin Fst_protein->Myostatin Inhibits Myostatin->Differentiation Inhibits

Caption: Proposed signaling pathway of this compound in C2C12 myoblasts.

Experimental_Workflow cluster_culture Cell Culture & Differentiation cluster_treatment Treatment Groups cluster_analysis Analysis C2C12_culture C2C12 Myoblast Culture (Growth Medium) Differentiation_induction Induce Differentiation (Differentiation Medium) C2C12_culture->Differentiation_induction Control Vehicle Control (EtOH) Differentiation_induction->Control Add Compounds YK11_treatment This compound (500 nM) Differentiation_induction->YK11_treatment Add Compounds DHT_treatment DHT (500 nM) Differentiation_induction->DHT_treatment Add Compounds YK11_FLU This compound + Flutamide (10 µM) Differentiation_induction->YK11_FLU Add Compounds YK11_antiFst This compound + anti-Fst Ab Differentiation_induction->YK11_antiFst Add Compounds Timepoints Incubate for 2, 4, or 7 days Control->Timepoints YK11_treatment->Timepoints DHT_treatment->Timepoints YK11_FLU->Timepoints YK11_antiFst->Timepoints qRT_PCR qRT-PCR Analysis (MyoD, Myf5, Myogenin, Fst) Timepoints->qRT_PCR Western_blot Western Blot Analysis (MyHC) Timepoints->Western_blot

Caption: General experimental workflow for studying this compound's effects.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound and DHT on the expression of key myogenic markers in C2C12 cells. All gene expression data is presented as fold change relative to the vehicle control.

Table 1: Effect of this compound and DHT on Myogenic Regulatory Factor (MRF) mRNA Expression after 4 Days

Treatment (500 nM)Myf5 mRNA Fold ChangeMyoD mRNA Fold ChangeMyogenin mRNA Fold Change
DHT ~2.5~2.0~2.5
This compound ~4.5~3.5~4.0
Data is estimated from graphical representations in Kanno et al. (2013) and presented as approximate fold changes.[1][2][3]

Table 2: Effect of AR Antagonist (Flutamide) on this compound-Induced MRF Expression after 4 Days

TreatmentMyf5 mRNA Fold ChangeMyoD mRNA Fold ChangeMyogenin mRNA Fold Change
This compound (500 nM) ~4.5~3.5~4.0
This compound + Flutamide (10 µM) ~1.0~1.0~1.0
Data is estimated from graphical representations in Kanno et al. (2013) and shows that the effects of this compound are AR-dependent.[1][2][3]

Table 3: Effect of this compound and DHT on Follistatin (Fst) mRNA Expression

Treatment (500 nM)Fst mRNA Fold Change (Day 2)Fst mRNA Fold Change (Day 4)
DHT ~1.0~1.0
This compound ~2.0~1.5
Data is estimated from graphical representations in Kanno et al. (2013). Note that DHT does not induce Fst expression.[1][2][3]

Table 4: Effect of Follistatin Neutralization on this compound-Induced Myf5 Expression after 4 Days

TreatmentMyf5 mRNA Fold Change
This compound (500 nM) ~4.5
This compound + anti-Fst Antibody ~2.0
Data is estimated from graphical representations in Kanno et al. (2013) and demonstrates the importance of Fst in this compound's myogenic activity.[1][2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the work of Kanno et al. (2013).[1][2][3]

C2C12 Cell Culture and Differentiation
  • Cell Line: Mouse myoblast cell line C2C12.

  • Growth Medium (GM): Dulbecco’s modified Eagle’s medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Differentiation: To induce myogenic differentiation, the growth medium is replaced with differentiation medium (DM), which consists of DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin.

Treatment with Compounds
  • Preparation of Compounds: this compound and dihydrotestosterone (DHT) are dissolved in ethanol (EtOH). The androgen receptor antagonist, hydroxyflutamide (FLU), is also dissolved in EtOH.

  • Treatment Procedure: C2C12 cells are cultured in DM and treated with this compound (500 nM), DHT (500 nM), or vehicle control (EtOH). For antagonist experiments, cells are co-treated with this compound (500 nM) and FLU (10 µM).

  • Treatment Duration: Cells are treated for specified periods, typically ranging from 2 to 7 days, depending on the experiment.

Quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction: Total RNA is isolated from C2C12 cells using a suitable RNA isolation kit according to the manufacturer's instructions.

  • Reverse Transcription: First-strand cDNA is synthesized from total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

  • PCR Amplification: qRT-PCR is performed using a thermal cycler with SYBR Green PCR master mix. The relative expression of target genes (MyoD, Myf5, myogenin, Fst) is normalized to the expression of a housekeeping gene, such as β-actin.

  • Data Analysis: The comparative Ct method (2^-ΔΔCt) is used to calculate the fold change in gene expression relative to the vehicle-treated control group.

Western Blotting
  • Protein Extraction: Whole-cell lysates are prepared from C2C12 cells using a lysis buffer containing protease inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay, such as the Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20) and then incubated with a primary antibody specific for the protein of interest (e.g., myosin heavy chain, MyHC). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Follistatin Neutralization Assay
  • Procedure: C2C12 cells are cultured in DM and treated with this compound (500 nM) in the presence or absence of a neutralizing anti-follistatin antibody.

  • Analysis: After the treatment period (e.g., 4 days), the expression of myogenic regulatory factors, such as Myf5, is measured by qRT-PCR to determine if the myogenic effects of this compound are attenuated by blocking follistatin activity.

Conclusion

The available evidence strongly indicates that this compound promotes myogenic differentiation in C2C12 myoblasts through a mechanism that is dependent on the androgen receptor and is uniquely characterized by the induction of follistatin.[1][2][3] This upregulation of follistatin, an inhibitor of the anti-myogenic factor myostatin, appears to be a key differentiator between the anabolic activity of this compound and that of traditional androgens like DHT.[1][2][3] These findings provide a solid foundation for further research into the therapeutic potential of this compound and other SARMs with similar mechanisms of action for the treatment of muscle-wasting disorders.

References

The Impact of YK11 on Osteoblastic Proliferation in MC3T3-E1 Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the effects of the selective androgen receptor modulator (SARM), YK11, on the proliferation and differentiation of murine pre-osteoblastic MC3T3-E1 cells. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the known signaling pathways and experimental workflows.

Executive Summary

This compound, a novel steroidal SARM, has demonstrated significant anabolic effects on bone-forming cells.[1][2] In vitro studies utilizing the MC3T3-E1 cell line have shown that this compound enhances osteoblastic proliferation, differentiation, and mineralization.[1][3] The primary mechanism of action in these cells appears to be mediated through the androgen receptor (AR), leading to the activation of the Akt signaling pathway.[1][3][4] While this compound is also known to upregulate the expression of follistatin, a myostatin inhibitor, in myoblasts, current research has not established a direct role for the follistatin-myostatin pathway in this compound-induced osteoblastic proliferation in MC3T3-E1 cells.[5] This guide consolidates the available quantitative data and experimental protocols to serve as a foundational resource for further research and development in this area.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the impact of this compound on MC3T3-E1 cells.

Table 2.1: Effect of this compound on MC3T3-E1 Cell Proliferation
TreatmentConcentrationDurationProliferation AssayResult (Relative to Control)Citation
This compound0.5 µM96 hMTS AssayIncreased cell growth[3]
DHT0.01 µM96 hMTS AssayIncreased cell growth[3]
This compound + HF0.5 µM this compound, 1 µM Hydroxyflutamide96 hMTS AssayProliferation increase was reversed[3]

Note: Specific quantitative values for the increase in cell growth were not provided in the primary literature in numerical format but were presented graphically.

Table 2.2: Effect of this compound on Osteoblast Differentiation Markers

| Marker | Treatment | Concentration | Duration | Assay | Result (Relative to Control) | Citation | |---|---|---|---|---|---| | Alkaline Phosphatase (ALP) Activity | this compound | 0.5 µM | 7 d | p-NPP Assay | Increased activity |[3] | | Mineralization | this compound | 0.5 µM | 21 d | Alizarin Red S Staining | Increased calcium deposition |[3] | | Osteoprotegerin (OPG) mRNA | this compound | 0.5 µM | 14 d | RT-qPCR | Increased expression |[3] | | Osteocalcin (OC) mRNA | this compound | 0.5 µM | 14 d | RT-qPCR | Increased expression |[3] |

Note: The primary literature presented these results graphically. Specific fold-change values were not explicitly stated in the text.

Table 2.3: Effect of this compound on Akt Signaling

| Analyte | Treatment | Concentration | Duration | Assay | Result (Relative to Control) | Citation | |---|---|---|---|---|---| | Phosphorylated Akt (p-Akt) | this compound | 0.5 µM | 15 min | Western Blot | Increased phosphorylation |[3] | | Phosphorylated Akt (p-Akt) | DHT | 0.01 µM | 15 min | Western Blot | Increased phosphorylation |[3] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the primary literature.[3]

Cell Culture and Treatments
  • Cell Line: MC3T3-E1 murine pre-osteoblastic cells.

  • Culture Medium: α-MEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Differentiation Medium: Culture medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.

  • Treatments: this compound (synthesized in-house), dihydrotestosterone (DHT), and hydroxyflutamide (HF) were dissolved in ethanol. The final concentration of ethanol in the medium was kept below 0.1%.

Cell Proliferation (MTS Assay)
  • MC3T3-E1 cells were seeded in 96-well plates.

  • After 24 hours, the medium was replaced with differentiation medium containing this compound (0.5 µM), DHT (0.01 µM), or this compound in combination with the AR antagonist hydroxyflutamide (1 µM).

  • Cells were incubated for 96 hours.

  • Cell proliferation was measured using a CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) kit according to the manufacturer's instructions.

  • Absorbance was read at 490 nm using a microplate reader.

Alkaline Phosphatase (ALP) Activity Assay
  • MC3T3-E1 cells were cultured in 24-well plates with differentiation medium containing this compound (0.5 µM) or DHT (0.01 µM) for 7 days.

  • Cells were washed with PBS and lysed.

  • ALP activity in the cell lysate was measured using a p-nitrophenyl phosphate (pNPP) substrate.

  • The absorbance of the resulting p-nitrophenol was measured at 405 nm.

Mineralization (Alizarin Red S Staining)
  • MC3T3-E1 cells were cultured in differentiation medium with this compound (0.5 µM) or DHT (0.01 µM) for 21 days.

  • Cells were fixed with 10% formaldehyde for 15 minutes.

  • The fixed cells were stained with 2% Alizarin Red S solution (pH 4.2) for 20 minutes at room temperature.

  • After washing with distilled water, the stained calcium deposits were visualized by microscopy.

Gene Expression Analysis (RT-qPCR)
  • MC3T3-E1 cells were cultured in differentiation medium with this compound (0.5 µM) or DHT (0.01 µM) for 14 days.

  • Total RNA was extracted from the cells.

  • cDNA was synthesized from the total RNA using reverse transcriptase.

  • Real-time quantitative PCR (RT-qPCR) was performed to measure the mRNA expression levels of osteoprotegerin (OPG) and osteocalcin (OC).

  • Gene expression levels were normalized to a housekeeping gene.

Western Blot Analysis for Akt Phosphorylation
  • MC3T3-E1 cells were serum-starved for 24 hours.

  • Cells were then treated with this compound (0.5 µM) or DHT (0.01 µM) for 15 minutes.

  • Whole-cell lysates were prepared, and protein concentrations were determined.

  • Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was immunoblotted with primary antibodies against phosphorylated Akt (Ser473) and total Akt.

  • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflow

This compound Signaling Pathway in MC3T3-E1 Cells

YK11_Signaling_Pathway cluster_0 Cell Membrane This compound This compound AR Androgen Receptor (AR) (Cytosolic) This compound->AR Binds to PI3K PI3K AR->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Phosphorylated) Proliferation Osteoblastic Proliferation pAkt->Proliferation Promotes Differentiation Osteoblastic Differentiation pAkt->Differentiation Promotes Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Assays start Seed MC3T3-E1 Cells treat Treat with this compound, DHT, etc. start->treat mts Proliferation (MTS Assay) treat->mts alp Differentiation (ALP Activity) treat->alp ars Mineralization (Alizarin Red S) treat->ars qpcr Gene Expression (RT-qPCR) treat->qpcr wb Signaling (Western Blot) treat->wb

References

YK11's Gene-Selective Transactivation in Breast Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

YK11 is a synthetic steroidal selective androgen receptor modulator (SARM) that has demonstrated a unique profile of gene-selective transactivation in androgen receptor (AR)-positive breast cancer cells. Unlike natural androgens such as dihydrotestosterone (DHT), this compound exhibits partial agonism, leading to the differential regulation of AR target genes. This guide provides a comprehensive overview of the current understanding of this compound's molecular mechanism in breast cancer cells, focusing on the MDA-MB-453 cell line. It is important to note that a complete, genome-wide list of genes regulated by this compound in breast cancer cells is not yet available in the scientific literature. This document summarizes the existing data on its selective gene regulation, the proposed mechanisms, and detailed experimental protocols to facilitate further research in this area.

Introduction

The androgen receptor, a member of the nuclear receptor superfamily, is expressed in a significant portion of breast cancers and represents a potential therapeutic target.[1] Selective androgen receptor modulators (SARMs) are a class of ligands that bind to the AR and display tissue-selective effects. This compound has emerged as a steroidal SARM with a distinct mechanism of action.[2][3] In AR-positive MDA-MB-453 human breast cancer cells, this compound acts as a partial agonist, inducing a different pattern of AR-mediated gene expression compared to the full agonist DHT.[2][4][5] This gene-selective activity suggests that this compound could potentially be developed to elicit specific, desired downstream effects of AR activation while avoiding others.

Quantitative Data on Gene-Selective Transactivation

The gene-selective transactivation of this compound in MDA-MB-453 breast cancer cells has been primarily characterized by its differential effects on two AR target genes: FK506-binding protein 51 (FKBP51) and SARG (Specifically Androgen Regulated Gene).

GeneLigandConcentrationFold Induction (mRNA)Reference
FKBP51 DHT10 nM~ 8-fold[5]
This compound1 µM~ 8-fold[5]
SARG DHT10 nM~ 6-fold[5]
This compound1 µMNo significant induction[5]

Table 1: Relative mRNA expression of AR target genes in MDA-MB-453 cells treated with DHT or this compound for 24 hours. Data are illustrative based on published findings.

Molecular Mechanism of Gene Selectivity

The gene-selective action of this compound is believed to stem from its unique interaction with the androgen receptor, which leads to a distinct conformational change in the receptor. This altered conformation subsequently influences the recruitment of co-regulatory proteins, ultimately dictating which target genes are transcribed.

Altered Androgen Receptor Conformation

Docking studies suggest that the bulky C17-group of the this compound molecule sterically hinders the typical conformational changes of the AR ligand-binding domain (LBD), particularly affecting the positioning of helices 11 and 12.[2] This is significant because the proper positioning of these helices is crucial for the formation of a functional activation function-2 (AF-2) domain, which is a key site for coactivator binding and subsequent transcriptional activation.

Differential Cofactor Recruitment

The altered conformation of the AR when bound to this compound leads to a different profile of cofactor recruitment compared to when it is bound to DHT.[2] Specifically, this compound does not promote the canonical N/C-terminal interaction of the AR, a handshake between the N-terminal and C-terminal domains that is required for full transcriptional activity of some target genes.[3][4] Mammalian two-hybrid assays have supported the hypothesis of differential cofactor recruitment, with mutational studies of glutamine 902 in the AR also indicating its importance in the selective action of this compound.[2]

YK11_Mechanism cluster_ligand Ligands cluster_receptor Androgen Receptor (AR) cluster_cofactors Cofactors cluster_genes Target Genes This compound This compound AR AR This compound->AR Binds DHT DHT DHT->AR Binds Cofactor_A Cofactor A AR->Cofactor_A Recruits (with this compound or DHT) Cofactor_B Cofactor B AR->Cofactor_B Recruits (with DHT only) FKBP51 FKBP51 Cofactor_A->FKBP51 Activates Transcription SARG SARG Cofactor_B->SARG Activates Transcription

Signaling pathway of this compound vs. DHT.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on this compound's gene-selective transactivation in breast cancer cells.

Cell Culture and Treatment
  • Cell Line: MDA-MB-453 (AR-positive, ER-negative, PR-negative human breast cancer cell line).

  • Culture Medium: Leibovitz's L-15 Medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere without CO2.

  • Hormone Deprivation: Prior to hormone treatment, cells are cultured in a phenol red-free medium containing 5% charcoal-stripped FBS for 48-72 hours to reduce the influence of endogenous steroids.

  • Treatment: Cells are treated with this compound (typically 1 µM), DHT (typically 10 nM), or vehicle (e.g., DMSO) for the desired duration (e.g., 24 hours for gene expression analysis).

Cell_Culture_Workflow start Start with MDA-MB-453 cells culture Culture in L-15 medium + 10% FBS start->culture deprive Hormone deprivation (48-72h) phenol red-free medium + 5% charcoal-stripped FBS culture->deprive treat Treat with this compound, DHT, or vehicle deprive->treat harvest Harvest cells for analysis treat->harvest

Workflow for cell culture and treatment.
Quantitative Real-Time PCR (qPCR)

  • RNA Extraction: Total RNA is extracted from treated cells using a suitable method, such as TRIzol reagent or a column-based kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit with oligo(dT) primers.

  • qPCR Reaction: qPCR is performed using a SYBR Green-based master mix on a real-time PCR system.

  • Primers:

    • FKBP51: (Forward and reverse primer sequences to be obtained from specific publications or designed).

    • SARG: (Forward and reverse primer sequences to be obtained from specific publications or designed).

    • Housekeeping gene (e.g., GAPDH or ACTB): Used for normalization.

  • Thermal Cycling: A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: The relative expression of target genes is calculated using the ΔΔCt method, normalized to the housekeeping gene and expressed as fold change relative to the vehicle-treated control.

Chromatin Immunoprecipitation (ChIP) Assay
  • Cross-linking: MDA-MB-453 cells are treated with 1% formaldehyde to cross-link proteins to DNA.

  • Cell Lysis and Sonication: Cells are lysed, and the chromatin is sheared into fragments of 200-1000 bp by sonication.

  • Immunoprecipitation: The sheared chromatin is incubated with an antibody against the androgen receptor or a control IgG overnight.

  • Immune Complex Capture: Protein A/G beads are used to capture the antibody-chromatin complexes.

  • Washes: The beads are washed to remove non-specific binding.

  • Elution and Reverse Cross-linking: The chromatin is eluted from the beads, and the cross-links are reversed by heating.

  • DNA Purification: The DNA is purified using a PCR purification kit.

  • Analysis: The enrichment of specific DNA regions (e.g., androgen response elements in the promoters of target genes) is quantified by qPCR.

Conclusion and Future Directions

The available evidence clearly indicates that this compound acts as a gene-selective androgen receptor modulator in breast cancer cells. Its ability to differentially regulate AR target genes, such as FKBP51 and SARG, provides a compelling case for the nuanced pharmacological control of AR activity. The proposed mechanism involving altered AR conformation and subsequent differential cofactor recruitment offers a solid framework for understanding this selectivity.

However, the current knowledge is limited to a very small subset of AR-regulated genes. To fully realize the therapeutic potential of this compound and similar SARMs, future research should prioritize genome-wide analyses, such as RNA-sequencing and ChIP-sequencing, to generate a comprehensive list of this compound-regulated genes and AR binding sites in breast cancer cells. Such studies will be instrumental in predicting the full spectrum of this compound's biological effects and in guiding the development of next-generation SARMs with tailored gene-regulatory profiles for the treatment of breast cancer and other hormone-dependent diseases.

References

The Neurochemical Impact of YK11 on the Rat Hippocampus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the neurochemical effects of the selective androgen receptor modulator (SARM), YK11, within the rat hippocampus. This document summarizes key findings from in vivo studies, detailing the compound's impact on crucial signaling pathways, neuroinflammation, and cellular health. All quantitative data from cited studies are presented in structured tables for comparative analysis, and detailed experimental methodologies are provided. Furthermore, this guide includes visual representations of the described signaling pathways to facilitate a deeper understanding of the molecular mechanisms at play.

Executive Summary

Recent preclinical studies have demonstrated that this compound, a steroidal SARM, readily crosses the blood-brain barrier and exerts significant neurochemical effects in the rat hippocampus. In vivo research indicates that this compound administration is associated with the downregulation of the BDNF/TrkB/CREB signaling pathway, a critical cascade for neuronal growth and memory. Furthermore, this compound has been shown to induce neuroinflammation by increasing pro-inflammatory cytokines and to trigger apoptosis through the p38 MAPK signaling pathway. The compound also elevates oxidative stress and impairs mitochondrial function within the hippocampus. These findings highlight the complex and potentially detrimental neurological effects of this compound at anabolic dosages.

Neurochemical Effects of this compound in the Rat Hippocampus

Studies on male Wistar rats have revealed a range of neurochemical alterations in the hippocampus following this compound administration. The primary effects observed are the modulation of key signaling pathways involved in neurogenesis and memory, the induction of a pro-inflammatory state, and the initiation of apoptotic processes.

Impact on BDNF/TrkB/CREB Signaling

This compound has been shown to downregulate the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB)/cAMP response element-binding protein (CREB) signaling pathway[1][2]. This pathway is fundamental for neuronal survival, differentiation, and synaptic plasticity.

Table 1: Qualitative Effects of this compound on Hippocampal Signaling Pathways

Signaling PathwayEffect of this compound AdministrationAssociated FunctionReference
BDNF/TrkB/CREBDownregulationNeuronal growth, memory consolidation[1][2]
p38 MAPKHeightened ActivityApoptosis, inflammation[1][2]
Neuroinflammatory and Apoptotic Effects

This compound administration has been demonstrated to increase pro-inflammatory cytokines and decrease anti-inflammatory cytokines in the hippocampus, indicating a shift towards a neuroinflammatory environment[1][2]. This is coupled with the activation of the p38 MAPK pathway, which initiates an apoptotic cascade involving Bax, Bcl-2, and cleaved caspase-3, ultimately leading to programmed cell death[1][2].

Table 2: Effects of this compound on Inflammatory Cytokines in the Rat Hippocampus

CytokineEffect of this compound AdministrationFunctionReference
Interleukin-1β (IL-1β)IncreasedPro-inflammatory[1][2]
Interleukin-6 (IL-6)IncreasedPro-inflammatory[1][2]
Interleukin-10 (IL-10)ReducedAnti-inflammatory[1][2]
Oxidative Stress and Mitochondrial Dysfunction

Further research has indicated that this compound induces oxidative stress and impairs mitochondrial function within the hippocampus[3][4]. This is characterized by alterations in the endogenous antioxidant system and negative effects on mitochondrial function markers[3][4].

Experimental Protocols

The following methodologies were employed in the key in vivo studies investigating the effects of this compound in the rat hippocampus.

Animal Model and Dosing Regimen
  • Species: Male Wistar rats[3][4].

  • Compound: (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic-acid-methyl-ester (this compound)[1][2].

  • Dosage: 0.35 g/kg[1][2][3][4].

  • Duration: 5 weeks[1][2][3][4].

  • Groups: Studies typically involved a control group, a this compound-only group, an exercise-only group, and a combined exercise and this compound group[1][2][3][4].

In Silico and In Vitro Methods
  • Physiologically Based Pharmacokinetic (PBPK) Modeling: Used to demonstrate the brain permeability of this compound[1][2].

  • Molecular Docking Analysis: Employed to show the binding affinity of this compound to the androgen receptor in the hippocampus and its inhibitory effects on 5-alpha-reductase type II[1][2].

Ex Vivo Analysis
  • Biochemical Analysis: Hippocampal tissue was analyzed to measure levels of cytokines, components of the BDNF/TrkB/CREB and p38 MAPK signaling pathways, and markers of oxidative stress and mitochondrial function.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways affected by this compound in the rat hippocampus.

BDNF_TrkB_CREB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound BDNF BDNF This compound->BDNF Downregulates TrkB TrkB Receptor BDNF->TrkB Binds pTrkB p-TrkB TrkB->pTrkB Phosphorylates CREB CREB pTrkB->CREB Activates pCREB p-CREB CREB->pCREB Phosphorylates Gene_Expression Gene Expression (Neuronal Survival, Synaptic Plasticity) pCREB->Gene_Expression Promotes p38_MAPK_Apoptosis_Pathway This compound This compound Inflammation Inflammation This compound->Inflammation Induces p38_MAPK p38 MAPK Inflammation->p38_MAPK Activates Bax Bax p38_MAPK->Bax Activates Bcl2 Bcl-2 p38_MAPK->Bcl2 Inhibits Caspase3 Cleaved Caspase-3 Bax->Caspase3 Activates Bcl2->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, frequently leads to severe muscle wasting, a condition known as sepsis-associated myopathy. This catabolic state is a major contributor to prolonged hospitalization, disability, and mortality. Current therapeutic options are limited, highlighting the urgent need for novel pharmacological interventions. This whitepaper provides an in-depth technical guide on the potential of YK11, a selective androgen receptor modulator (SARM) and myostatin inhibitor, in preventing sepsis-related muscle wasting. Drawing upon preclinical evidence, we detail the molecular mechanisms of action, summarize key quantitative data, and provide insights into experimental protocols. The central hypothesis is that this compound, by inhibiting myostatin, can counteract the catabolic signaling pathways activated during sepsis, thereby preserving muscle mass and function.

Introduction to Sepsis-Induced Muscle Wasting

Sepsis-associated muscle wasting is a complex and multifactorial process characterized by a rapid decline in muscle mass and strength.[1] The systemic inflammatory response, driven by a surge in pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), is a primary instigator of this catabolic state.[2] These cytokines activate several intracellular signaling pathways that shift the balance from protein synthesis to protein degradation.

Key catabolic pathways implicated in sepsis-induced muscle wasting include:

  • The Ubiquitin-Proteasome System (UPS): This is the primary pathway for targeted protein degradation in skeletal muscle. During sepsis, there is an upregulation of muscle-specific E3 ubiquitin ligases, notably Muscle RING Finger 1 (MuRF1) and Atrogin-1 (also known as MAFbx).[3] These enzymes tag proteins for degradation by the proteasome.

  • Autophagy-Lysosome Pathway: This pathway is responsible for the degradation of bulk cytoplasm and organelles. Its role in sepsis-induced muscle wasting is complex, but it is generally considered to be activated.

  • Calpain System: These calcium-dependent proteases can initiate protein degradation by cleaving myofibrillar proteins, making them susceptible to further degradation by the UPS.

  • Myostatin Signaling: Myostatin, a member of the transforming growth factor-beta (TGF-β) superfamily, is a potent negative regulator of muscle growth.[4][5] Its expression is often elevated in catabolic states, and it has been shown to activate proteolytic pathways.[6][7]

This compound: A Novel Myostatin Inhibitor

This compound is a synthetic steroidal selective androgen receptor modulator (SARM) with a unique dual mechanism of action.[4] It acts as a partial agonist of the androgen receptor, but more significantly, it functions as a potent myostatin inhibitor.[4][5] The primary mechanism through which this compound inhibits myostatin is by increasing the expression of follistatin, a natural antagonist of myostatin. By binding to myostatin, follistatin prevents it from interacting with its receptor, Activin Receptor Type IIB (ActRIIB), thereby blocking its downstream signaling cascade.

Preclinical Evidence for this compound in Sepsis-Related Muscle Wasting

A key preclinical study by Lee et al. (2021) investigated the efficacy of this compound in a mouse model of bacterial sepsis.[4][5][8] This study provides the most direct evidence to date for the potential of this compound in this context.

Experimental Protocol

A detailed understanding of the experimental methodology is crucial for the interpretation of the findings.

  • Animal Model: Eight-week-old male BALB/c mice were used in the study.[8]

  • Sepsis Induction: Sepsis was induced by a single intraperitoneal injection of Escherichia coli K1 (1 x 10⁸ CFU/mouse).[8]

  • This compound Administration: this compound was administered orally at two different dosages, 350 mg/kg and 700 mg/kg, daily for 10 consecutive days prior to the induction of sepsis.[8]

  • Outcome Measures: The primary outcomes assessed were:

    • Body weight

    • Muscle mass (as a percentage of body weight)

    • Fat mass (as a percentage of body weight)

    • Histological analysis of myofiber size

    • Survival rate

    • Levels of pro-inflammatory cytokines and organ damage markers[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the Lee et al. (2021) study. It is important to note that the precise numerical data with error bars are not publicly available and the values presented here are visually estimated from the published figures.

Table 1: Effect of this compound on Body Weight, Muscle Mass, and Fat Mass in Septic Mice

Treatment GroupChange in Body Weight (relative to sepsis group)Muscle Mass (% of Body Weight)Fat Mass (% of Body Weight)
Control (No Sepsis)N/AHigher than SepsisLower than Sepsis
Sepsis (E. coli K1)Significant DecreaseDecreasedIncreased
This compound (350 mg/kg) + SepsisMitigated DecreasePartially PreservedReduced compared to Sepsis
This compound (700 mg/kg) + SepsisMitigated DecreasePreservedReduced compared to Sepsis

Table 2: Effect of this compound on Survival Rate in Septic Mice

Treatment GroupSurvival Rate (%)
Sepsis (E. coli K1)Decreased
This compound (350 mg/kg) + SepsisIncreased
This compound (700 mg/kg) + SepsisSignificantly Increased

Table 3: Effect of this compound on Pro-inflammatory Cytokines and Organ Damage Markers in Septic Mice

MarkerSepsis (E. coli K1)This compound + Sepsis
TNF-αIncreasedRepressed
IL-1βIncreasedRepressed
IL-6IncreasedRepressed
Organ Damage MarkersIncreasedRepressed

Note: "Repressed" indicates a statistically significant reduction compared to the sepsis-only group.

Signaling Pathways and Mechanism of Action

The therapeutic potential of this compound in sepsis-related muscle wasting lies in its ability to counteract the catabolic signaling cascades initiated by the inflammatory response.

This compound-Myostatin-Follistatin Pathway

The primary anabolic and anti-catabolic effects of this compound are mediated through the upregulation of follistatin.

YK11_Pathway This compound This compound Follistatin Follistatin This compound->Follistatin Upregulates Myostatin Myostatin Follistatin->Myostatin Inhibits ActRIIB ActRIIB Receptor Myostatin->ActRIIB Activates Muscle_Growth Muscle Growth (Anabolism) Myostatin->Muscle_Growth Inhibits Muscle_Wasting Muscle Wasting (Catabolism) ActRIIB->Muscle_Wasting Promotes

Diagram 1: this compound's primary mechanism of action via follistatin-mediated myostatin inhibition.

Counteracting Sepsis-Induced Catabolic Pathways

During sepsis, pro-inflammatory cytokines activate transcription factors such as NF-κB and FOXO, which in turn upregulate the expression of MuRF1 and Atrogin-1. Myostatin itself has been shown to activate FOXO1, leading to increased expression of these atrogenes.[6][7] By inhibiting myostatin, this compound can potentially disrupt this catabolic signaling cascade.

Sepsis_YK11_Interaction cluster_sepsis Sepsis-Induced Signaling cluster_this compound This compound Intervention Sepsis Sepsis (E. coli K1) Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Sepsis->Cytokines NFkB NF-κB Cytokines->NFkB FOXO p-FOXO3a Cytokines->FOXO Atrogenes MuRF1 & Atrogin-1 Upregulation NFkB->Atrogenes FOXO->Atrogenes Proteolysis Protein Degradation & Muscle Wasting Atrogenes->Proteolysis Myostatin_Sepsis Myostatin Myostatin_Sepsis->FOXO This compound This compound Follistatin Follistatin This compound->Follistatin Follistatin->Myostatin_Sepsis Inhibits

Diagram 2: Proposed interaction of this compound with sepsis-induced catabolic signaling pathways.

Experimental Workflow for Preclinical Evaluation

For researchers and drug development professionals looking to validate and expand upon these findings, a robust preclinical experimental workflow is essential.

Experimental_Workflow Animal_Model Animal Model (e.g., BALB/c Mice) Acclimatization Acclimatization (1 week) Animal_Model->Acclimatization YK11_Admin This compound Administration (Oral Gavage, 10 days) Acclimatization->YK11_Admin Sepsis_Induction Sepsis Induction (IP injection of E. coli K1) YK11_Admin->Sepsis_Induction Monitoring Monitoring (Survival, Body Weight) Sepsis_Induction->Monitoring Tissue_Harvest Tissue Harvest (24-72h post-induction) Monitoring->Tissue_Harvest Analysis Analysis - Muscle Mass - Histology - Cytokine Levels - Gene Expression (MuRF1, Atrogin-1) Tissue_Harvest->Analysis

Diagram 3: A generalized experimental workflow for evaluating this compound's efficacy.

Future Directions and Conclusion

The preclinical data on this compound's potential to prevent sepsis-related muscle wasting is promising. However, further research is required to fully elucidate its therapeutic utility. Key areas for future investigation include:

  • Dose-Response and Therapeutic Window: Establishing the optimal dose of this compound that maximizes efficacy while minimizing potential side effects.

  • Efficacy in Different Sepsis Models: Validating the findings in other models of sepsis, such as cecal ligation and puncture (CLP), to ensure broader applicability.

  • Direct Measurement of Atrogene Expression: Quantifying the effect of this compound on the expression of MuRF1 and Atrogin-1 in septic muscle to confirm the proposed mechanism of action.

  • Long-Term Functional Outcomes: Assessing whether the preservation of muscle mass translates to improved long-term physical function and recovery.

  • Safety and Toxicology: Conducting comprehensive safety and toxicology studies to evaluate the potential risks associated with this compound administration.

References

Methodological & Application

Application Notes and Protocols: YK11 Administration in C2C12 Cell Culture for Myogenic Differentiation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The C2C12 cell line, a mouse myoblast subclone, is a widely utilized in vitro model for studying myogenic differentiation, the process of muscle cell formation.[1] A key regulator of muscle mass is myostatin, a member of the transforming growth factor-beta (TGF-β) superfamily that negatively controls muscle growth.[2] Selective Androgen Receptor Modulators (SARMs) are a class of compounds that exhibit tissue-selective anabolic activity. YK11, a novel steroidal SARM, has been identified as a potent inducer of myogenesis.[2][3] It acts as a partial agonist of the androgen receptor (AR).[4]

Studies have shown that in C2C12 cells, this compound enhances myogenic differentiation by uniquely stimulating the expression of follistatin (Fst), a known myostatin antagonist.[5][6] This is a distinct mechanism compared to other androgens like dihydrotestosterone (DHT), which also promote myogenesis but do not significantly upregulate follistatin in this cell line.[5] The this compound-induced myogenesis is mediated through the androgen receptor and involves the upregulation of key Myogenic Regulatory Factors (MRFs) such as MyoD, Myf5, and myogenin.[3][7] This document provides a detailed protocol for the administration of this compound to C2C12 cells to study its effects on myogenic differentiation.

Experimental Protocols

C2C12 Cell Culture and Maintenance

This protocol outlines the standard procedure for culturing and passaging C2C12 myoblasts.

  • Materials:

    • C2C12 mouse myoblast cell line

    • Growth Medium (GM): High-glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 15-20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[8][9]

    • Phosphate-Buffered Saline (PBS), sterile

    • Trypsin-EDTA (0.25%)

    • Cell culture flasks/plates

  • Procedure:

    • Culture C2C12 cells in GM at 37°C in a humidified atmosphere with 5% CO2.[8]

    • For subculturing, aspirate the GM and wash the cells once with sterile PBS.

    • Add a sufficient volume of Trypsin-EDTA to cover the cell monolayer and incubate for 3-5 minutes at 37°C until cells detach.

    • Neutralize the trypsin by adding 2-3 volumes of pre-warmed GM.

    • Centrifuge the cell suspension at 360 x g for 5 minutes.[8]

    • Resuspend the cell pellet in fresh GM and plate onto new culture vessels at a recommended split ratio of 1:3 to 1:4.[1]

    • Change the medium every 2-3 days. Avoid letting cells reach over 70-80% confluency to maintain their differentiation potential.[1]

This compound-Induced Myogenic Differentiation

This protocol describes how to induce differentiation in C2C12 cells and treat them with this compound.

  • Materials:

    • Confluent C2C12 cells

    • Differentiation Medium (DM): High-glucose DMEM supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.[5][9]

    • This compound compound

    • Ethanol (EtOH), molecular biology grade

    • Androgen Receptor (AR) antagonist: Flutamide (FLU) (optional)

    • Anti-Follistatin antibody (optional, for neutralization assays)

  • Procedure:

    • Stock Solution Preparation: Prepare a stock solution of this compound in EtOH. For example, a 1 mM stock can be prepared for easy dilution. Store at -20°C.

    • Cell Plating: Plate C2C12 cells in appropriate culture plates (e.g., 6-well or 12-well plates) and grow them in GM until they reach 80-90% confluency.

    • Induction of Differentiation: Once confluent, aspirate the GM, wash the cells once with sterile PBS, and replace the medium with DM. This is considered Day 0 of differentiation.[5]

    • This compound Treatment: Add this compound directly to the DM to achieve the desired final concentration. A concentration of 500 nM is commonly effective for inducing differentiation markers.[5][7] Include a vehicle control group treated with an equivalent volume of EtOH.

    • Incubation: Incubate the cells for the desired duration. Time points can range from 6 hours for early gene expression changes to 7 days for mature myotube formation and protein expression.[5][10][11]

    • (Optional) Antagonist/Neutralization Studies:

      • To confirm AR-dependence, pre-treat cells with the AR antagonist Flutamide (e.g., 10 µM) for 30 minutes before adding this compound.[7][10]

      • To confirm the role of follistatin, add an anti-follistatin antibody to the differentiation medium along with this compound.[5]

    • Harvesting: After the treatment period, harvest the cells for downstream analysis (e.g., RNA isolation for qRT-PCR or protein extraction for Western Blotting).

Quantitative Real-Time PCR (qRT-PCR) Analysis

This protocol is for quantifying the mRNA expression of myogenic regulatory factors.

  • Procedure:

    • RNA Isolation: Isolate total RNA from this compound-treated and control cells using a suitable kit (e.g., ISOGEN II).[5]

    • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

    • qRT-PCR: Perform qRT-PCR using a SYBR Green-based qPCR mix.[5] The reaction should include specific primers for target genes (e.g., MyoD, Myf5, Myogenin, Follistatin) and a housekeeping gene (e.g., β-actin) for normalization.

    • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Results are typically expressed as fold change relative to the vehicle control.

Western Blot Analysis

This protocol is for detecting protein levels of differentiation markers.

  • Procedure:

    • Protein Extraction: Lyse the cells in a suitable lysis buffer (e.g., SDS sample buffer) and determine the protein concentration.[5]

    • SDS-PAGE: Separate equal amounts of protein lysate (e.g., 10 µg) on an SDS-polyacrylamide gel.[12]

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

      • Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include anti-Myosin Heavy Chain (MyHC), anti-MyoD, anti-Myogenin, and a loading control like anti-tubulin or anti-GAPDH.[5]

      • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12] Quantify band intensity using appropriate software.

Data Presentation

The following tables summarize the expected quantitative outcomes based on published literature.

Table 1: Effect of this compound on Myogenic Regulatory Factor (MRF) and Follistatin mRNA Expression. Data is presented as mean fold change relative to the solvent control (EtOH). C2C12 cells were treated for 4 days in differentiation medium.

Treatment (500 nM)Myf5 Expression (Fold Change)MyoD Expression (Fold Change)Myogenin Expression (Fold Change)Follistatin Expression (Fold Change)Reference
Control (EtOH) 1.01.01.01.0[5][7]
This compound ~3.5~2.5~3.0~5.0 (at Day 2)[5][7]
DHT ~2.0~1.5~1.8No significant change[5][7]

Table 2: Effect of Androgen Receptor Antagonist on this compound-Mediated Gene Expression. Data is presented as mean fold change relative to the solvent control (EtOH). C2C12 cells were pre-treated with Flutamide (FLU, 10 µM) before this compound (500 nM) administration for 4 days.

TreatmentMyf5 Expression (Fold Change)MyoD Expression (Fold Change)Myogenin Expression (Fold Change)Reference
This compound ~3.5~2.5~3.0[5][7]
This compound + FLU Significantly Reduced (vs. This compound)Significantly Reduced (vs. This compound)Significantly Reduced (vs. This compound)[5][7]

Visualizations: Workflows and Signaling Pathways

G cluster_prep Cell Preparation cluster_treat Treatment (Day 0 onwards) cluster_analysis Analysis seed Seed C2C12 Myoblasts grow Grow to 80-90% Confluency in Growth Medium (GM) seed->grow induce Induce Differentiation (Switch to DM) grow->induce control Vehicle Control (EtOH) induce->control This compound This compound (500 nM) harvest_rna Harvest Cells (6h - 4d) for RNA Isolation control->harvest_rna harvest_protein Harvest Cells (4d - 7d) for Protein Lysates control->harvest_protein This compound->harvest_rna This compound->harvest_protein qRT_PCR qRT-PCR Analysis (MyoD, Myf5, Myogenin, Fst) harvest_rna->qRT_PCR western Western Blot Analysis (MyHC, Myogenin) harvest_protein->western

Caption: Experimental workflow for this compound administration in C2C12 cells.

G This compound This compound AR Androgen Receptor (AR) This compound->AR binds to / activates Fst Follistatin (Fst) Gene Expression AR->Fst induces Myostatin Myostatin Fst->Myostatin inhibits MRFs MRFs Expression (MyoD, Myf5, Myogenin) Myostatin->MRFs inhibits Diff Myogenic Differentiation (Myotube Formation, MyHC) MRFs->Diff promotes

Caption: Proposed signaling pathway of this compound-induced myogenesis in C2C12 cells.

References

Application Notes and Protocols for YK11 Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of YK11 in various animal models, based on preclinical research. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanisms of this selective androgen receptor modulator (SARM) and myostatin inhibitor.

Mechanism of Action

This compound is a synthetic steroidal SARM that exhibits a dual mechanism of action. It acts as a partial agonist of the androgen receptor (AR), leading to anabolic effects in muscle and bone tissue.[1] Concurrently, this compound significantly upregulates the expression of follistatin, a potent antagonist of myostatin.[2] Myostatin is a transforming growth factor-beta (TGF-β) superfamily member that negatively regulates muscle mass. By inhibiting myostatin, this compound promotes muscle growth beyond the typical effects of androgen receptor activation alone.[2]

Signaling Pathway of this compound

YK11_Signaling_Pathway This compound This compound AR Androgen Receptor (AR) This compound->AR Partial Agonist Follistatin Follistatin AR->Follistatin Upregulates Expression Myostatin Myostatin Follistatin->Myostatin Inhibits MuscleGrowth Muscle Growth Myostatin->MuscleGrowth Inhibits

Caption: Signaling pathway of this compound.

Quantitative Data Summary

The following table summarizes the reported dosages and administration protocols for this compound in various animal models.

Animal ModelStrain/BreedConditionDosageAdministration RouteFrequencyDurationReference
Mouse BALB/cSepsis-induced muscle atrophy350 mg/kg/day and 700 mg/kg/dayOralDaily for 10 days (administered in divided doses every 6 hours)10 days[3][4]
Rat Not SpecifiedNeurochemical and behavioral analysis0.35 g/kg (350 mg/kg)Not specifiedDaily5 weeks[5]
Horse ThoroughbredMetabolism study50 mgOralThree times a dayNot specified
Horse Not SpecifiedMetabolism study0.2 mg/kgOralDaily3 days

Experimental Protocols

Protocol 1: Sepsis-Induced Muscle Atrophy in Mice

This protocol is based on a study investigating the protective effects of this compound against muscle wasting in a murine model of sepsis.[3][4]

Objective: To evaluate the efficacy of this compound in preventing muscle atrophy induced by bacterial infection.

Animal Model:

  • Species: Mouse

  • Strain: BALB/c

  • Age: 8 weeks

  • Sex: Male

Materials:

  • This compound

  • Vehicle for oral administration (e.g., corn oil, carboxymethylcellulose)

  • Pathogen (e.g., E. coli)

  • Standard laboratory animal diet and water

  • Animal handling and gavage equipment

Experimental Workflow:

Sepsis_Mouse_Protocol Acclimatization Acclimatization (1 week) Grouping Randomization into Groups (Control, this compound Low Dose, this compound High Dose) Acclimatization->Grouping YK11_Admin This compound Administration (Oral, Daily for 10 days) Grouping->YK11_Admin Sepsis_Induction Sepsis Induction (e.g., Intraperitoneal injection of E. coli) YK11_Admin->Sepsis_Induction Monitoring Monitoring (Survival, Body Weight, Clinical Signs) Sepsis_Induction->Monitoring Tissue_Collection Tissue Collection (Muscle, Blood, Organs) Monitoring->Tissue_Collection Analysis Analysis (Muscle Mass, Histology, Biomarkers) Tissue_Collection->Analysis

Caption: Workflow for sepsis-induced muscle atrophy study in mice.

Procedure:

  • Acclimatization: House the mice under standard laboratory conditions for at least one week to allow for acclimatization.

  • Grouping: Randomly assign the mice to the following groups:

    • Control group (vehicle only)

    • This compound low dose group (350 mg/kg/day)

    • This compound high dose group (700 mg/kg/day)

  • This compound Administration:

    • Prepare this compound solutions in the chosen vehicle.

    • Administer the assigned treatment orally via gavage. The total daily dose was administered in divided doses every 6 hours.[3]

    • Continue administration for 10 consecutive days.

  • Induction of Sepsis: On day 11, induce sepsis by intraperitoneal injection of a standardized dose of pathogenic bacteria (e.g., E. coli).

  • Monitoring: Monitor the animals closely for survival, body weight changes, and clinical signs of sepsis.

  • Tissue Collection: At a predetermined endpoint (e.g., 24 hours post-infection or upon euthanasia), collect muscle tissue (e.g., gastrocnemius, tibialis anterior), blood, and other organs for analysis.

  • Analysis:

    • Measure muscle mass.

    • Perform histological analysis of muscle fibers.

    • Analyze relevant biomarkers in blood and tissue samples (e.g., inflammatory cytokines, muscle-specific proteins).

Protocol 2: Neurochemical and Behavioral Analysis in Rats

This protocol is based on a study investigating the impact of this compound on hippocampal function in rats.[5]

Objective: To assess the effects of chronic this compound administration on neurochemical pathways and behavior.

Animal Model:

  • Species: Rat

  • Strain: Not specified in the available abstract.

  • Age: Adult

  • Sex: Male

Materials:

  • This compound

  • Vehicle for administration

  • Behavioral testing apparatus (e.g., maze)

  • Equipment for tissue collection and neurochemical analysis

Procedure:

  • Acclimatization: Acclimate the rats to the housing conditions for at least one week.

  • Grouping: Divide the animals into experimental groups:

    • Control group (vehicle only)

    • This compound group (0.35 g/kg or 350 mg/kg)

  • This compound Administration:

    • Administer this compound daily for 5 weeks. The route of administration was not explicitly stated in the provided information.

  • Behavioral Testing: Conduct behavioral tests to assess cognitive functions related to the hippocampus (e.g., spatial learning and memory).

  • Tissue Collection: At the end of the 5-week period, euthanize the animals and collect brain tissue, specifically the hippocampus.

  • Neurochemical Analysis: Analyze the hippocampal tissue for changes in signaling pathways, neurotransmitter levels, and inflammatory markers.

Protocol 3: Metabolism Study in Horses

This protocol is based on a study investigating the in vivo metabolism of this compound in thoroughbred horses.

Objective: To identify the metabolites of this compound in urine and plasma following oral administration.

Animal Model:

  • Species: Horse

  • Breed: Thoroughbred

Materials:

  • This compound

  • Equipment for oral administration to horses

  • Materials for urine and plasma collection

  • Analytical instrumentation for metabolite identification (e.g., LC-MS/MS)

Procedure:

  • Acclimatization: Acclimate the horses to the study environment.

  • This compound Administration:

    • Study A: Administer a 50 mg dose of this compound orally three times a day.

    • Study B: Administer a daily oral dose of 0.2 mg/kg for 3 consecutive days.

  • Sample Collection: Collect urine and plasma samples at predetermined time points before and after this compound administration.

  • Metabolite Analysis: Process and analyze the urine and plasma samples using appropriate analytical techniques to identify and characterize this compound metabolites.

References

a complete list of YK11 solubility and preparation for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for YK11 in In Vitro Assays

Introduction

This compound is a synthetic steroidal compound identified as a selective androgen receptor modulator (SARM) and a myostatin inhibitor.[1][2] It acts as a gene-selective partial agonist of the androgen receptor (AR).[3][4] Unlike full AR agonists, this compound does not induce the N-terminal/C-terminal (N/C) interaction required for full receptor transactivation.[1][3] Its primary anabolic mechanism in vitro involves the induction of Follistatin (Fst), which in turn suppresses the activity of myostatin, a negative regulator of muscle growth.[1][5] These properties make this compound a compound of significant interest in research focused on muscle wasting diseases, bone health, and anabolic pathways.

These application notes provide detailed information on the solubility of this compound and protocols for its preparation and use in various in vitro assays.

Section 1: this compound Solubility

Properly dissolving this compound is the first critical step for obtaining reliable and reproducible results in in vitro experiments. Due to its hydrophobic nature, this compound is practically insoluble in aqueous solutions and requires an organic solvent for the preparation of stock solutions.

Quantitative Solubility Data

The solubility of this compound in common laboratory solvents is summarized below. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO 64.0148.65Ideal for creating high-concentration stock solutions.[3]
Ethanol Data not availableData not availableUsed as a vehicle control in some cell culture studies, indicating sufficient solubility for preparing working dilutions.[5]
Water InsolubleInsolubleNot a suitable solvent for this compound.

Molecular Weight of this compound: 430.54 g/mol [3]

Section 2: Preparation of this compound Solutions

Accurate preparation of stock and working solutions is essential for dose-response experiments. The following protocols outline the recommended procedures.

Protocol 2.1: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution that can be stored for long periods and used to prepare fresh working solutions.

Materials:

  • This compound powder (purity ≥98%)[3]

  • Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or cryogenic vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing this compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh 5 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Adding Solvent: Calculate the required volume of DMSO. To prepare a 100 mM stock solution from 5 mg of this compound (MW: 430.54), add 116.1 µL of DMSO.

    • Calculation: (5 mg / 430.54 g/mol ) / 100 mmol/L = 0.0001161 L = 116.1 µL

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization (Optional but Recommended): For cell culture applications, sterilize the stock solution by filtering it through a 0.22 µm sterile syringe filter into a new sterile vial. This is crucial to prevent contamination of cell cultures.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile cryogenic vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).[3]

Protocol 2.2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the serial dilution of the DMSO stock solution into a cell culture medium to achieve the desired final concentrations for treating cells. It is critical to ensure the final DMSO concentration in the culture medium is non-toxic and consistent across all experimental conditions, including the vehicle control.

Materials:

  • 100 mM this compound stock solution in DMSO

  • Sterile, pre-warmed complete cell culture medium

  • Sterile microcentrifuge tubes or a 96-well plate for dilution series

  • Calibrated micropipettes

Procedure:

  • Determine Final Concentrations: Decide on the range of final this compound concentrations for your experiment. In vitro studies often use concentrations ranging from nanomolar to low micromolar (e.g., 10 nM to 10 µM).[4][6]

  • Intermediate Dilution: Perform an intermediate dilution of the 100 mM stock solution in the complete cell culture medium. For example, to make a 100 µM intermediate solution (a 1000x dilution), add 1 µL of the 100 mM stock to 999 µL of medium.

  • Serial Dilutions: Perform a serial dilution from the intermediate stock to prepare the final working concentrations. For example, if your final well volume is 200 µL and you want a final concentration of 1 µM, you would add 2 µL of the 100 µM intermediate solution to 198 µL of cells in the medium.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO (without this compound) to the cell culture medium, ensuring the final solvent concentration matches that of the highest this compound concentration used. Typically, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%, as higher concentrations can be cytotoxic or induce off-target effects.[7][8]

  • Treatment: Add the prepared working solutions (or vehicle control) to your cell cultures and incubate for the desired experimental duration.

Section 3: General Protocol for In Vitro Assays

The following is a generalized workflow for conducting a cell-based assay with this compound, such as a myogenic differentiation assay in C2C12 cells or an osteogenic assay in MC3T3-E1 cells.[4]

Protocol 3.1: Cell Seeding and Treatment

Workflow:

G cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis A 1. Culture Cells to ~80% Confluency B 2. Harvest and Count Cells (e.g., using Trypsin-EDTA) A->B C 3. Seed Cells into Multi-Well Plates B->C D 4. Allow Cells to Adhere (18-24 hours) C->D E 5. Prepare this compound Working Solutions and Vehicle Control (Protocol 2.2) F 6. Replace Medium with Treatment Solutions D->F E->F G 7. Incubate for Desired Duration (e.g., 24-96 hours) F->G H 8. Harvest Cells/Supernatant for Analysis G->H I Endpoint Analysis (e.g., qRT-PCR, Western Blot, Luciferase Assay, Imaging) H->I G This compound This compound AR Androgen Receptor (AR) This compound->AR Binds (Partial Agonist) Akt Akt This compound->Akt AR-dependent non-genomic signaling Nucleus Nucleus AR->Nucleus Translocation Follistatin ↑ Follistatin Expression Nucleus->Follistatin Gene Transcription Myostatin Myostatin Follistatin->Myostatin Inhibits Myogenesis ↑ Myogenic Differentiation (MyoD, Myf5) Myostatin->Myogenesis Inhibits pAkt ↑ p-Akt Akt->pAkt pAkt->Myogenesis Promotes

References

Application Note: A Comprehensive LC-MS/MS Protocol for the Detection of YK11 in Dietary Supplements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YK11 is a steroidal selective androgen receptor modulator (SARM) that has gained popularity in the dietary supplement market for its potential muscle-building effects. However, its safety and efficacy in humans have not been established through clinical trials, and it is not approved for human consumption. The presence of undeclared this compound in dietary supplements poses a significant health risk to consumers. Therefore, robust and reliable analytical methods are crucial for the identification and quantification of this compound in these products to ensure consumer safety and regulatory compliance. This application note provides a detailed Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of this compound in various dietary supplement matrices. Due to its inherent instability, specific considerations for the analysis of this compound are highlighted.[1][2][3][4][5]

Challenges in this compound Analysis

A significant challenge in the analysis of this compound is its instability, as it is easily hydrolyzed.[1][2][5] This instability often results in the absence or low abundance of the protonated molecule [M+H]⁺ at m/z 431 in mass spectra. Instead, the sodium adduct [M+Na]⁺ at m/z 453.3 is more consistently observed and is a key identifier for the presence of this compound.[1][3][4][5] Therefore, analytical methods must be optimized to detect this specific adduct.

Experimental Protocol

This protocol outlines a complete workflow for the analysis of this compound in dietary supplements, from sample preparation to data acquisition and analysis.

Sample Preparation

The sample preparation procedure is critical for extracting this compound from complex dietary supplement matrices (e.g., powders, capsules, liquids) and minimizing matrix effects.

Materials:

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or PVDF)

  • Autosampler vials

Procedure:

  • Sample Homogenization:

    • For solid samples (powders, capsules), accurately weigh 100 mg of the homogenized sample into a 15 mL centrifuge tube.

    • For liquid samples, pipette 100 µL of the well-mixed sample into a 15 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of methanol to the centrifuge tube.

    • Vortex the sample for 5 minutes to ensure thorough extraction.

    • Sonicate the sample for 15 minutes in a water bath.

  • Centrifugation and Filtration:

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • Dilution:

    • If high concentrations of this compound are expected, dilute the filtered extract with methanol to fall within the calibration range.

Liquid Chromatography (LC)

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

LC Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B in 8 minutes, hold at 95% B for 2 minutes, return to initial conditions and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Mass Spectrometry (MS)

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS/MS Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions:

Due to the instability of the protonated molecule, monitoring for the sodium adduct is recommended for reliable detection.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound453.3 ([M+Na]⁺)To be determined0.054025
This compound431.3 ([M+H]⁺)To be determined0.054020

Note: The specific product ions for this compound need to be determined by infusing a standard solution and performing a product ion scan. Common fragmentation pathways for similar steroidal structures can be used as a starting point.

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters for a validated LC-MS/MS method for this compound detection.

ParameterTypical Value Range
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantification (LOQ)0.5 - 5 ng/mL
Linearity (R²)> 0.99
Recovery (%)85 - 115%
Precision (RSD%)< 15%

Experimental Workflow Diagram

YK11_Detection_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Dietary Supplement Sample (Powder, Capsule, Liquid) Homogenize Homogenization Sample->Homogenize Extract Solvent Extraction (Methanol) Homogenize->Extract Centrifuge Centrifugation Extract->Centrifuge Filter Filtration (0.22 µm) Centrifuge->Filter LC_Separation LC Separation (C18 Column) Filter->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification & Confirmation Data_Acquisition->Quantification Report Final Report Quantification->Report

Caption: Workflow for the detection of this compound in dietary supplements.

Signaling Pathway (Illustrative)

While the primary focus of this application note is the analytical method, understanding the putative mechanism of action of this compound is relevant for drug development professionals. This compound is a partial agonist of the androgen receptor (AR) and is also suggested to act as a myostatin inhibitor by increasing the expression of follistatin (FST).

YK11_Signaling_Pathway This compound This compound AR Androgen Receptor (AR) This compound->AR Partial Agonist Follistatin Follistatin (FST) This compound->Follistatin Increases Expression Muscle_Growth Muscle Growth & Differentiation AR->Muscle_Growth Promotes Myostatin Myostatin Myostatin->Muscle_Growth Inhibits Follistatin->Myostatin Inhibits

Caption: Putative signaling pathway of this compound.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the detection and quantification of the unapproved SARM this compound in a variety of dietary supplement formulations. The method takes into account the inherent instability of this compound by targeting its sodium adduct, ensuring reliable identification. This protocol can be readily implemented by analytical laboratories to screen for the presence of this compound, thereby helping to protect consumers from potentially harmful and mislabeled products. The provided workflow and illustrative signaling pathway diagram offer a comprehensive resource for researchers and professionals in the field.

References

YK11 Application in the Study of Muscle Atrophy: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of YK11, a selective androgen receptor modulator (SARM), in the research of muscle atrophy diseases. It includes detailed application notes, experimental protocols derived from published studies, and a summary of quantitative data.

Introduction to this compound and its Mechanism of Action in Muscle Atrophy

This compound is a steroidal SARM that has garnered significant interest in the scientific community for its potent anabolic effects on muscle tissue.[1][2] Unlike traditional anabolic steroids, this compound exhibits a unique mechanism of action, functioning as both a partial agonist of the androgen receptor (AR) and, notably, as a myostatin inhibitor.[3][4] Myostatin is a protein that negatively regulates muscle growth; its inhibition is a key therapeutic strategy for combating muscle wasting.[3]

This compound's primary mechanism in muscle tissue involves binding to the androgen receptor, which in turn leads to a significant upregulation of Follistatin (Fst) expression.[1][5] Follistatin is a natural antagonist of myostatin. By increasing the levels of follistatin, this compound effectively neutralizes myostatin, thereby promoting muscle growth and preventing muscle breakdown.[1][3] This dual functionality makes this compound a compelling compound for studying and potentially treating various muscle atrophy-related conditions.

Signaling Pathway of this compound in Muscle Cells

The signaling cascade initiated by this compound in muscle cells culminates in increased muscle protein synthesis and differentiation. The pathway can be visualized as follows:

YK11_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Muscle Cell This compound This compound AR Androgen Receptor (AR) This compound->AR YK11_AR This compound-AR Complex AR->YK11_AR Follistatin Follistatin (Fst) Upregulation YK11_AR->Follistatin Myostatin_Inhibition Myostatin Inhibition Follistatin->Myostatin_Inhibition Myostatin Myostatin Myogenic_Factors ↑ Myogenic Regulatory Factors (MyoD, Myf5, Myogenin) Myostatin_Inhibition->Myogenic_Factors Differentiation ↑ Muscle Differentiation & Growth Myogenic_Factors->Differentiation

Caption: this compound signaling pathway in muscle cells leading to myostatin inhibition.

Applications of this compound in Muscle Atrophy Research

Currently, the documented application of this compound in studying muscle atrophy is primarily in two areas: in vitro studies using myoblast cell lines and in vivo studies in a mouse model of sepsis-induced muscle atrophy. While other models of muscle atrophy such as hindlimb suspension, denervation, and casting-induced immobilization are relevant areas for future investigation, to date, no published studies have specifically reported the use of this compound in these contexts.[6]

Application Note 1: In Vitro Myogenic Differentiation Studies

Objective

To investigate the direct effects of this compound on myoblast differentiation and the expression of key myogenic regulatory factors.

Cell Line

C2C12 mouse myoblast cell line.

Experimental Protocol
  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin-streptomycin.

    • To induce differentiation, replace the growth medium with a differentiation medium (DMEM with 2% horse serum) when cells reach 80-90% confluency.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

    • Treat the differentiating C2C12 cells with this compound at a final concentration of 500 nM.[1][5]

    • Include a vehicle control group (e.g., ethanol alone).

    • For comparison, a positive control group treated with dihydrotestosterone (DHT) at 500 nM can be included.[1]

  • Experimental Duration:

    • Culture the cells for a period of 2 to 7 days, with media and treatment being refreshed every 48 hours.

  • Endpoint Analysis:

    • Quantitative Real-Time PCR (qRT-PCR): At desired time points (e.g., day 2 and day 4), harvest the cells and extract total RNA. Perform qRT-PCR to quantify the mRNA expression levels of myogenic regulatory factors (MyoD, Myf5, myogenin) and Follistatin.[1][5]

    • Western Blotting: At the end of the experiment (e.g., day 7), lyse the cells and perform western blotting to analyze the protein expression of Myosin Heavy Chain (MyHC), a marker of terminal myogenic differentiation.[1]

Quantitative Data Summary
ParameterTreatmentCell LineDurationFold Change vs. Control (mRNA)Reference
Myf5 This compound (500 nM)C2C124 daysSignificantly Increased[1][5]
MyoD This compound (500 nM)C2C124 daysSignificantly Increased[1][5]
Myogenin This compound (500 nM)C2C124 daysSignificantly Increased[1][5]
Follistatin This compound (500 nM)C2C122-4 daysSignificantly Increased[1][5]

Note: The exact fold changes are not consistently reported across all publications, but the increase is statistically significant.

Experimental Workflow

In_Vitro_Workflow Start Start: C2C12 Myoblasts Culture Culture in Growth Medium Start->Culture Differentiation Induce Differentiation (DMEM + 2% Horse Serum) Culture->Differentiation Treatment Treat with this compound (500 nM) or Vehicle Control Differentiation->Treatment Incubation Incubate for 2-7 Days Treatment->Incubation Analysis Endpoint Analysis Incubation->Analysis qRT_PCR qRT-PCR: MyoD, Myf5, Myogenin, Follistatin Analysis->qRT_PCR Western_Blot Western Blot: Myosin Heavy Chain (MyHC) Analysis->Western_Blot

Caption: Experimental workflow for in vitro studies of this compound on C2C12 myoblasts.

Application Note 2: Sepsis-Induced Muscle Atrophy Animal Model

Objective

To evaluate the efficacy of this compound in preventing muscle wasting and reducing inflammation in a mouse model of sepsis.

Animal Model

Male BALB/c mice (8 weeks old).[7][8]

Experimental Protocol
  • Acclimatization:

    • Acclimatize mice to the laboratory conditions for at least one week before the experiment.

  • This compound Administration:

    • Administer this compound orally at doses of 350 mg/kg and 700 mg/kg.[7][8]

    • A control group receiving the vehicle should be included.

    • Administer this compound daily for 10 consecutive days.[7]

  • Induction of Sepsis:

    • On the 10th day of this compound administration, induce sepsis by intraperitoneal (i.p.) injection of a pathogenic strain of E. coli (e.g., K1 strain at 1 x 10⁸ CFU/mouse).[7][8]

  • Monitoring and Sample Collection:

    • Monitor the mice for changes in body weight daily throughout the experiment.

    • At the end of the study (e.g., 24 hours post-sepsis induction), euthanize the mice and collect blood and muscle tissue (e.g., gastrocnemius, tibialis anterior).

  • Endpoint Analysis:

    • Muscle and Fat Mass: Dissect and weigh specific muscles and fat pads to determine the muscle-to-body weight and fat-to-body weight ratios.[7]

    • Histology: Perform Hematoxylin and Eosin (H&E) staining on muscle cross-sections to assess muscle fiber size and morphology.[7]

    • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the serum using ELISA or a multiplex assay.[3]

    • Gene and Protein Expression: Analyze the expression of key markers of muscle atrophy and myogenesis in muscle tissue via qRT-PCR and Western blotting.

Quantitative Data Summary
ParameterModelTreatmentDurationOutcomeReference
Body Weight Sepsis (E. coli)This compound (350 & 700 mg/kg)10 daysPrevented sepsis-induced weight loss[7][8]
Muscle Mass Sepsis (E. coli)This compound (350 & 700 mg/kg)10 daysPreserved muscle mass compared to septic control[7][8]
Fat Mass Sepsis (E. coli)This compound (350 & 700 mg/kg)10 daysDecreased fat mass[7]
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Sepsis (E. coli)This compound10 daysRepressed the levels in blood and major organs[3]
Mortality Rate Sepsis (E. coli)This compound10 daysDecreased mortality rate due to sepsis[3]

Experimental Workflow

In_Vivo_Workflow Start Start: Male BALB/c Mice Acclimatization Acclimatization (1 week) Start->Acclimatization Grouping Divide into Control and This compound Treatment Groups Acclimatization->Grouping Treatment Oral Administration of this compound (350 or 700 mg/kg) or Vehicle for 10 Days Grouping->Treatment Sepsis_Induction Induce Sepsis via i.p. Injection of E. coli (Day 10) Treatment->Sepsis_Induction Monitoring Monitor Body Weight Daily Sepsis_Induction->Monitoring Euthanasia Euthanize and Collect Samples (24h post-sepsis) Monitoring->Euthanasia Analysis Endpoint Analysis Euthanasia->Analysis Muscle_Fat Muscle & Fat Mass Measurement Analysis->Muscle_Fat Histology Muscle Histology (H&E) Analysis->Histology Cytokines Serum Cytokine Analysis Analysis->Cytokines

Caption: Experimental workflow for the in vivo study of this compound in a sepsis-induced muscle atrophy model.

Conclusion

This compound presents a promising research tool for investigating the mechanisms of muscle atrophy and the potential of myostatin inhibition as a therapeutic strategy. The provided application notes and protocols for in vitro and sepsis-induced muscle atrophy models offer a solid foundation for researchers. It is important to note that the application of this compound to other models of muscle atrophy remains to be explored, representing an open avenue for future research in the field. As with any experimental compound, researchers should adhere to all applicable laboratory safety and animal welfare guidelines.

References

Application Notes and Protocols: Investigating the Role of YK11 in Osteoblast Akt Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YK11, a novel steroidal selective androgen receptor modulator (SARM), has garnered significant interest for its potent anabolic effects on muscle and bone tissue.[1][2][3] This document provides a comprehensive overview and detailed protocols for investigating the mechanism of this compound in promoting osteoblast proliferation and differentiation through the Akt signaling pathway. The information presented is compiled from key research findings and is intended to guide researchers in designing and executing experiments to further elucidate the osteogenic potential of this compound.

Application Notes

This compound has been shown to stimulate the proliferation and differentiation of osteoblasts, the cells responsible for bone formation.[1][2][4] This effect is primarily mediated through the androgen receptor (AR).[1][2] A key molecular mechanism underlying the anabolic effects of this compound on osteoblasts is the activation of the Akt signaling pathway.[1][2][5]

Studies have demonstrated that this compound treatment leads to a rapid, non-genomic increase in the phosphorylation of Akt (also known as protein kinase B) in osteoblasts.[1] This activation of Akt is crucial for androgen-mediated osteoblast differentiation.[1][2] The proposed signaling cascade involves the binding of this compound to the AR, which then likely interacts with and activates phosphoinositide 3-kinase (PI3K). PI3K, in turn, phosphorylates and activates Akt. Activated Akt can then influence downstream cellular processes that drive osteoblast proliferation and differentiation, leading to increased expression of osteogenic markers and enhanced mineralization.[1]

The investigation of this compound's effect on the Akt signaling pathway in osteoblasts is critical for understanding its potential as a therapeutic agent for conditions associated with bone loss, such as osteoporosis.[3][4] The protocols outlined below provide a framework for studying these effects in a laboratory setting.

Data Presentation

Table 1: Effects of this compound on Osteoblast Proliferation and Differentiation Markers

ParameterTreatmentCell LineObservationReference
Cell ProliferationThis compoundMC3T3-E1Increased[1]
Alkaline Phosphatase (ALP) ActivityThis compoundMC3T3-E1Increased[1]
Mineralization (Calcium Deposits)This compoundMC3T3-E1Increased[1]
Osteoprotegerin (OPG) mRNAThis compoundMC3T3-E1Increased[1][2]
Osteocalcin (OC) mRNAThis compoundMC3T3-E1Increased[1][2]

Table 2: Effect of this compound on Akt Signaling in Osteoblasts

ParameterTreatmentCell LineTime PointObservationReference
Phosphorylated Akt (p-Akt)This compoundMC3T3-E115 minIncreased[1]

Experimental Protocols

Cell Culture and Maintenance of MC3T3-E1 Osteoblasts
  • Cell Line: MC3T3-E1 mouse osteoblast cells.

  • Growth Medium: Alpha Minimum Essential Medium (α-MEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.

  • Subculturing: Passage cells upon reaching 80-90% confluency.

Osteoblast Proliferation Assay (MTS Assay)
  • Seed MC3T3-E1 cells in a 96-well plate at a density of 2 x 10³ cells/well.

  • Allow cells to adhere overnight.

  • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., ethanol).

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

Osteoblast Differentiation Assay
  • Seed MC3T3-E1 cells in a 24-well plate at a density of 5 x 10⁴ cells/well.

  • Culture cells in growth medium until they reach confluence.

  • Induce differentiation by switching to a differentiation medium (growth medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate).

  • Treat cells with this compound or vehicle control.

  • Replace the differentiation medium with fresh medium and treatments every 2-3 days.

Alkaline Phosphatase (ALP) Activity Assay
  • After 7-14 days of differentiation, wash the cells with phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).

  • Use a commercial ALP activity assay kit to measure the enzymatic activity in the cell lysates.

  • Normalize the ALP activity to the total protein concentration of the lysate, determined by a BCA or Bradford protein assay.

Mineralization Assay (Alizarin Red S Staining)
  • After 21 days of differentiation, fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

  • Wash the cells twice with deionized water.

  • Stain the cells with 2% Alizarin Red S solution (pH 4.2) for 20 minutes at room temperature.

  • Wash the cells extensively with deionized water to remove excess stain.

  • Visualize and photograph the stained calcium deposits using a microscope.

  • For quantification, the stain can be eluted with 10% cetylpyridinium chloride, and the absorbance can be measured at 562 nm.

Western Blot for Phosphorylated Akt (p-Akt)
  • Seed MC3T3-E1 cells in 6-well plates and grow to near confluence.

  • Serum-starve the cells for 4-6 hours prior to treatment.

  • Treat cells with this compound (e.g., 1 µM) or vehicle control for a short duration (e.g., 15 minutes).

  • Immediately place the plates on ice and wash the cells with ice-cold PBS.

  • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phosphorylated Akt (Ser473) overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • To normalize, strip the membrane and re-probe with an antibody against total Akt.

Visualizations

YK11_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Osteoblast cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects This compound This compound AR Androgen Receptor (AR) This compound->AR Binds PI3K PI3K AR->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) PI3K->pAkt Activates Gene Osteogenic Gene Expression pAkt->Gene Promotes Proliferation Proliferation Gene->Proliferation Differentiation Differentiation Gene->Differentiation Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Culture MC3T3-E1 cells treat Treat with this compound or Vehicle Control start->treat prolif Proliferation Assay (MTS) treat->prolif diff Differentiation Assays (ALP, Alizarin Red) treat->diff wb Western Blot (p-Akt) treat->wb end Analyze and Compare Results prolif->end diff->end wb->end Logical_Relationship YK11_AR This compound binds to Androgen Receptor Akt_Activation Activation of Akt Signaling Pathway (Increased p-Akt) YK11_AR->Akt_Activation Leads to Osteoblast_Function Enhanced Osteoblast Function Akt_Activation->Osteoblast_Function Results in Proliferation Increased Proliferation Osteoblast_Function->Proliferation Differentiation Increased Differentiation Osteoblast_Function->Differentiation

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: YK11 is an experimental compound and has not been approved for human use.[1] The information provided is for research and investigational purposes only.

Introduction

This compound, also known as Myostine, is a synthetic, steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its unique dual mechanism of action.[1][2][3] Structurally derived from dihydrotestosterone (DHT), this compound functions as a partial agonist of the androgen receptor (AR).[1][4] Distinctly, it also acts as a potent myostatin inhibitor, not by direct binding, but by stimulating the production of follistatin (Fst), a natural antagonist of myostatin.[2][5] Myostatin is a protein that negatively regulates muscle growth; its inhibition is a key therapeutic target for muscle-wasting disorders such as sarcopenia, cachexia, and muscular dystrophy.[2][6]

These application notes provide a comprehensive overview of this compound's mechanism, a summary of quantitative findings from preclinical studies, and detailed protocols for its investigation in the context of myostatin-related muscle disorders.

Mechanism of Action: A Dual Approach

This compound's anabolic effects are primarily attributed to its two-pronged mechanism:

  • Partial Androgen Receptor Agonism: this compound binds to androgen receptors in muscle and bone tissue.[7] As a partial agonist, it selectively activates anabolic pathways promoting muscle growth, but does not induce the full transcriptional activation typical of androgens like DHT, potentially minimizing certain androgenic side effects.[1][4]

  • Myostatin Inhibition via Follistatin Induction: The primary mechanism that sets this compound apart is its ability to significantly increase the expression of follistatin.[2][5] Follistatin binds to and neutralizes myostatin, effectively removing the natural "brake" on muscle growth and allowing for enhanced muscle cell proliferation and differentiation.[2][3] In vitro studies have confirmed that the anabolic effects of this compound are reversed by an anti-follistatin antibody, highlighting the critical role of this pathway.[7][8][9]

YK11_Signaling_Pathway cluster_cell Muscle Cell cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binds AR_bound This compound-AR Complex AR->AR_bound Translocates to Nucleus FST_gene Follistatin Gene AR_bound->FST_gene Induces Expression Follistatin Follistatin FST_gene->Follistatin Transcription & Translation Myostatin Myostatin Follistatin->Myostatin Inhibits Growth Myogenic Differentiation & Muscle Growth Follistatin->Growth Promotes Myostatin->Growth Suppresses In_Vitro_Workflow cluster_analysis Analysis A 1. Culture C2C12 Myoblasts in Growth Medium B 2. Seed Cells for Experiment (e.g., 6-well plates) A->B C 3. Induce Differentiation (Switch to Differentiation Medium) B->C D 4. Treat Cells - this compound (e.g., 500 nM) - DHT (Positive Control) - Vehicle (Negative Control) C->D E 5. Incubate for 2-7 Days D->E F 6. Harvest Cells for Analysis E->F G Gene Expression (qRT-PCR for MyoD, Myf5, Myogenin, Fst) F->G H Protein Expression (Western Blot for MyHC) F->H In_Vivo_Workflow cluster_analysis Analysis A 1. Acclimate Mice (e.g., 8-week-old BALB/c) B 2. Pre-treatment Phase (10 days) - Administer this compound (e.g., 350 mg/kg) - Administer Vehicle Control (Oral gavage) A->B C 3. Induce Sepsis (Intraperitoneal injection of E. coli K1) B->C D 4. Monitoring Phase - Record body weight daily - Assess survival rates C->D E 5. Tissue Collection (Sacrifice mice at endpoint) D->E F Measure Muscle & Fat Mass (e.g., Tibialis anterior, quadriceps) E->F G Histology (H&E staining of muscle fibers) E->G H Biomarker Analysis (Measure inflammatory cytokines in serum via ELISA) E->H

References

a complete list of YK11 as a research tool for androgen receptor signaling

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

YK11 is a synthetic steroidal selective androgen receptor modulator (SARM) that has garnered significant interest in the scientific community for its unique dual mechanism of action.[1][2] Structurally derived from dihydrotestosterone (DHT), this compound functions as a partial agonist of the androgen receptor (AR).[3][4] Unlike full agonists, it does not induce the typical N/C-terminal interaction required for complete receptor activation.[1][3] Uniquely, this compound also acts as a myostatin inhibitor by significantly increasing the expression of follistatin, a potent antagonist of myostatin.[1][5] This dual activity makes this compound a valuable research tool for investigating the nuanced pathways of androgen receptor signaling in various physiological and pathological contexts, including muscle wasting diseases and osteoporosis.[6][7]

These application notes provide a comprehensive overview of this compound's activity, supported by quantitative data from key in vitro studies. Detailed experimental protocols are provided to facilitate the replication and further exploration of this compound's effects on androgen receptor signaling in both myogenic and osteogenic cell lines.

Data Presentation

The following tables summarize the quantitative data from key studies on this compound, providing a clear comparison of its effects on gene expression in different cell lines.

Table 1: Effect of this compound on Myogenic Gene Expression in C2C12 Myoblasts

GeneTreatmentConcentrationFold Change vs. ControlReference
MyoDThis compound500 nM> DHT[1][5]
Myf5This compound500 nM> DHT[1][5]
MyogeninThis compound500 nM> DHT[1][5]
Follistatin (Fst)This compound500 nMSignificant Increase[1][5]
Follistatin (Fst)DHT500 nMNo Significant Change[1]

Table 2: Effect of this compound on Osteogenic Gene Expression in MC3T3-E1 Osteoblasts

GeneTreatmentConcentrationFold Change vs. ControlReference
Osteoprotegerin (OPG)This compound0.5 µMIncreased[2][8]
Osteocalcin (OCN)This compound0.1 - 1.0 µMDose-dependent Increase[2][8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its study.

YK11_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binds and partially activates ARE Androgen Response Element (ARE) AR->ARE Translocates and binds Myostatin Myostatin Myostatin->AR Suppresses muscle growth (negative feedback) Myogenic_Genes Myogenic Genes (MyoD, Myf5, Myogenin) ARE->Myogenic_Genes Activates transcription Follistatin_Gene Follistatin Gene ARE->Follistatin_Gene Activates transcription Follistatin Follistatin Follistatin_Gene->Follistatin Expression Follistatin->Myostatin Inhibits

Caption: this compound signaling pathway in a muscle cell.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis start Seed C2C12 or MC3T3-E1 cells culture Culture in appropriate growth medium start->culture differentiate Induce differentiation culture->differentiate treat Treat with this compound, DHT (positive control), or vehicle (negative control) differentiate->treat qRT_PCR RNA Isolation and qRT-PCR for gene expression analysis treat->qRT_PCR western_blot Protein extraction and Western Blot for protein level analysis treat->western_blot luciferase_assay Luciferase Reporter Assay for AR activity treat->luciferase_assay mammalian_two_hybrid Mammalian Two-Hybrid Assay for AR N/C interaction treat->mammalian_two_hybrid

Caption: Experimental workflow for studying this compound.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound, based on published research.

Protocol 1: In Vitro Myogenic Differentiation of C2C12 Myoblasts

Objective: To assess the effect of this compound on the differentiation of C2C12 myoblasts into myotubes and to quantify the expression of myogenic regulatory factors.

Materials:

  • C2C12 mouse myoblast cell line

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Differentiation Medium: DMEM supplemented with 2% Horse Serum (HS) and 1% penicillin-streptomycin.

  • This compound (stock solution in ethanol or DMSO)

  • Dihydrotestosterone (DHT) (stock solution in ethanol or DMSO)

  • Vehicle control (ethanol or DMSO)

  • Reagents for RNA isolation (e.g., TRIzol)

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for MyoD, Myf5, myogenin, follistatin, and a housekeeping gene (e.g., GAPDH or beta-actin)

  • Anti-Myosin Heavy Chain (MyHC) antibody for immunofluorescence or Western blot

Procedure:

  • Cell Seeding: Seed C2C12 cells in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, chamber slides for immunofluorescence) at a density that allows them to reach approximately 80-90% confluency.

  • Induction of Differentiation: Once confluent, switch the growth medium to differentiation medium.

  • Treatment: Add this compound (e.g., 500 nM), DHT (e.g., 500 nM), or vehicle control to the differentiation medium.

  • Incubation: Incubate the cells for the desired time points (e.g., 2, 4, or 7 days). Replace the medium with fresh differentiation medium containing the respective treatments every 48 hours.

  • Analysis:

    • qRT-PCR: At the desired time points, harvest the cells, isolate total RNA, synthesize cDNA, and perform qPCR to quantify the mRNA levels of MyoD, Myf5, myogenin, and follistatin. Normalize the expression to the housekeeping gene.

    • Western Blot/Immunofluorescence: At later time points (e.g., day 7), assess the protein levels of MyHC to confirm myotube formation.

Protocol 2: In Vitro Osteogenic Differentiation of MC3T3-E1 Osteoblasts

Objective: To evaluate the effect of this compound on the proliferation and differentiation of MC3T3-E1 pre-osteoblastic cells.

Materials:

  • MC3T3-E1 mouse pre-osteoblast cell line

  • Growth Medium: Alpha Minimum Essential Medium (α-MEM) supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Osteogenic Differentiation Medium: α-MEM supplemented with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate.

  • This compound (stock solution in ethanol or DMSO)

  • DHT (stock solution in ethanol or DMSO)

  • Vehicle control (ethanol or DMSO)

  • Reagents for RNA isolation, cDNA synthesis, and qPCR

  • Primers for osteoprotegerin, osteocalcin, and a housekeeping gene.

  • Alkaline Phosphatase (ALP) staining kit

  • Alizarin Red S staining solution for mineralization assay

Procedure:

  • Cell Seeding: Seed MC3T3-E1 cells in culture plates.

  • Induction of Differentiation: Once the cells reach confluency, switch to osteogenic differentiation medium.

  • Treatment: Add this compound (e.g., 0.5 µM), DHT, or vehicle to the differentiation medium.

  • Incubation: Culture the cells for an extended period (e.g., 7-21 days), changing the medium with fresh treatments every 2-3 days.

  • Analysis:

    • qRT-PCR: Harvest cells at various time points to analyze the mRNA expression of osteogenic markers like osteoprotegerin and osteocalcin.

    • ALP Staining: At an early time point (e.g., day 7), fix the cells and perform ALP staining to assess early osteoblast differentiation.

    • Alizarin Red S Staining: At a later time point (e.g., day 21), fix the cells and stain with Alizarin Red S to visualize calcium deposition, an indicator of late-stage osteoblast differentiation and matrix mineralization.

Protocol 3: Androgen Receptor (AR) Transactivation Assay (Luciferase Reporter Assay)

Objective: To quantify the partial agonist activity of this compound on the androgen receptor.

Materials:

  • A suitable mammalian cell line (e.g., HEK293, CV-1) that does not endogenously express AR.

  • An expression vector for the human androgen receptor (hAR).

  • A reporter plasmid containing an androgen-responsive element (ARE) driving the expression of a reporter gene (e.g., luciferase).

  • A control plasmid for transfection normalization (e.g., a plasmid expressing Renilla luciferase).

  • Transfection reagent (e.g., Lipofectamine).

  • This compound, DHT, and an AR antagonist (e.g., bicalutamide).

  • Luciferase assay system.

Procedure:

  • Transfection: Co-transfect the cells with the hAR expression vector, the ARE-luciferase reporter plasmid, and the normalization control plasmid.

  • Treatment: After transfection (typically 24 hours), treat the cells with varying concentrations of this compound, DHT (as a positive control for full agonism), and co-treatment with an AR antagonist to confirm AR-mediated activity.

  • Incubation: Incubate the cells for 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the dose-response curves to determine the EC50 value and the maximal efficacy of this compound relative to DHT.

Protocol 4: Mammalian Two-Hybrid Assay for AR N/C-Terminal Interaction

Objective: To demonstrate that this compound does not induce the interaction between the N-terminal domain (NTD) and the C-terminal ligand-binding domain (LBD) of the androgen receptor.

Materials:

  • Mammalian cell line (e.g., HEK293).

  • Two expression vectors for the two-hybrid system:

    • One vector expressing the AR NTD fused to a DNA-binding domain (e.g., GAL4-DBD).

    • Another vector expressing the AR LBD fused to a transcriptional activation domain (e.g., VP16-AD).

  • A reporter plasmid with a promoter containing the binding sites for the DNA-binding domain (e.g., GAL4 UAS) driving a reporter gene (e.g., luciferase).

  • Transfection reagent.

  • This compound and DHT.

Procedure:

  • Transfection: Co-transfect the cells with the two-hybrid expression vectors and the reporter plasmid.

  • Treatment: Treat the transfected cells with this compound and DHT (as a positive control known to induce N/C interaction).

  • Incubation: Incubate for 24-48 hours.

  • Luciferase Assay: Measure the reporter gene activity.

  • Analysis: A significant increase in luciferase activity in the presence of a ligand indicates an interaction between the NTD and LBD. Compare the effect of this compound to that of DHT. The expected outcome is that DHT will induce a strong luciferase signal, while this compound will not, demonstrating its inability to promote the N/C interaction.[3]

References

Troubleshooting & Optimization

a complete list of YK11 stability issues in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the stability of YK11 in various solvents. The following information is curated to address common challenges and questions encountered during experimental work with this selective androgen receptor modulator (SARM).

Understanding this compound's Inherent Instability

This compound is a steroidal SARM that is recognized for its potent anabolic effects. However, a critical consideration for its use in research is its limited stability in solution. The molecule contains an orthoester-derived moiety on the D-ring, which is known to be chemically labile and susceptible to hydrolysis, particularly under acidic conditions.[1][2] While this compound as a crystalline solid is stable for at least four years when stored at -20°C, its stability significantly decreases once dissolved.[3][4] In vivo metabolism studies have shown that intact this compound is often not detected in urine samples, indicating substantial and rapid metabolic conversion.[5][6][7]

Solubility Profile of this compound

Properly dissolving this compound is the first step in ensuring the validity of experimental results. The choice of solvent will impact the concentration that can be achieved and may also affect the compound's stability.

SolventReported SolubilityRecommendations & RemarksSource(s)
Dimethyl Sulfoxide (DMSO) ~20 mg/mLRequires sonication. Due to DMSO's hygroscopic nature, use freshly opened solvent to ensure maximum solubility.[8]
~4.31 mg/mLSonication is recommended.[9]
Ethanol ~1 mg/mLPurge with an inert gas.[3]
Methanol ~1 mg/mLPurge with an inert gas.[3]
Acetonitrile ~1 mg/mLPurge with an inert gas.[3]
Polyethylene Glycol 400 (PEG400) Soluble; often used as a vehicle.A common solvent for preparing this compound solutions for research.[10]
In Vivo Formulation 1 mg/mL in 10% DMSO, 40% PEG300, 5% Tween 80, 45% SalineSonication is recommended. Solvents should be added sequentially. Prepare fresh before use.[9]
Water Very slightly soluble (0.13 g/L at 25°C)This compound is practically insoluble in water.[11]

Troubleshooting Guide & FAQs

This section addresses specific issues that researchers may encounter when working with this compound solutions.

Question 1: My this compound solution appears cloudy or has precipitated. What should I do?

Answer: Cloudiness or precipitation can occur for several reasons:

  • Concentration Exceeds Solubility: You may have attempted to dissolve this compound at a concentration higher than its solubility limit in the chosen solvent. Refer to the solubility table above and consider diluting your solution.

  • Low-Quality Solvent: The presence of water in organic solvents can significantly decrease the solubility of hydrophobic compounds like this compound. Use high-purity, anhydrous solvents whenever possible. For DMSO, which is hygroscopic, use a fresh, unopened bottle.

  • Temperature Effects: Solubility can be temperature-dependent. Ensure your solvent and this compound have equilibrated to room temperature before mixing. Gentle warming and sonication can aid dissolution, but be mindful that excessive heat can accelerate degradation.

  • Solution Age: Over time, degradation products may precipitate out of the solution. It is always recommended to use freshly prepared this compound solutions for experiments.

Question 2: I suspect my this compound solution has degraded. How can I confirm this?

Answer: Visual inspection is not sufficient to confirm degradation. The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC).

  • HPLC Analysis: A reverse-phase HPLC method with UV detection can separate the intact this compound from its degradation products. By comparing the chromatogram of your aged solution to that of a freshly prepared standard, you can quantify the amount of remaining this compound and observe the presence of new peaks corresponding to degradants.

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) can help in identifying the chemical structures of the degradation products, confirming, for example, hydrolysis of the orthoester group.

Question 3: What is the expected shelf-life of a this compound stock solution?

Answer: The shelf-life of a this compound solution is highly dependent on the solvent, storage temperature, and exposure to light and air.

  • In Organic Solvents (e.g., DMSO, Ethanol): While specific quantitative data is scarce, it is known that this compound is unstable in solution.[1][2] For critical experiments, it is best practice to prepare solutions fresh daily . If storage is unavoidable, store aliquots at -80°C and minimize freeze-thaw cycles. A stability study on other SARMs suggests that at -20°C, most are stable for extended periods, but this compound is a known exception due to its chemical structure.[3]

  • In Aqueous Buffers: this compound will degrade rapidly in aqueous solutions, especially those with an acidic pH. Avoid preparing aqueous stock solutions for long-term storage.

Question 4: How can I minimize the degradation of this compound in my experiments?

Answer: To minimize degradation and ensure the integrity of your results, follow these best practices:

  • Use High-Purity Solvents: Traces of acid or water can catalyze hydrolysis.

  • Prepare Fresh Solutions: Make solutions immediately before use.

  • Control Temperature: Store stock solutions at low temperatures (-20°C or -80°C) and avoid repeated freeze-thaw cycles by preparing single-use aliquots. During experiments, keep solutions on ice if they are not in immediate use.

  • Protect from Light: Store solutions in amber vials or wrap them in foil to prevent photodegradation.

  • Inert Atmosphere: For organic solvents, purging the vial with an inert gas like argon or nitrogen before sealing can displace oxygen and prevent oxidation.[3]

  • pH Control: If working with buffered solutions, maintain a neutral or slightly alkaline pH to slow down acid-catalyzed hydrolysis.

Experimental Protocols

For researchers needing to conduct their own stability assessments, the following are generalized protocols based on established pharmaceutical stability testing guidelines.

Protocol 1: Forced Degradation Study

This study is designed to identify potential degradation products and establish the stability-indicating nature of an analytical method.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (Incubate for a defined period, e.g., 24h) prep Prepare this compound Stock Solution (e.g., 1 mg/mL in Acetonitrile) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid Aliquot and stress base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base Aliquot and stress oxid Oxidation (e.g., 3% H2O2, RT) prep->oxid Aliquot and stress therm Thermal Stress (e.g., 80°C in solution) prep->therm Aliquot and stress photo Photolytic Stress (UV/Vis light exposure) prep->photo Aliquot and stress analysis Analyze all samples by Stability-Indicating HPLC-UV/MS acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis report Identify Degradation Products and Degradation Pathways analysis->report

Caption: Workflow for a forced degradation study of this compound.

Protocol 2: Stability Study in a Specific Solvent

This protocol is used to determine the shelf-life of this compound in a chosen solvent under specific storage conditions.

Solution_Stability_Workflow cluster_storage Storage Conditions start Prepare this compound Solution (e.g., in DMSO at 10 mg/mL) storage_rt Room Temp (25°C) start->storage_rt Aliquot and store storage_fridge Refrigerated (4°C) start->storage_fridge Aliquot and store storage_freezer Frozen (-20°C) start->storage_freezer Aliquot and store timepoint Withdraw Aliquots at Time Points (T=0, 1, 7, 14, 30 days) storage_rt->timepoint storage_fridge->timepoint storage_freezer->timepoint analysis Quantify Remaining this compound using validated HPLC method timepoint->analysis kinetics Plot ln(C/C0) vs. Time Calculate Degradation Rate (k) and Half-life (t½) analysis->kinetics

Caption: Experimental workflow for determining this compound solution stability.

By understanding the inherent instability of this compound and implementing the proper handling and analytical procedures, researchers can ensure the accuracy and reliability of their experimental outcomes.

References

a complete list of optimizing YK11 concentration for maximal follistatin induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance for researchers investigating the selective androgen receptor modulator (SARM) YK11 and its role in inducing follistatin expression. The information is presented in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound induces an anabolic effect in muscle cells?

A1: this compound is a partial agonist of the androgen receptor (AR).[1][2] Its anabolic effects are largely attributed to its ability to significantly increase the expression of follistatin (Fst), a potent inhibitor of myostatin.[1][3][4] Myostatin is a protein that negatively regulates muscle growth; therefore, its inhibition by the this compound-induced increase in follistatin promotes myogenic differentiation.[3][4][5]

Q2: Is there a known optimal concentration of this compound for maximizing follistatin induction?

A2: Currently, a complete dose-response curve for this compound and follistatin induction has not been published in peer-reviewed literature. However, in vitro studies using C2C12 myoblast cells have demonstrated a significant increase in follistatin mRNA expression at a concentration of 500 nM of this compound.[1][6] This concentration has been shown to be effective in promoting myogenic differentiation.[3][6]

Q3: How does the follistatin-inducing effect of this compound compare to other androgens like dihydrotestosterone (DHT)?

A3: Studies have shown that while both this compound and DHT can induce myogenic differentiation, this compound appears to be more potent in this regard.[3] Notably, the induction of follistatin expression is a unique mechanism of this compound, as DHT has not been observed to increase follistatin mRNA in C2C12 cells.[5][6]

Q4: What is the signaling pathway through which this compound upregulates follistatin?

A4: this compound binds to and activates the androgen receptor (AR).[1][2] This activation, independent of the N/C interaction typically required for full AR agonism, leads to the upregulation of follistatin gene expression.[3] The downstream signaling from the AR that specifically targets the follistatin gene is thought to involve the AR/β-catenin/TCF-4 pathway, which can activate Wnt target genes, including follistatin.[7][8][9]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No significant increase in follistatin mRNA after this compound treatment. 1. Suboptimal this compound concentration: The concentration of this compound may be too low to elicit a significant response. 2. Short treatment duration: The incubation time with this compound may not be sufficient for transcriptional changes to occur. 3. Cell health and confluency: Poor cell health or inappropriate confluency can affect cellular responses. 4. This compound degradation: The this compound compound may have degraded due to improper storage or handling.1. Based on published data, a concentration of 500 nM is recommended for C2C12 cells.[1][6] Consider a concentration range if optimizing for a different cell line. 2. In C2C12 cells, significant follistatin mRNA upregulation was observed after 2 and 4 days of treatment.[1][10] A time-course experiment is advisable. 3. Ensure cells are healthy, within a low passage number, and plated at an appropriate density for differentiation assays. 4. Store this compound as recommended by the manufacturer, typically in a cool, dark, and dry place. Prepare fresh solutions for each experiment.
High variability in follistatin expression between replicates. 1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. 2. Pipetting errors: Inaccurate pipetting of this compound or reagents for analysis. 3. Inhomogeneous this compound solution: The this compound may not be fully dissolved in the culture medium.1. Ensure a homogenous cell suspension and careful pipetting when seeding plates. 2. Use calibrated pipettes and proper technique. 3. Vortex the this compound stock solution before diluting it in the culture medium to ensure it is fully dissolved.
This compound treatment is cytotoxic to the cells. 1. High this compound concentration: Excessive concentrations of this compound may be toxic to the cells. 2. Solvent toxicity: The solvent used to dissolve this compound (e.g., ethanol) may be at a toxic concentration in the final culture medium.1. Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. 2. Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.1% for ethanol). Include a solvent-only control in your experiments.

Quantitative Data on this compound and Follistatin Induction

The following table summarizes the key quantitative findings from the foundational in vitro study on this compound's effect on follistatin in C2C12 myoblasts.

Concentration of this compoundCell TypeTreatment DurationOutcomeReference
500 nMC2C12 Myoblasts2 and 4 daysSignificant increase in follistatin (Fst) mRNA expression.[1][10]
100 nM and 500 nMC2C12 Myoblasts4 daysUpregulation of myogenic regulatory factors (Myf5 and myogenin).[6]

Experimental Protocols

Key Experiment: Quantification of Follistatin mRNA Induction in C2C12 Myoblasts by this compound

This protocol is based on the methodology described in the study by Kanno et al. (2013).[6]

1. Cell Culture and Seeding:

  • Culture C2C12 mouse myoblast cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the C2C12 cells in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 24 hours).

2. Induction of Myogenic Differentiation with this compound:

  • On day 0, replace the growth medium with differentiation medium (DMEM supplemented with 2% horse serum).

  • Add this compound to the differentiation medium at the desired final concentration (e.g., 500 nM). Include a vehicle control (e.g., ethanol at the same final concentration as in the this compound-treated wells).

3. Incubation:

  • Incubate the cells for the desired duration (e.g., 2 to 4 days) to allow for myogenic differentiation and follistatin induction.

4. RNA Isolation and cDNA Synthesis:

  • After the incubation period, lyse the cells and isolate total RNA using a suitable RNA isolation kit according to the manufacturer's instructions.

  • Synthesize cDNA from the isolated RNA using a reverse transcription kit.

5. Quantitative Real-Time PCR (qRT-PCR):

  • Perform qRT-PCR using SYBR Green chemistry to quantify the relative expression of follistatin (Fst) mRNA.

  • Use primers specific for mouse follistatin.

  • Normalize the expression of the target gene to a stable housekeeping gene (e.g., β-actin).

  • The relative gene expression can be calculated using the ΔΔCt method.

6. Neutralization Assay (Optional):

  • To confirm that the myogenic effects of this compound are mediated by follistatin, a neutralization assay can be performed.

  • Co-treat the cells with this compound (500 nM) and a neutralizing anti-follistatin antibody.

  • Assess the expression of myogenic regulatory factors (e.g., Myf5) by qRT-PCR. A reversal of the this compound-induced upregulation of these factors in the presence of the anti-follistatin antibody would confirm the mediatory role of follistatin.[11]

Signaling Pathways and Experimental Workflows

YK11_Follistatin_Pathway cluster_extracellular Extracellular cluster_cell Muscle Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Downstream Effects This compound This compound AR_inactive Inactive Androgen Receptor (AR) This compound->AR_inactive Binds to AR_active Active AR AR_inactive->AR_active Activation AR_Beta_Catenin AR-β-Catenin Complex AR_active->AR_Beta_Catenin Beta_Catenin β-Catenin Beta_Catenin->AR_Beta_Catenin AR_Beta_Catenin_TCF4 AR-β-Catenin-TCF-4 Complex AR_Beta_Catenin->AR_Beta_Catenin_TCF4 Nuclear Translocation and Complex Formation TCF4 TCF-4 TCF4->AR_Beta_Catenin_TCF4 Fst_Gene Follistatin (Fst) Gene AR_Beta_Catenin_TCF4->Fst_Gene Binds to Promoter Fst_mRNA Fst mRNA Fst_Gene->Fst_mRNA Transcription Fst_Protein Follistatin Protein (Secreted) Fst_mRNA->Fst_Protein Translation Myostatin Myostatin Fst_Protein->Myostatin Inhibits Myogenesis ↑ Myogenic Differentiation Myostatin->Myogenesis Normally Inhibits Myostatin_Inhibition Myostatin Inhibition Myostatin_Inhibition->Myogenesis

Caption: Proposed signaling pathway of this compound-induced follistatin expression.

Experimental_Workflow start Start culture Culture C2C12 Myoblasts start->culture seed Seed Cells in Plates culture->seed differentiate Induce Differentiation (DMEM + 2% Horse Serum) seed->differentiate treat Treat with this compound (e.g., 500 nM) & Vehicle Control differentiate->treat incubate Incubate for 2-4 Days treat->incubate isolate_rna Isolate Total RNA incubate->isolate_rna cdna_synthesis Synthesize cDNA isolate_rna->cdna_synthesis qpcr Perform qRT-PCR for Follistatin & Housekeeping Gene cdna_synthesis->qpcr analyze Analyze Data (ΔΔCt Method) qpcr->analyze end End analyze->end

Caption: Experimental workflow for quantifying this compound-induced follistatin mRNA.

References

a complete list of troubleshooting YK11's off-target effects in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting potential off-target effects of YK11 in cell-based assays. The information is presented in a question-and-answer format to directly address common issues encountered during in-vitro experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My non-muscle cell line shows unexpected cytotoxicity or a significant decrease in viability after this compound treatment. Is this an off-target effect?

A1: It is possible. While this compound is a selective androgen receptor modulator (SARM), high concentrations or prolonged exposure can lead to off-target effects in various cell types. A recent study has shown that this compound can induce apoptosis in hippocampal cells.[1] This could be mediated by the activation of the p38 MAPK signaling pathway, leading to an increase in the Bax/Bcl-2 ratio and cleaved caspase-3.[1]

Troubleshooting Steps:

  • Confirm Cytotoxicity: Perform a dose-response and time-course cell viability assay (e.g., MTT, CellTiter-Glo®) to confirm the cytotoxic effect.

  • Assess Apoptosis: Use Western blotting to probe for key apoptotic markers such as cleaved caspase-3, cleaved PARP, and the ratio of Bax to Bcl-2. An increase in these markers would suggest apoptosis.

  • Investigate Mitochondrial Dysfunction: this compound has been observed to induce oxidative stress and mitochondrial dysfunction in hippocampal tissue.[2] Consider performing assays to measure mitochondrial membrane potential (e.g., JC-1 staining) or reactive oxygen species (ROS) production (e.g., DCFDA assay).

Q2: I am observing an inflammatory response in my cell culture (e.g., increased secretion of cytokines) after this compound treatment. Is this expected?

A2: This could be a potential off-target effect. In an in-vivo study, this compound was shown to increase the levels of pro-inflammatory cytokines such as IL-1β and IL-6, while reducing the anti-inflammatory cytokine IL-10 in the hippocampus.[1] This suggests that this compound may have immunomodulatory effects in certain cell types.

Troubleshooting Steps:

  • Quantify Cytokine Production: Use an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay to quantify the levels of pro- and anti-inflammatory cytokines in your cell culture supernatant.

  • Analyze Inflammatory Signaling Pathways: Perform Western blot analysis to examine key proteins in inflammatory signaling pathways, such as NF-κB (p65 phosphorylation) and MAP kinases (p38, JNK, ERK phosphorylation).

  • Gene Expression Analysis: Use quantitative PCR (qPCR) to measure the mRNA expression levels of inflammatory cytokine genes.

Q3: I am working with a steroid-sensitive cell line, and I'm seeing effects that are not consistent with androgen receptor (AR) activation alone. Could this compound be interacting with other steroid receptors?

A3: This is a plausible hypothesis. This compound has a steroidal structure similar to dihydrotestosterone (DHT).[3][4] While it has a high affinity for the androgen receptor, the possibility of cross-reactivity with other steroid hormone receptors (e.g., progesterone, glucocorticoid, or estrogen receptors) cannot be entirely ruled out, especially at higher concentrations.

Troubleshooting Steps:

  • Competition Binding Assay: Perform a competition binding assay using radiolabeled ligands for other steroid receptors to determine if this compound can displace them.

  • Reporter Gene Assay: Use reporter gene assays for other steroid receptors (e.g., PRE-luc for progesterone receptor, ERE-luc for estrogen receptor) to see if this compound can activate or inhibit their transcriptional activity.

  • Use of Antagonists: Treat your cells with specific antagonists for other steroid receptors in combination with this compound to see if the unexpected effects are blocked.

Q4: My experimental results are inconsistent, and I suspect off-target effects. How can I design an experiment to systematically identify them?

A4: A systematic approach is crucial for identifying off-target effects. This involves a combination of techniques to assess global changes in your cellular model.

Troubleshooting Workflow:

  • Global Gene Expression Profiling: Perform RNA sequencing (RNA-seq) on cells treated with this compound versus a vehicle control. This will provide an unbiased view of all genes that are up- or down-regulated and can reveal the activation of unexpected pathways.

  • Proteomic Analysis: A proteomic approach, such as mass spectrometry, can identify changes in protein expression and post-translational modifications that are not apparent at the transcript level.

  • Phenotypic Screening: Utilize high-content imaging or other phenotypic screening platforms to assess a wide range of cellular parameters (e.g., cell morphology, organelle health, cell cycle) in response to this compound treatment.

Quantitative Data Summary

Table 1: this compound Binding Affinity and Potential Off-Target Interaction

TargetMetricValueReference
Androgen Receptor (AR)Binding AffinityHigh[2][3][4][5]
5-alpha-reductase type IIInhibitionYes[1]
Progesterone ReceptorBinding AffinityHypothetical: Low to Moderate-
Glucocorticoid ReceptorBinding AffinityHypothetical: Low-
Estrogen ReceptorBinding AffinityHypothetical: Low-

Note: Binding affinities for progesterone, glucocorticoid, and estrogen receptors are hypothetical and should be experimentally determined.

Experimental Protocols

Protocol 1: Western Blot for Apoptotic Markers
  • Cell Lysis: Treat cells with this compound at various concentrations and time points. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against cleaved caspase-3, PARP, Bax, and Bcl-2 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities and calculate the ratio of apoptotic to anti-apoptotic proteins.

Protocol 2: Competition Binding Assay
  • Membrane Preparation: Prepare cell membranes from cells expressing the receptor of interest.

  • Assay Setup: In a 96-well plate, add a constant concentration of a radiolabeled ligand for the receptor of interest to each well.

  • Competition: Add increasing concentrations of unlabeled this compound to the wells. Include a control with no competitor and a control with a known unlabeled ligand for that receptor.

  • Incubation and Filtration: Incubate the plate to allow binding to reach equilibrium. Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Calculate the IC50 and Ki values to determine the binding affinity of this compound for the off-target receptor.

Protocol 3: qPCR for Gene Expression Analysis
  • RNA Extraction: Treat cells with this compound and extract total RNA using a suitable kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qPCR Reaction: Set up qPCR reactions using SYBR Green or TaqMan probes for your target genes (e.g., IL-1β, IL-6, FST) and a housekeeping gene for normalization (e.g., GAPDH, β-actin).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Visualizations

YK11_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Extracellular This compound This compound AR Androgen Receptor (AR) This compound->AR Binds YK11_AR This compound-AR Complex This compound->YK11_AR HSP HSP AR->HSP Dissociates from AR->YK11_AR ARE Androgen Response Element (ARE) YK11_AR->ARE Translocates & Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Follistatin Follistatin (FST) mRNA Gene_Transcription->Follistatin FST_Protein Follistatin Protein Follistatin->FST_Protein Translation Myostatin Myostatin Myostatin_FST Myostatin-FST Complex (Inhibited) Myostatin->Myostatin_FST FST_Protein->Myostatin Inhibits FST_Protein->Myostatin_FST

Caption: this compound's primary signaling pathway, leading to myostatin inhibition.

Off_Target_Troubleshooting_Workflow cluster_0 Tier 1: Initial Investigation cluster_1 Tier 2: Mechanism of Action cluster_2 Tier 3: Global & Unbiased Analysis Start Unexpected Phenotype Observed (e.g., cytotoxicity, inflammation) Hypothesis Formulate Hypothesis (e.g., off-target receptor binding, pathway activation) Start->Hypothesis Dose_Response Dose-Response & Time-Course (Viability/Phenotype Assay) Hypothesis->Dose_Response Marker_Analysis Specific Marker Analysis (Western Blot, ELISA, qPCR) Dose_Response->Marker_Analysis Binding_Assay Competition Binding Assay Marker_Analysis->Binding_Assay Reporter_Assay Reporter Gene Assay Marker_Analysis->Reporter_Assay Pathway_Inhibitors Use of Pathway-Specific Inhibitors/Antagonists Binding_Assay->Pathway_Inhibitors Reporter_Assay->Pathway_Inhibitors RNA_Seq RNA Sequencing Pathway_Inhibitors->RNA_Seq Proteomics Proteomic Analysis Pathway_Inhibitors->Proteomics Conclusion Identify Off-Target Effect & Mechanism RNA_Seq->Conclusion Proteomics->Conclusion

Caption: A logical workflow for troubleshooting this compound's off-target effects.

Apoptosis_Pathway This compound This compound (High Conc.) p38 p38 MAPK Activation This compound->p38 Bax Bax (pro-apoptotic) Expression ↑ p38->Bax Bcl2 Bcl-2 (anti-apoptotic) Expression ↓ p38->Bcl2 Mito Mitochondrial Dysfunction Bax->Mito Bcl2->Mito Inhibits Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation (Cleaved Caspase-3) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential off-target apoptotic pathway induced by this compound.

References

Technical Support Center: Addressing YK11-Induced Oxidative Stress in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying, troubleshooting, and addressing oxidative stress in experimental models involving the selective androgen receptor modulator (SARM), YK11.

FAQs & Troubleshooting Guides

This section addresses common questions and issues that may arise during experiments investigating this compound and oxidative stress.

Question 1: My cell or tissue samples show increased oxidative stress after this compound treatment, but the results are inconsistent across experiments. What could be the cause?

Answer: Inconsistent results in oxidative stress assays are a common challenge. Several factors could contribute to this variability:

  • This compound Compound Stability and Purity: Ensure the this compound compound is of high purity and stored correctly to prevent degradation. Impurities or degradation products may have their own redox activities.

  • Cell Culture Conditions: Factors such as cell passage number, confluence, and media composition can influence the baseline oxidative state of cells. Standardize these parameters across all experiments.

  • Sample Handling: The timing of sample collection and processing is critical. Delay in processing can lead to ex vivo oxidation. Snap-freeze samples in liquid nitrogen immediately after collection if not being processed right away.

  • Assay Variability: Oxidative stress assays, particularly the Thiobarbituric Acid Reactive Substances (TBARS) assay, can have high background and variability. Ensure consistent timing for all steps and consider using more specific methods like HPLC-based detection of malondialdehyde (MDA).

Question 2: I am not observing any significant increase in oxidative stress markers in my experimental model after this compound administration. Does this mean this compound does not induce oxidative stress in my model?

Answer: Not necessarily. The absence of a significant increase in oxidative stress markers could be due to several reasons:

  • Experimental Model and Tissue Specificity: The effects of this compound on oxidative stress may be tissue-specific. To date, the most robust evidence for this compound-induced oxidative stress is in the hippocampus of male Wistar rats[1]. Effects in other tissues like the liver, heart, or skeletal muscle are not well-documented in publicly available literature.

  • Dosage and Duration of Treatment: The dose and duration of this compound administration are critical. The study by Dahleh et al. (2023) used a dose of 0.35 g/kg for five weeks in rats to observe significant effects[1]. Lower doses or shorter durations may not be sufficient to induce a detectable oxidative stress response.

  • Timing of Measurement: Oxidative stress can be a transient phenomenon. The peak of oxidative damage might occur at a different time point than when you are measuring. Consider a time-course experiment to identify the optimal time point for measurement.

  • Compensatory Antioxidant Response: The cells or tissues in your model might be upregulating their endogenous antioxidant defense mechanisms to counteract the initial pro-oxidant effects of this compound. Measuring the activity of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) can provide insights into this.

Question 3: Are there any known interventions to counteract this compound-induced oxidative stress in experimental models?

Answer: While specific studies on interventions for this compound-induced oxidative stress are limited, general antioxidant strategies can be explored. Anecdotal evidence suggests the use of N-acetylcysteine (NAC) and milk thistle for mitigating liver stress associated with SARM use, which is often linked to oxidative damage.

  • N-acetylcysteine (NAC): A precursor to the antioxidant glutathione (GSH), NAC has been shown to reduce oxidative stress in various models.

  • Milk Thistle (Silymarin): The active compound, silymarin, is known for its hepatoprotective and antioxidant properties.

It is crucial to include appropriate control groups when testing these interventions in your this compound model to validate their efficacy.

Question 4: I am planning to investigate this compound's effect on mitochondrial function. What are the key parameters to measure?

Answer: this compound has been shown to impair mitochondrial function markers in the hippocampus[1]. Key parameters to assess mitochondrial health include:

  • Mitochondrial Respiration: Measure the oxygen consumption rate (OCR) to assess the function of the electron transport chain complexes.

  • Mitochondrial Membrane Potential (ΔΨm): A decrease in ΔΨm is an early indicator of mitochondrial dysfunction.

  • Mitochondrial ROS Production: Directly measure the production of reactive oxygen species from the mitochondria.

  • Mitochondrial Complex Activity: Assay the specific activity of individual mitochondrial complexes (I, II, III, and IV) to pinpoint the site of dysfunction.

Quantitative Data from Experimental Models

To date, detailed quantitative data on this compound-induced oxidative stress is primarily available for the hippocampus in male Wistar rats. Data for other tissues and models are not yet well-established in the scientific literature.

Table 1: Effect of this compound on Oxidative Stress Markers in the Hippocampus of Male Wistar Rats

MarkerControl GroupThis compound Group (0.35 g/kg)Percentage ChangeReference
Lipid Peroxidation (TBARS) Data not availableData not availableIncreasedDahleh et al., 2023[1]
Superoxide Dismutase (SOD) Activity Data not availableData not availableAlteredDahleh et al., 2023[1]
Catalase (CAT) Activity Data not availableData not availableAlteredDahleh et al., 2023[1]
Glutathione Peroxidase (GPx) Activity Data not availableData not availableAlteredDahleh et al., 2023[1]

Note: The primary study by Dahleh et al. (2023) reported qualitative changes ("increased" or "altered") in these markers. Specific numerical data with statistical significance is not available in the public domain. Researchers are encouraged to consult the full-text article or contact the corresponding author for detailed quantitative results.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to assess this compound-induced oxidative stress.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This protocol is adapted for rat hippocampal tissue.

Materials:

  • Hippocampal tissue homogenate (10% w/v in cold 1.15% KCl)

  • Trichloroacetic acid (TCA) solution (20%)

  • Thiobarbituric acid (TBA) solution (0.67%)

  • Malondialdehyde (MDA) standard solution

  • Butylated hydroxytoluene (BHT)

Procedure:

  • To 100 µL of tissue homogenate, add 10 µL of BHT (4% in ethanol) to prevent further oxidation.

  • Add 500 µL of 20% TCA and vortex thoroughly to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Add 500 µL of 0.67% TBA solution to the supernatant.

  • Incubate the mixture in a boiling water bath for 20 minutes.

  • Cool the samples on ice for 5 minutes.

  • Measure the absorbance of the resulting pink-colored product at 532 nm using a spectrophotometer.

  • Quantify the MDA concentration using a standard curve prepared with known concentrations of MDA.

Superoxide Dismutase (SOD) Activity Assay

This protocol is based on the inhibition of pyrogallol autoxidation.

Materials:

  • Hippocampal tissue homogenate

  • Tris-HCl buffer (50 mM, pH 8.2) containing 1 mM EDTA

  • Pyrogallol solution (10 mM)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer.

  • Add an appropriate amount of tissue homogenate to the reaction mixture.

  • Initiate the reaction by adding the pyrogallol solution.

  • Immediately measure the rate of increase in absorbance at 420 nm for 3 minutes using a spectrophotometer.

  • The SOD activity is calculated as the amount of enzyme required to inhibit the autoxidation of pyrogallol by 50%.

Catalase (CAT) Activity Assay

This protocol is based on the decomposition of hydrogen peroxide.

Materials:

  • Hippocampal tissue homogenate

  • Phosphate buffer (50 mM, pH 7.0)

  • Hydrogen peroxide (H₂O₂) solution (30 mM)

Procedure:

  • Add tissue homogenate to the phosphate buffer.

  • Initiate the reaction by adding the H₂O₂ solution.

  • Monitor the decrease in absorbance at 240 nm for 3 minutes as H₂O₂ is consumed.

  • The catalase activity is calculated based on the rate of H₂O₂ decomposition.

Glutathione Peroxidase (GPx) Activity Assay

This protocol measures the oxidation of NADPH.

Materials:

  • Hippocampal tissue homogenate

  • Phosphate buffer (100 mM, pH 7.0)

  • Glutathione reductase (1 unit/mL)

  • Reduced glutathione (GSH) (1 mM)

  • NADPH (0.1 mM)

  • Tert-butyl hydroperoxide (0.2 mM)

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, glutathione reductase, GSH, and NADPH.

  • Add the tissue homogenate and incubate for 5 minutes at room temperature.

  • Initiate the reaction by adding tert-butyl hydroperoxide.

  • Monitor the decrease in absorbance at 340 nm for 5 minutes as NADPH is oxidized to NADP+.

  • The GPx activity is calculated from the rate of NADPH oxidation.

Signaling Pathways and Experimental Workflows

This compound-Induced Oxidative Stress Signaling Pathway

YK11_Oxidative_Stress This compound This compound Mitochondria Mitochondria This compound->Mitochondria Impairs Function Antioxidant_Defense Decreased Endogenous Antioxidant Defense (SOD, CAT, GPx) This compound->Antioxidant_Defense Alters System ROS Increased ROS (Reactive Oxygen Species) Mitochondria->ROS Lipid_Peroxidation Lipid Peroxidation (MDA) ROS->Lipid_Peroxidation Protein_Damage Protein Damage ROS->Protein_Damage DNA_Damage DNA Damage ROS->DNA_Damage Antioxidant_Defense->ROS Fails to Neutralize Cellular_Damage Cellular Damage & Dysfunction Lipid_Peroxidation->Cellular_Damage Protein_Damage->Cellular_Damage DNA_Damage->Cellular_Damage

Caption: Proposed signaling pathway of this compound-induced oxidative stress.

Experimental Workflow for Assessing Oxidative Stress

Experimental_Workflow start Start: Experimental Model (e.g., Wistar Rats) treatment Treatment Groups: 1. Control (Vehicle) 2. This compound start->treatment tissue_collection Tissue Collection (e.g., Hippocampus) treatment->tissue_collection homogenization Tissue Homogenization tissue_collection->homogenization assays Oxidative Stress Assays homogenization->assays tbars TBARS Assay (Lipid Peroxidation) assays->tbars sod SOD Activity Assay assays->sod cat Catalase Activity Assay assays->cat gpx GPx Activity Assay assays->gpx mito Mitochondrial Function Assays assays->mito data_analysis Data Analysis and Comparison tbars->data_analysis sod->data_analysis cat->data_analysis gpx->data_analysis mito->data_analysis

Caption: General experimental workflow for assessing this compound-induced oxidative stress.

References

a complete list of how to control for YK11's partial agonism in androgen receptor studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and controlling for the partial agonism of YK11 in androgen receptor (AR) studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its partial agonism a challenge in experiments?

A1: this compound is a synthetic, steroidal Selective Androgen Receptor Modulator (SARM).[1] Unlike full agonists like dihydrotestosterone (DHT), this compound is a partial agonist of the androgen receptor (AR).[1][2][3] This means it binds to and activates the receptor, but does not elicit the maximum possible response. This partial agonism presents a challenge because this compound can simultaneously exhibit both agonist-like and antagonist-like properties, depending on the cellular context and the presence of other androgens. In the presence of a potent full agonist like DHT, this compound can act as a competitive antagonist, making it crucial to design experiments that can dissect these dual effects.

Q2: What is the unique mechanism of action of this compound compared to other SARMs?

A2: this compound has a dual mechanism of action. Firstly, as a partial AR agonist, it is gene-selective and does not induce the N-terminal/C-terminal (N/C) interaction of the AR, which is typically required for full receptor activation.[1][3][4] Secondly, and uniquely, this compound potently increases the expression of follistatin, a protein that inhibits myostatin.[1][5][6] Myostatin is a negative regulator of muscle growth; by inhibiting it, this compound exerts strong anabolic effects through a pathway distinct from classical AR signaling.[5][6]

Q3: Which cell lines are appropriate for studying this compound's effects on the androgen receptor?

A3: The choice of cell line depends on the research question. Commonly used models include:

  • Myoblasts: Mouse C2C12 myoblasts are frequently used to study this compound's myogenic (muscle-building) and differentiation effects.[4]

  • Osteoblasts: MC3T3-E1 mouse osteoblast cells are used to investigate effects on bone formation and mineralization.[7][8]

  • AR-Positive Cancer Cells: Human breast cancer cells (MDA-MB 453) or prostate cancer cells (22Rv1, LNCaP) that endogenously express AR are suitable for studying AR-dependent gene expression.[7][9]

  • Transfected Cell Lines: AR-negative cell lines like HEK293 can be co-transfected with an AR expression vector and a reporter construct to isolate the AR-specific signaling pathway.[10]

Q4: How can I experimentally differentiate between this compound's agonist and antagonist activities?

A4: A competitive binding assay or a functional assay, such as a luciferase reporter assay, is essential. The key is to compare the effects of this compound alone versus its effects in the presence of a saturating concentration of a full agonist (e.g., DHT).

  • To measure agonism: Treat cells with increasing concentrations of this compound and measure the response (e.g., reporter gene expression).

  • To measure antagonism: Treat cells with a fixed, effective concentration of DHT (typically the EC80) alongside increasing concentrations of this compound.[11] A decrease in the DHT-induced signal indicates antagonism.

Troubleshooting Guides

Issue 1: Inconsistent results in AR reporter gene assays with this compound.

  • Possible Cause 1: Presence of endogenous androgens.

    • Solution: Ensure you are using charcoal-stripped fetal bovine serum (CSS) in your culture medium to remove endogenous steroids that could compete with this compound or activate the AR.[11]

  • Possible Cause 2: Cell Health and Passage Number.

    • Solution: Use cells at a low, consistent passage number. High passage numbers can lead to genetic drift and altered receptor expression. Ensure high cell viability before and during the experiment.

  • Possible Cause 3: Compound Stability.

    • Solution: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Ensure the vehicle (e.g., DMSO) concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).[11]

Issue 2: this compound shows weaker than expected agonism on a specific AR target gene.

  • Possible Cause: Gene-selective modulation.

    • Solution: this compound is a gene-selective modulator, meaning it may activate some AR target genes but not others.[2][7] For example, in MDA-MB 453 cells, this compound was shown to induce FKBP51 expression similarly to DHT, but it did not induce SARG expression.[7] Use RT-qPCR to measure the expression of a panel of known AR-regulated genes (e.g., PSA, FKBP51, TMPRSS2) to characterize this compound's specific transcriptional profile. Also, investigate its unique activity by measuring follistatin (FST) expression, which is a key target of this compound but not DHT.[4]

Quantitative Data Summary

The partial agonism of this compound is characterized by its ability to activate the AR, but with lower maximal efficacy compared to a full agonist like DHT. Its antagonistic potential is demonstrated by its ability to inhibit DHT-induced AR activation.

ParameterLigandValueDescription
Activity Type This compoundPartial AgonistActivates the Androgen Receptor but with sub-maximal efficacy compared to full agonists.[1][2][3]
Activity Type DHTFull AgonistA potent natural androgen used as a positive control for maximal AR activation.[4]
EC50 (Agonism) This compoundCompound-specificConcentration of this compound that produces 50% of its own maximal response.
IC50 (Antagonism) This compoundCompound-specificConcentration of this compound that inhibits 50% of the response induced by a full agonist (e.g., DHT).
Binding Affinity (Ki) This compoundCompound-specificConcentration required to occupy 50% of the androgen receptors in a competitive binding assay.

Note: Specific EC50, IC50, and Ki values for this compound are not consistently reported across publicly available literature and must be determined empirically for each experimental system.

Experimental Protocols

Protocol 1: AR Agonist/Antagonist Luciferase Reporter Assay

This protocol is designed to quantify both the agonist and antagonist activity of this compound on the AR signaling pathway.

1. Materials:

  • AR-positive cells (e.g., 22Rv1) or HEK293 cells co-transfected with AR and an ARE-luciferase reporter plasmid (e.g., pARE-Luc).[11][12]

  • A constitutively expressing control plasmid (e.g., pRL-TK Renilla luciferase) for normalization.[11]

  • Culture medium with 10% charcoal-stripped FBS (CSS).[11]

  • Compounds: this compound, DHT (positive control agonist), Bicalutamide (positive control antagonist).

  • Dual-Luciferase® Reporter Assay System.

2. Procedure:

  • Cell Seeding: Seed ~2 x 10^4 cells per well in a white, clear-bottom 96-well plate and incubate for 24 hours.[11]

  • Transfection (if using non-endogenous AR cells): Transfect cells with the ARE-luciferase reporter, the Renilla control plasmid, and an AR expression vector according to the manufacturer's protocol. After 4-6 hours, replace the medium with fresh medium containing 10% CSS.[11]

  • Compound Preparation & Treatment (24h post-transfection):

    • Agonist Mode: Prepare serial dilutions of this compound and DHT. Replace cell medium with the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

    • Antagonist Mode: Prepare serial dilutions of this compound and Bicalutamide. Add these to medium containing a constant concentration of DHT (e.g., 0.1 nM, the EC80).[11]

  • Incubation: Incubate the plate for 16-24 hours at 37°C.[9]

  • Lysis & Measurement: Remove medium and lyse the cells. Measure both Firefly and Renilla luciferase activity using a luminometer according to the assay kit instructions.[11]

3. Data Analysis:

  • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.

  • For Agonist Mode: Plot the normalized activity against the log concentration of this compound to determine its maximal efficacy (relative to DHT) and EC50.

  • For Antagonist Mode: Plot the percentage inhibition of the DHT-induced activity against the log concentration of this compound to determine the IC50 value.[11]

Visualizations

Signaling Pathways and Experimental Logic

cluster_0 Canonical AR Signaling (Full Agonist) cluster_1 This compound Partial Agonism & Unique Pathway DHT DHT (Full Agonist) AR_cyto Cytoplasmic AR-HSP Complex DHT->AR_cyto Binds AR_active Active AR Dimer AR_cyto->AR_active HSP Dissociation & Dimerization AR_nuc Nuclear AR AR_active->AR_nuc Nuclear Translocation ARE Androgen Response Element (ARE) AR_nuc->ARE Binds DNA GeneTx_Full Full Transcriptional Activation ARE->GeneTx_Full This compound This compound (Partial Agonist) AR_cyto_YK Cytoplasmic AR-HSP Complex This compound->AR_cyto_YK Binds AR_active_YK Active AR Dimer (Altered Conformation) AR_cyto_YK->AR_active_YK No N/C Interaction AR_nuc_YK Nuclear AR AR_active_YK->AR_nuc_YK Nuclear Translocation ARE_YK ARE AR_nuc_YK->ARE_YK Follistatin Follistatin Gene Transcription AR_nuc_YK->Follistatin Unique Upregulation GeneTx_Partial Partial/Selective Gene Activation ARE_YK->GeneTx_Partial Myostatin Myostatin Inhibition Follistatin->Myostatin

Caption: Dual signaling mechanisms of DHT (full agonist) vs. This compound (partial agonist).

cluster_workflow Experimental Workflow: Assessing this compound Partial Agonism cluster_groups Treatment Groups start Seed AR-positive cells in 96-well plate transfect Transfect with ARE-Luciferase Reporter (if needed) start->transfect treat Treat Cells (24h) transfect->treat g1 Group 1: Vehicle Control (Baseline) treat->g1 Control g2 Group 2: Full Agonist (DHT) (Max Response) treat->g2 Agonist g3 Group 3: This compound only (Agonist Effect) treat->g3 Test g4 Group 4: DHT + this compound (Antagonist Effect) treat->g4 Competition measure Lyse Cells & Measure Luciferase Activity analyze Normalize & Analyze Data (Calculate EC50/IC50) measure->analyze end Characterize Profile analyze->end

Caption: Workflow for dissecting this compound's agonist and antagonist effects in a reporter assay.

References

a complete list of best practices for long-term storage of YK11

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability and integrity of investigational compounds is paramount to the validity and reproducibility of experimental results. This technical support center provides a comprehensive guide to the best practices for the long-term storage of YK11, a selective androgen receptor modulator (SARM) with a unique steroidal structure. This guide includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to maintain the quality of your this compound samples.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of this compound powder?

For long-term stability, it is recommended to store this compound in its powdered form at or below -20°C. Storing at this temperature can preserve the integrity of the compound for several years. For shorter durations, storage at 4°C is also acceptable, though the stability window is reduced.

Q2: How should I store this compound once it is dissolved in a solvent?

This compound in solution is significantly less stable than in its powdered form. It is highly susceptible to hydrolysis, especially in acidic conditions. For short-term storage of a few weeks, solutions can be kept at -20°C. For longer-term storage, it is advisable to store solutions at -80°C to minimize degradation. It is crucial to use anhydrous solvents and to protect the solution from moisture.

Q3: What are the ideal humidity conditions for storing this compound?

This compound powder should be stored in a dry environment with minimal humidity. The use of a desiccator or storage in a sealed container with a desiccant is highly recommended to prevent moisture-induced degradation.

Q4: How does light affect the stability of this compound?

Exposure to light, particularly UV light, can potentially lead to the degradation of this compound. It is best practice to store both powdered this compound and its solutions in amber or opaque containers to protect them from light.

Q5: What are the signs that my this compound sample may have degraded?

Visual signs of degradation in powdered this compound can include a change in color or texture. For this compound solutions, the appearance of precipitates, cloudiness, or a change in color may indicate degradation or contamination. However, the absence of these visual cues does not guarantee stability. The most reliable way to assess the purity of your sample is through analytical methods such as High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected or inconsistent experimental results. Degradation of this compound leading to lower potency.Assess the purity of your this compound stock using the HPLC protocol provided below. Prepare fresh solutions from a properly stored powder stock.
Precipitate forms in a refrigerated this compound solution. The solvent may not be suitable for cold storage, or the concentration may be too high.Allow the solution to warm to room temperature to see if the precipitate redissolves. If not, consider using a different solvent or preparing a less concentrated stock solution.
This compound powder appears clumpy or discolored. Exposure to moisture and/or light.Discard the sample and use a fresh, properly stored stock. Implement stricter storage protocols, including the use of desiccants and light-protective containers.

Quantitative Storage Recommendations

Form Temperature Duration Key Considerations
Powder -20°C> 2 yearsStore in a tightly sealed, light-resistant container with a desiccant.
4°C< 2 yearsSuitable for shorter-term storage. Ensure low humidity.
Room TemperatureNot RecommendedAvoid for long-term storage due to increased risk of degradation.
In Solution -80°CUp to 6 monthsUse anhydrous solvents. Aliquot to avoid freeze-thaw cycles.
-20°C< 1 monthSuitable for working solutions. Minimize exposure to air and moisture.
4°C< 1 weekNot recommended for long-term storage due to accelerated degradation.

Experimental Protocols

Protocol 1: Assessment of this compound Purity and Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of a this compound sample and detecting potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • This compound reference standard

  • This compound sample for analysis

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a 60:40 (v/v) mixture. The addition of 0.1% formic acid to both solvents can improve peak shape.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to create a stock solution of 1 mg/mL. Prepare a series of dilutions to create a calibration curve (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 12.5 µg/mL, 6.25 µg/mL).

  • Sample Preparation: Prepare the this compound sample to be tested at a concentration within the range of the calibration curve, using the mobile phase as the diluent.

  • HPLC Analysis:

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 25°C.

    • Set the UV detection wavelength to approximately 245 nm.

    • Inject the standards and the sample onto the column.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the this compound reference standard against its concentration.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

    • Purity can be estimated by calculating the area of the main this compound peak as a percentage of the total area of all peaks in the chromatogram. The presence of additional peaks may indicate impurities or degradation products.

Visualizing Key Concepts

This compound Signaling Pathway

YK11_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Muscle Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to YK11_AR This compound-AR Complex AR->YK11_AR DNA DNA (Androgen Response Elements) YK11_AR->DNA Translocates to Nucleus Myostatin Myostatin Muscle_Growth Muscle Growth (Hypertrophy) Myostatin->Muscle_Growth Inhibits Follistatin Follistatin Follistatin->Myostatin Inhibits Follistatin->Muscle_Growth Promotes Gene_Transcription Gene Transcription DNA->Gene_Transcription Initiates Gene_Transcription->Follistatin Increases Expression

Caption: Dual mechanism of this compound action in muscle cells.

Recommended this compound Storage Workflow

YK11_Storage_Workflow Receive Receive this compound Powder Store_Powder Store at <= -20°C in dark, dry conditions Receive->Store_Powder Prepare_Solution Prepare Solution (Anhydrous Solvent) Store_Powder->Prepare_Solution Assess_Purity Assess Purity (HPLC) Periodically Store_Powder->Assess_Purity Short_Term Short-Term Use (< 1 month) Prepare_Solution->Short_Term Long_Term Long-Term Storage (> 1 month) Prepare_Solution->Long_Term Store_Short Store at -20°C in dark container Short_Term->Store_Short Store_Long Aliquot and Store at -80°C in dark containers Long_Term->Store_Long Use Use in Experiment Store_Short->Use Store_Long->Use Store_Long->Assess_Purity

Caption: Recommended workflow for storing and handling this compound.

Hypothetical this compound Degradation Pathway

YK11_Degradation This compound This compound C25H34O6 Hydrolysis Hydrolysis (Moisture/Acid) This compound->Hydrolysis Degradation_Product Degradation Product Cleavage of Orthoester Hydrolysis->Degradation_Product Leads to Further_Degradation Further Degradation (Oxidation/Light) Degradation_Product->Further_Degradation Unknown_Products Unknown Products Further_Degradation->Unknown_Products Forms

Caption: A hypothetical degradation pathway for this compound.

a complete list of avoiding YK11 hydrolysis in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the hydrolysis of YK11 in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in aqueous solutions?

A1: The primary cause of this compound degradation in aqueous solutions is acid-catalyzed hydrolysis. This compound possesses a steroidal backbone with a labile orthoester moiety, which is highly susceptible to breakdown in the presence of water, particularly under acidic conditions. This reaction leads to the opening of the orthoester ring, rendering the compound inactive.[1][2] It has been noted that this compound can be easily hydrolyzed within a few hours.[1][2]

Q2: How does pH affect the stability of this compound in solution?

A2: While specific quantitative data on the pH-stability profile of this compound is not extensively documented, based on the chemistry of orthoesters, this compound is most unstable in acidic environments. The hydrolysis of orthoesters is catalyzed by acid.[3][4][5] Therefore, maintaining a neutral to slightly alkaline pH is crucial for minimizing the rate of hydrolysis. For most cell culture applications, the typical pH range of 7.2-7.4 should be carefully maintained.[6][7]

Q3: What is the solubility of this compound in aqueous solutions?

A3: this compound is practically insoluble in water. To prepare aqueous solutions for in vitro experiments, it must first be dissolved in an organic co-solvent such as dimethyl sulfoxide (DMSO) or ethanol.

Q4: What are the recommended solvents for preparing this compound stock solutions?

A4: The recommended solvents for preparing this compound stock solutions are high-purity, anhydrous organic solvents such as dimethyl sulfoxide (DMSO) or ethanol. It is critical to use anhydrous solvents to prevent the initiation of hydrolysis during storage.

Q5: How should I prepare working solutions of this compound in aqueous media (e.g., cell culture media)?

A5: To prepare a working solution, the this compound stock solution (in an organic solvent like DMSO) should be serially diluted in the desired aqueous medium to the final concentration just before use. It is crucial to add the stock solution to the aqueous medium and mix thoroughly to ensure proper dispersion and minimize precipitation. The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q6: Can I store this compound in an aqueous solution?

A6: It is strongly advised not to store this compound in aqueous solutions for extended periods due to its rapid hydrolysis.[1][2] Working solutions in aqueous media should be prepared fresh for each experiment.

Q7: How does temperature impact the stability of this compound?

A7: Generally, higher temperatures accelerate the rate of chemical reactions, including hydrolysis.[8] Therefore, it is recommended to handle and store this compound solutions at low temperatures when possible. Stock solutions in anhydrous organic solvents should be stored at -20°C or -80°C for long-term stability. A study on various selective androgen receptor modulators (SARMs) found that storage at -20°C was suitable for most compounds in solvent solutions.[9]

Q8: Are there any stabilizing agents that can be used to prevent this compound hydrolysis?

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution in aqueous media.
Possible Cause Troubleshooting Step
Poor Solubility This compound is inherently insoluble in water. Precipitation can occur if the final concentration exceeds its solubility limit in the aqueous medium, even with a co-solvent.
- Ensure the initial stock solution in the organic solvent is fully dissolved.
- When preparing the working solution, add the stock solution to the aqueous medium while vortexing or stirring to facilitate rapid dispersion.
- Decrease the final concentration of this compound in the working solution.
- Increase the percentage of the organic co-solvent, being mindful of the tolerance of the experimental system (e.g., cell culture).
"Salting Out" Effect High salt concentrations in some buffers or media can decrease the solubility of hydrophobic compounds.
- If possible, test the solubility of this compound in a buffer with a lower salt concentration.
- Consider using a different aqueous medium for your experiment.
Issue 2: Inconsistent or lower-than-expected experimental results.
Possible Cause Troubleshooting Step
Hydrolysis of this compound The active concentration of this compound may be decreasing over the course of the experiment due to hydrolysis.
- Prepare working solutions fresh immediately before each experiment. Do not store this compound in aqueous media.
- Maintain a stable, neutral to slightly alkaline pH in your experimental setup. For cell culture, ensure proper CO2 levels to maintain the pH of the medium.[6][7]
- Minimize the duration of the experiment where this compound is in an aqueous environment if possible.
- For longer-term experiments, consider replenishing the medium with freshly prepared this compound at regular intervals.
Adsorption to Labware Hydrophobic compounds like this compound can adsorb to the surface of plastic labware, reducing the effective concentration in the solution.
- Use low-adhesion microplates and tubes.
- Pre-incubating the labware with a bovine serum albumin (BSA) solution can sometimes help to block non-specific binding sites.
Interaction with Serum Proteins If using serum-containing media, this compound may bind to proteins like albumin, which could affect its availability and activity.[15][16][17]
- Be aware of this potential interaction when interpreting results. The bound fraction may act as a reservoir or be less active.
- If experimentally feasible, consider using serum-free media or a medium with a reduced serum concentration.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays
  • Preparation of Stock Solution (e.g., 10 mM in DMSO):

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add anhydrous, high-purity DMSO to achieve the desired concentration (e.g., 10 mM).

    • Vortex thoroughly until the this compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes in tightly sealed, low-adhesion tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Preparation of Working Solution (e.g., 1 µM in Cell Culture Medium):

    • This should be done immediately before adding the solution to the cells.

    • Thaw a single aliquot of the this compound stock solution at room temperature.

    • Perform serial dilutions in the cell culture medium to reach the final desired concentration. For example, to make a 1 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:100 dilution.

    • During each dilution step, add the more concentrated solution to the diluent and vortex or mix immediately and thoroughly to ensure proper dispersion and minimize precipitation.

    • Ensure the final concentration of DMSO in the working solution is below the level that affects your specific cell line (typically <0.5%).

Visualizations

YK11_Hydrolysis_Pathway This compound Hydrolysis Pathway cluster_conditions Factors Accelerating Hydrolysis This compound This compound (Active Compound) Hydrolysis Hydrolysis (Acid-Catalyzed) This compound->Hydrolysis + H₂O, H⁺ Intermediate Ring-Opened Intermediate Hydrolysis->Intermediate Degradation_Products Inactive Degradation Products Intermediate->Degradation_Products Low pH (Acidic Conditions) Low pH (Acidic Conditions) High Temperature High Temperature Presence of Water Presence of Water

Caption: Acid-catalyzed hydrolysis of this compound's orthoester moiety.

Experimental_Workflow_this compound Recommended Workflow for this compound Experiments cluster_prep Preparation cluster_exp Experiment Day Stock_Solution Prepare Stock Solution in Anhydrous DMSO Aliquoting Aliquot and Store at -20°C or -80°C Stock_Solution->Aliquoting Thaw Thaw ONE Aliquot Aliquoting->Thaw Avoid Freeze-Thaw Dilution Prepare Fresh Working Solution in Aqueous Medium Thaw->Dilution Application Immediately Apply to Experimental System Dilution->Application

Caption: Workflow for preparing and using this compound solutions.

References

a complete list of challenges in detecting YK11 metabolites in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in vivo detection of YK11 metabolites.

Frequently Asked Questions (FAQs)

Q1: Why can't I detect the parent this compound compound in my in vivo samples?

A1: this compound undergoes extensive and rapid metabolism in vivo.[1] Due to its steroidal structure and a labile orthoester moiety, it is substantially converted into various metabolites.[2][3] As a result, the intact this compound is often not detectable in urine samples post-administration, making the identification of its metabolites crucial for detection.[1][2][3]

Q2: What are the most common metabolites of this compound I should be looking for?

A2: In human studies, two promising glucuronidated metabolites have been identified as key biomarkers: 5β-19-nor-pregnane-3α,17β,20-triol and 5β-19-nor-pregnane-3α,17β-diol-20-one.[2][3] In equine studies, the most abundant analytes in urine were a mono-O-demethylated breakdown product and di-O-demethylated this compound.[4][5] It's important to note that metabolism can be species-specific.

Q3: I am having trouble finding reference standards for this compound metabolites. What can I do?

A3: The limited commercial availability of certified reference materials for this compound metabolites is a significant challenge.[1][6] In the absence of commercial standards, researchers have resorted to in-house synthesis of the target metabolites.[2][3] The synthesized standards are then verified using techniques like Nuclear Magnetic Resonance (NMR) analysis.[2][3]

Q4: My analytical signal is noisy and inconsistent. What could be the cause?

A4: This is likely due to matrix effects from the complex biological samples (e.g., urine, plasma).[7][8] Co-eluting endogenous compounds can interfere with the ionization of the target analytes, leading to signal suppression or enhancement.[7] To mitigate this, consider implementing robust sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE). The use of isotope-labeled internal standards can also help to correct for matrix effects.

Q5: What is the expected detection window for this compound metabolites?

A5: The detection window varies depending on the type of metabolite. Unconjugated metabolites tend to have a shorter detection window, disappearing within 24 hours post-administration.[2][3] Glucuronidated and sulfated metabolites are traceable for a longer period, typically more than 48 hours.[2][3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No detection of any this compound-related compounds Insufficient dose administered; Sample collection timing is off; Inadequate analytical sensitivity.Increase the administered dose if ethically permissible; Collect samples at earlier time points post-administration; Optimize mass spectrometer parameters for higher sensitivity.
Poor peak shape and resolution in chromatography Inefficient chromatographic separation; Matrix interference.Optimize the LC or GC gradient, column type, and mobile phase composition; Implement a more rigorous sample clean-up procedure.
Difficulty in identifying unknown metabolites Lack of fragmentation data; Complex metabolic pathways.Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass and fragmentation data for structural elucidation; Conduct in vitro metabolism studies using liver microsomes to generate potential metabolites for comparison.[4][9]
Inconsistent quantification results Matrix effects; Instability of metabolites.Use a matrix-matched calibration curve or stable isotope-labeled internal standards; Ensure proper sample storage conditions (-30°C or -80°C) and minimize freeze-thaw cycles to prevent degradation.[10]
Low recovery of conjugated metabolites Incomplete hydrolysis of glucuronide or sulfate conjugates.Optimize the enzymatic hydrolysis step by adjusting the enzyme concentration, incubation time, and pH.

Experimental Protocols

Sample Preparation for Urine Analysis

  • Enzymatic Hydrolysis: To cleave glucuronide and sulfate conjugates, treat urine samples with β-glucuronidase from E. coli.

  • Liquid-Liquid Extraction (LLE): After hydrolysis, perform LLE using a suitable organic solvent (e.g., a mixture of methyl tert-butyl ether) to extract the unconjugated metabolites.

  • Derivatization: For GC-MS analysis, derivatize the extracted metabolites to increase their volatility and thermal stability. A common method is trimethylsilylation.

Analytical Methodology: GC-HRMS

  • Gas Chromatograph (GC): Use a capillary column suitable for steroid analysis (e.g., a dimethylpolysiloxane column).

  • High-Resolution Mass Spectrometer (HRMS): Operate in full-scan and product ion scan modes to identify and confirm the structure of the metabolites.

Visualizations

experimental_workflow General Workflow for this compound Metabolite Detection cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Analysis urine_sample Urine Sample Collection hydrolysis Enzymatic Hydrolysis (β-glucuronidase) urine_sample->hydrolysis extraction Liquid-Liquid or Solid-Phase Extraction hydrolysis->extraction derivatization Derivatization (e.g., Trimethylsilylation) extraction->derivatization lc_hrms Liquid Chromatography- High-Resolution Mass Spectrometry (LC-HRMS) extraction->lc_hrms Direct analysis of extracted sample gc_hrms Gas Chromatography- High-Resolution Mass Spectrometry (GC-HRMS) derivatization->gc_hrms metabolite_id Metabolite Identification gc_hrms->metabolite_id lc_hrms->metabolite_id quantification Quantification metabolite_id->quantification

Caption: A generalized experimental workflow for the detection of this compound metabolites in urine.

challenges_in_detection Key Challenges in this compound Metabolite Detection cluster_challenges Challenges center_node Successful Detection of This compound Metabolites extensive_metabolism Extensive In Vivo Metabolism extensive_metabolism->center_node Requires targeting metabolites, not parent no_ref_standards Lack of Commercial Reference Standards no_ref_standards->center_node Hinders method validation matrix_effects Complex Biological Matrix Effects matrix_effects->center_node Causes signal suppression/enhancement instability Rapid Excretion and Metabolite Instability instability->center_node Shortens detection window

Caption: A diagram illustrating the primary challenges in the in vivo detection of this compound metabolites.

References

Validation & Comparative

YK11 vs. DHT: A Comparative Analysis of Their Effects on Myogenic Regulatory Factors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of the selective androgen receptor modulator (SARM) YK11 and the potent androgen dihydrotestosterone (DHT) on the expression and activity of myogenic regulatory factors (MRFs). The information presented is collated from preclinical research and is intended for an audience engaged in scientific and drug development endeavors.

Introduction to this compound and DHT in Myogenesis

This compound is a synthetic, steroidal SARM that has garnered significant interest for its potent anabolic effects on muscle tissue.[1] Structurally derived from DHT, this compound is unique among SARMs due to its proposed dual mechanism of action: partial agonism of the androgen receptor (AR) and inhibition of myostatin.[1][2] Dihydrotestosterone (DHT) is a powerful endogenous androgen and a full agonist of the AR, known to play a crucial role in male physiology and muscle development. Both compounds influence myogenesis, the process of muscle cell growth and differentiation, which is fundamentally controlled by a family of transcription factors known as myogenic regulatory factors (MRFs). These include MyoD, Myf5, myogenin, and MRF4.

Comparative Effects on Myogenic Regulatory Factors

Experimental data, primarily from in vitro studies using C2C12 myoblasts, indicates that both this compound and DHT promote myogenic differentiation by upregulating MRFs. However, the magnitude of this induction and the underlying molecular mechanisms differ significantly between the two compounds.

A key study by Kanno et al. (2013) demonstrated that this compound induces the expression of key MRFs—MyoD, Myf5, and myogenin—more significantly than DHT.[3] This suggests that this compound may be more potent in promoting myogenic differentiation.[3] The study also revealed a crucial distinction in their signaling pathways: this compound's effects are mediated through the induction of follistatin, a myostatin inhibitor, whereas DHT operates through a follistatin-independent pathway.[3][4]

Quantitative Data Summary

The following table summarizes the quantitative data on the effects of this compound and DHT on the mRNA expression of myogenic regulatory factors in C2C12 myoblasts, as reported by Kanno et al. (2013).

Myogenic Regulatory FactorCompoundConcentrationFold Change (vs. Control)Citation
Myf5 This compound500 nM~4.5[3]
DHT500 nM~2.5[3]
MyoD This compound500 nM~3.5[3]
DHT500 nM~2.0[3]
Myogenin This compound500 nM~5.0[3]
DHT500 nM~2.5[3]
MRF4 This compound-Not Reported-
DHT-Not Reported-

Note: The fold changes are approximate values derived from the graphical data presented in the cited study. Direct comparative data for the effects of this compound and DHT on MRF4 expression is not currently available in the reviewed literature.

Signaling Pathways

The distinct effects of this compound and DHT on myogenic regulatory factors stem from their different signaling mechanisms.

This compound Signaling Pathway

This compound acts as a partial agonist of the androgen receptor.[2] Upon binding to the AR, it promotes its translocation to the nucleus where it induces the expression of follistatin (Fst).[3] Follistatin, in turn, acts as a potent inhibitor of myostatin, a member of the TGF-β superfamily that negatively regulates muscle growth. By inhibiting myostatin, this compound effectively removes a brake on myogenesis, leading to an increased expression of myogenic regulatory factors like MyoD, Myf5, and myogenin, and subsequently promoting muscle differentiation.[3]

YK11_Pathway cluster_cell Myoblast cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Nucleus Nucleus AR->Nucleus Fst_gene Follistatin Gene AR->Fst_gene Induces Transcription Fst_mRNA Follistatin mRNA Fst_gene->Fst_mRNA Fst_protein Follistatin Protein Fst_mRNA->Fst_protein Translation Myostatin Myostatin Fst_protein->Myostatin Inhibits MRFs MyoD, Myf5, Myogenin (Upregulation) Myostatin->MRFs Inhibits Myogenesis Myogenic Differentiation MRFs->Myogenesis

This compound Signaling Pathway in Myoblasts
DHT Signaling Pathway

DHT is a full agonist of the androgen receptor.[3] Its binding to the AR leads to the translocation of the AR-DHT complex into the nucleus, where it directly binds to androgen response elements (AREs) in the promoter regions of target genes, including those of myogenic regulatory factors. This direct genomic action upregulates the expression of MyoD, Myf5, and myogenin, thereby promoting myogenesis. This pathway is considered follistatin-independent.[3] Additionally, DHT can exert non-genomic effects through membrane-associated androgen receptors, leading to the activation of signaling cascades like the MAPK/ERK pathway, which can also influence muscle cell function.[5][6]

DHT_Pathway cluster_genomic Genomic Pathway cluster_nongenomic Non-Genomic Pathway DHT_g DHT AR_g Androgen Receptor (AR) DHT_g->AR_g AREs Androgen Response Elements (AREs) AR_g->AREs Binds MRFs_g MyoD, Myf5, Myogenin (Upregulation) AREs->MRFs_g Induces Transcription Myogenesis_g Myogenic Differentiation MRFs_g->Myogenesis_g DHT_ng DHT mAR Membrane AR DHT_ng->mAR MAPK MAPK/ERK Pathway mAR->MAPK Activates Muscle_Function Modulation of Muscle Function MAPK->Muscle_Function

DHT Signaling Pathways in Muscle Cells

Experimental Protocols

The following methodologies are based on the key experiments cited in this guide, primarily from the study by Kanno et al. (2013).

Cell Culture and Differentiation
  • Cell Line: C2C12 mouse myoblast cells.

  • Growth Medium: Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Differentiation Medium: DMEM supplemented with 2% horse serum.

  • Procedure: C2C12 cells are seeded and grown to confluence in the growth medium. To induce differentiation, the growth medium is replaced with the differentiation medium. The cells are then treated with this compound, DHT, or a vehicle control for the specified duration.

Quantitative Real-Time PCR (qRT-PCR)
  • Objective: To quantify the mRNA expression levels of myogenic regulatory factors.

  • Procedure:

    • RNA Extraction: Total RNA is extracted from the treated C2C12 cells using a suitable RNA isolation kit.

    • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.

    • Real-Time PCR: The cDNA is then used as a template for real-time PCR with specific primers for MyoD, Myf5, myogenin, and a housekeeping gene (e.g., β-actin) for normalization.

    • Data Analysis: The relative expression of the target genes is calculated using the comparative Ct method (ΔΔCt).

Experimental Workflow for Comparing this compound and DHT Effects

Experimental_Workflow start Start: C2C12 Myoblast Culture induce_diff Induce Differentiation (2% Horse Serum) start->induce_diff treatment Treatment Groups induce_diff->treatment control Vehicle Control treatment->control Group 1 yk11_treat This compound (e.g., 500 nM) treatment->yk11_treat Group 2 dht_treat DHT (e.g., 500 nM) treatment->dht_treat Group 3 incubation Incubate for a Defined Period control->incubation yk11_treat->incubation dht_treat->incubation harvest Harvest Cells incubation->harvest rna_extraction Total RNA Extraction harvest->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qrt_pcr qRT-PCR for Myf5, MyoD, Myogenin cdna_synthesis->qrt_pcr analysis Data Analysis (Relative Gene Expression) qrt_pcr->analysis

Workflow for qRT-PCR Analysis

Conclusion

Both this compound and DHT promote myogenesis through the upregulation of myogenic regulatory factors. However, the available evidence from in vitro studies suggests that this compound is a more potent inducer of MyoD, Myf5, and myogenin mRNA expression compared to DHT.[3] This difference in potency is attributed to their distinct signaling mechanisms. This compound uniquely induces follistatin, thereby inhibiting the myostatin pathway, while DHT primarily acts through a follistatin-independent, direct androgen receptor-mediated genomic pathway.[3]

For researchers and drug development professionals, these findings highlight this compound as a compound with a potentially powerful and distinct anabolic mechanism compared to traditional androgens. Further research is warranted to explore the effects of these compounds on the protein expression of all MRFs, including MRF4, and to validate these in vitro findings in in vivo models. Understanding these differential effects is crucial for the development of novel therapeutics targeting muscle growth and wasting disorders.

References

A Comparative Analysis of YK11 and RAD-140 on Muscle Hypertrophy: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For research and informational purposes only.

In the landscape of investigational compounds targeting muscle growth, the selective androgen receptor modulator (SARM) RAD-140 (Testolone) and the novel steroidal SARM YK11 have garnered significant attention for their potent anabolic effects. This guide provides a comprehensive comparative analysis of their impact on muscle hypertrophy, drawing from available preclinical data. The information is intended for researchers, scientists, and drug development professionals.

Executive Summary

Both this compound and RAD-140 have demonstrated significant potential for promoting muscle hypertrophy in preclinical models. Their primary distinction lies in their mechanisms of action. RAD-140 functions as a potent, tissue-selective agonist of the androgen receptor (AR), stimulating anabolic pathways in muscle and bone.[1][2] this compound, while also a partial agonist of the AR, uniquely induces the expression of follistatin, a potent inhibitor of myostatin, a key negative regulator of muscle growth.[3][4] This dual action suggests a potentially distinct and powerful mechanism for muscle hypertrophy.

Direct comparative studies with quantitative, head-to-head data in the same experimental models are currently lacking in the peer-reviewed literature. However, by examining individual in vitro and in vivo studies, we can construct a comparative overview of their activities. Anecdotal evidence often suggests this compound may be more potent for sheer mass gain, though this is not yet substantiated by controlled scientific studies.[5]

Mechanism of Action

This compound: A Dual-Action Compound

This compound is a synthetic steroidal SARM.[3] Its anabolic effects are believed to be mediated through two primary pathways:

  • Partial Androgen Receptor Agonism : this compound binds to the androgen receptor, which initiates the downstream signaling cascades that lead to increased protein synthesis and muscle growth.[4]

  • Myostatin Inhibition via Follistatin Induction : Uniquely, this compound has been shown to significantly increase the expression of follistatin in myoblasts.[6][7] Follistatin is a natural antagonist of myostatin, a protein that limits muscle growth.[4] By inhibiting myostatin, this compound may effectively remove a key "brake" on muscle hypertrophy, potentially allowing for greater muscle mass accrual.[4]

YK11_Signaling_Pathway This compound This compound AR Androgen Receptor (AR) (Partial Agonist) This compound->AR Binds to ARE Androgen Response Element (ARE) AR->ARE Translocates to nucleus and binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Protein_Synthesis ↑ Muscle Protein Synthesis Gene_Transcription->Protein_Synthesis Follistatin ↑ Follistatin Expression Gene_Transcription->Follistatin Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy Myostatin Myostatin Follistatin->Myostatin Inhibits Myostatin->Muscle_Hypertrophy Inhibits

Figure 1: this compound Signaling Pathway for Muscle Hypertrophy.

RAD-140: A Potent Selective Androgen Receptor Modulator

RAD-140 is a non-steroidal SARM that exhibits high affinity and selectivity for the androgen receptor in tissues like muscle and bone, with minimal effects on reproductive tissues.[2][8] Its mechanism is more direct than this compound's:

  • Selective Androgen Receptor Agonism : RAD-140 binds to the AR in skeletal muscle, activating anabolic signaling pathways that lead to increased protein synthesis and, consequently, muscle hypertrophy.[2]

RAD140_Signaling_Pathway RAD140 RAD-140 AR Androgen Receptor (AR) (Selective Agonist) RAD140->AR Binds to ARE Androgen Response Element (ARE) AR->ARE Translocates to nucleus and binds to Anabolic_Signaling ↑ Anabolic Signaling (e.g., Akt/mTOR) ARE->Anabolic_Signaling Activates Protein_Synthesis ↑ Muscle Protein Synthesis Anabolic_Signaling->Protein_Synthesis Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy

Figure 2: RAD-140 Signaling Pathway for Muscle Hypertrophy.

Quantitative Data on Muscle Hypertrophy

The following tables summarize the available quantitative data from preclinical studies on this compound and RAD-140. It is crucial to note that the experimental designs, models, and endpoints differ, precluding a direct comparison of potency.

In Vitro Studies
CompoundCell LineConcentrationKey FindingsReference
This compound C2C12 myoblasts500 nM- Upregulation of Myf5, MyoD, and myogenin mRNA was more significant than with DHT.- Significantly induced follistatin mRNA expression, an effect not seen with DHT.[6][7]
RAD-140 C2C12 osteoblasts0.1 nM (EC50)- Demonstrated in vitro functional androgen agonist activity in osteoblast differentiation.[9]

Note: Data on RAD-140's direct quantitative effects on myoblast differentiation or hypertrophy in vitro is less detailed in the available literature compared to this compound.

In Vivo Studies
CompoundAnimal ModelDosageDurationKey Findings on Muscle MassReference
This compound BALB/c mice with sepsis-induced muscle atrophy350-700 mg/kg (oral)10 days- Recovered muscle mass loss in the backs and thighs of septic mice.[10]
RAD-140 Castrated male rats0.3 mg/kg (oral)Not specified- Similar efficacy on levator ani muscle as 0.5 mg/kg testosterone propionate.[9]
RAD-140 Male Sprague-Dawley ratsNot specified (in drinking water)14 days- Significantly elevated muscle fiber cross-sectional area (CSA) compared to vehicle-control.[11][12]
RAD-140 Orchidectomized Wistar ratsNot specified (oral)6 weeks- Significantly increased muscle fiber CSA of the gastrocnemius muscle.[13]
RAD-140 Nonhuman primates0.1 mg/kg & 1.0 mg/kg (oral)28 days- Statistically significant increase in body weight (mean gain >10% at 0.1 mg/kg).- Qualitative trend of increased muscle mass with dose.[9]

Experimental Protocols

Key this compound In Vitro Study (Kanno et al., 2013)

YK11_Experimental_Workflow Start Start: C2C12 myoblast cells Culture Culture in differentiation medium Start->Culture Treatment Treatment Groups: - this compound (500 nM) - DHT (500 nM) - Solvent control (EtOH) Culture->Treatment Incubation Incubation for 2, 4, or 7 days Treatment->Incubation Analysis Analysis: - MyHC protein levels (Day 7) - Myf5, MyoD, myogenin mRNA (qRT-PCR) - Follistatin mRNA (qRT-PCR) Incubation->Analysis End Endpoint: Assess myogenic differentiation Analysis->End

Figure 3: Experimental Workflow for this compound In Vitro Study.

  • Cell Line: C2C12 mouse myoblast cells.[6][7]

  • Treatment: Cells were treated with this compound (500 nM), dihydrotestosterone (DHT, 500 nM), or a solvent control.[14]

  • Differentiation: Myogenic differentiation was induced by switching to a differentiation medium.[14]

  • Analysis:

    • The expression of myogenic regulatory factors (MRFs) like MyoD, Myf5, and myogenin was measured using qRT-PCR at various time points.[6][7]

    • Follistatin (Fst) mRNA expression was also quantified via qRT-PCR.[6][7]

    • Myosin heavy chain (MyHC) protein levels, a marker of terminal differentiation, were assessed by immunoblotting.[14]

    • To confirm AR-dependence, experiments were repeated with the AR antagonist, flutamide.[1]

Key RAD-140 In Vivo Study (Hentka et al., 2025)

RAD140_Experimental_Workflow Start Start: Male Sprague-Dawley rats Grouping Random assignment to 4 groups: 1. RAD140-FO 2. RAD140-Control 3. Vehicle-Control 4. Vehicle-FO Start->Grouping Treatment Treatment: - RAD140 in drinking water - Vehicle (methylcellulose) Duration: 14 days Grouping->Treatment Surgery Functional Overload (FO) Surgery: - Synergist ablation of plantaris muscle Grouping->Surgery FO groups Analysis Analysis at Day 14: - Muscle weights (triceps surae) - Muscle fiber cross-sectional  area (CSA) Treatment->Analysis Surgery->Analysis End Endpoint: Assess muscle hypertrophy Analysis->End

Figure 4: Experimental Workflow for RAD-140 In Vivo Study.

  • Animal Model: Male Sprague-Dawley rats.[11][12]

  • Groups: Animals were divided into four groups: RAD140 with functional overload (FO), RAD140-Control, Vehicle-Control, and Vehicle-FO.[11][12]

  • Functional Overload: A model of resistance training was induced in the plantaris muscle through synergist ablation.[15]

  • Administration: RAD140 was administered through the drinking water for 14 days.[11][12]

  • Analysis: At the end of the study, muscle weights of the triceps-surae group were measured, and muscle fiber cross-sectional area (CSA) was determined through histological analysis.[11][12]

Conclusion for the Research Community

Both this compound and RAD-140 show compelling, albeit different, preclinical evidence for promoting muscle hypertrophy.

  • RAD-140 appears to be a classic, potent SARM, demonstrating significant anabolic effects on muscle in vivo with a high degree of tissue selectivity.[9] Its mechanism is well-understood within the context of androgen receptor agonism.[2]

  • This compound presents a more novel mechanism of action, combining partial AR agonism with myostatin inhibition via follistatin upregulation.[6][7] This dual pathway is theoretically very potent for muscle growth. The in vitro data strongly supports this unique mechanism, showing superior induction of myogenic regulatory factors compared to DHT.[6][7]

The primary gap in the current understanding is the lack of direct comparative studies. Future research should aim to evaluate this compound and RAD-140 head-to-head in the same in vitro and in vivo models to provide a definitive comparison of their hypertrophic potential. Such studies should include quantitative endpoints like muscle protein synthesis rates, muscle fiber size distribution, and functional strength assessments. Until such data is available, any claims of superiority of one compound over the other remain speculative. Both compounds warrant further investigation as potential therapeutics for muscle-wasting conditions.

References

YK11: A Comparative Analysis of its Anabolic Activity Against Other Steroidal SARMs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

YK11 is a synthetic, steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its potent anabolic effects. Unlike traditional anabolic steroids, SARMs are designed to selectively target androgen receptors in tissues like muscle and bone, minimizing androgenic side effects in other tissues. This compound, in particular, stands out due to its unique dual mechanism of action: it acts as a partial agonist of the androgen receptor (AR) and as a myostatin inhibitor via the induction of follistatin. This guide provides a comprehensive comparison of this compound's anabolic activity with other steroidal SARMs, supported by available experimental data.

Quantitative Data Summary

Direct quantitative comparisons of this compound with other steroidal SARMs in peer-reviewed literature are limited. The majority of the available data comes from in vitro studies comparing this compound to the natural androgen, dihydrotestosterone (DHT).

CompoundAssay TypeCell LineParameter MeasuredResultReference
This compound In vitro Myogenic ActivityC2C12 MyoblastsMyogenic Regulatory Factors (MyoD, Myf5, Myogenin) mRNA levelsMore significant induction than DHT[1]
This compound In vitro Myogenic ActivityC2C12 MyoblastsFollistatin (Fst) mRNA expressionInduced expression (not observed with DHT)[1]
DHT In vitro Myogenic ActivityC2C12 MyoblastsMyogenic Regulatory Factors (MyoD, Myf5, Myogenin) mRNA levelsInduced expression[1]
DHT In vitro Myogenic ActivityC2C12 MyoblastsFollistatin (Fst) mRNA expressionNo induction[1]

Note: The lack of publicly available, direct comparative in vivo studies (e.g., Hershberger assay) for this compound against other steroidal SARMs necessitates a qualitative comparison based on their distinct mechanisms of action.

Qualitative Comparison with Other SARMs

SARMClassPrimary Mechanism of Anabolic ActionKnown Characteristics
This compound SteroidalPartial AR Agonist & Myostatin Inhibitor (via Follistatin)Considered highly potent for muscle growth due to its dual mechanism.[2][3] May offer a "drier" gain with less water retention.
S-23 Non-steroidalFull AR AgonistKnown for high binding affinity to the AR, leading to significant increases in muscle mass and strength, but also strong suppression of natural testosterone production. Often compared to high doses of testosterone and anabolic steroids in its effects.
LGD-4033 (Ligandrol) Non-steroidalAR AgonistOne of the more potent SARMs for building lean muscle mass with strong anabolic effects in muscle and bone.
RAD-140 (Testolone) Non-steroidalAR AgonistExhibits potent anabolic activity in muscle and bone and is noted for its potential neuroprotective effects.

Signaling Pathways and Experimental Workflows

This compound's Dual Mechanism of Action

This compound's anabolic effects are mediated through two primary pathways: partial activation of the androgen receptor and the induction of follistatin, a potent inhibitor of myostatin.

YK11_Mechanism This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to YK11_AR_Complex This compound-AR Complex AR->YK11_AR_Complex Nucleus Nucleus YK11_AR_Complex->Nucleus Translocates to ARE Androgen Response Element (ARE) YK11_AR_Complex->ARE Binds to Follistatin_Gene Follistatin Gene YK11_AR_Complex->Follistatin_Gene Induces Gene_Transcription Gene Transcription (Anabolic Genes) ARE->Gene_Transcription Activates Muscle_Growth_AR Muscle Protein Synthesis (Anabolic Effect) Gene_Transcription->Muscle_Growth_AR Leads to Follistatin Follistatin Follistatin_Gene->Follistatin Produces Myostatin_Inhibition Inhibition Follistatin->Myostatin_Inhibition Binds to Myostatin Myostatin Myostatin->Myostatin_Inhibition Targeted by Muscle_Growth_Myo Increased Muscle Growth (Myostatin Inhibition) Myostatin_Inhibition->Muscle_Growth_Myo Results in Hershberger_Assay cluster_tissues Tissue Weight Measurement Start Start: Immature Male Rats Castration Castration Start->Castration Recovery Recovery Period (approx. 7 days) Castration->Recovery Treatment Treatment with Test Compound (e.g., this compound) or Vehicle (daily for 7-10 days) Recovery->Treatment Sacrifice Euthanasia and Dissection Treatment->Sacrifice Anabolic Levator Ani Muscle (Anabolic Activity) Sacrifice->Anabolic Androgenic Ventral Prostate & Seminal Vesicles (Androgenic Activity) Sacrifice->Androgenic Analysis Data Analysis: Compare tissue weights of treated vs. vehicle groups Anabolic->Analysis Androgenic->Analysis Ratio Calculation of Anabolic/ Androgenic Ratio Analysis->Ratio

References

a complete list of confirming the neurotoxic potential of YK11 in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

Neurotoxic Potential of YK11: A Comparative Guide Based on Animal Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the current scientific evidence regarding the neurotoxic potential of the selective androgen receptor modulator (SARM), this compound. The information presented herein is based on available animal studies to facilitate an objective comparison and understanding of its neurological effects.

Executive Summary

Recent in vivo research has brought to light significant concerns regarding the neurotoxic potential of this compound. A key study in a rat model demonstrated that this compound, at anabolic doses, can cross the blood-brain barrier and negatively impact hippocampal function, leading to impairments in memory. The observed neurotoxic effects are linked to several mechanisms, including the induction of neuroinflammation, downregulation of crucial signaling pathways for neuronal health, and the initiation of apoptosis (programmed cell death) in hippocampal cells. These findings challenge the perception of this compound as a compound with minimal side effects and highlight the need for further investigation into its neurological safety profile.

Comparative Analysis of Neurotoxic Effects

To date, a singular yet comprehensive animal study provides the primary evidence for the neurotoxic potential of this compound. The findings from this study are summarized below, offering a baseline for comparison with other compounds that may be evaluated in the future.

Quantitative Data from In Vivo Rat Study

The following table summarizes the key quantitative findings from a 5-week study on the effects of this compound (0.35 mg/kg) on the rat hippocampus.

Biomarker CategoryMarkerEffect of this compound AdministrationPercentage Change vs. Control (Approximate)Reference
Pro-inflammatory Cytokines Interleukin-1β (IL-1β)IncreasedNot specified[1]
Interleukin-6 (IL-6)IncreasedNot specified[1]
Anti-inflammatory Cytokine Interleukin-10 (IL-10)ReducedNot specified[1]
Apoptotic Proteins p38 MAPKHeightened ActivityNot specified[1]
Bax/Bcl-2 RatioIncreased (Pro-apoptotic)Not specified[1]
Cleaved Caspase-3IncreasedNot specified[1]
Neurotrophic Signaling BDNF/TrkB/CREB PathwayDownregulatedNot specified[1]
Cognitive Function Aversive Memory ConsolidationImpairedNot specified[1][2]

Detailed Experimental Protocols

The methodologies outlined below are based on the primary animal study investigating this compound's neurotoxicity.

Animal Model and Dosing Regimen
  • Species: Male Wistar rats.

  • Duration: 5 weeks.

  • Groups:

    • Control

    • This compound (0.35 mg/kg, administered orally)

    • Exercise (EXE) (swimming)

    • EXE + this compound

  • Rationale for Dose: The selected dose is considered an anabolic dose.[1]

Behavioral Analysis
  • Test: Aversive memory consolidation was assessed to determine cognitive impairments.[1]

  • Methodology: Specific details of the behavioral test paradigm were not fully elaborated in the abstract.

Biochemical and Molecular Analysis
  • Tissue Preparation: Hippocampal tissue was isolated for analysis.

  • Cytokine Measurement: Levels of pro-inflammatory (IL-1β, IL-6) and anti-inflammatory (IL-10) cytokines were quantified.[1]

  • Protein Analysis (Western Blot): The activity and levels of key proteins in apoptotic and neurotrophic signaling pathways were measured. This included p38 MAPK, Bax, Bcl-2, and cleaved caspase-3.[1]

  • Signaling Pathway Analysis: The study investigated the downregulation of the BDNF/TrkB/CREB signaling cascade.[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the molecular pathways affected by this compound and the general experimental workflow.

YK11_Neurotoxic_Pathway This compound This compound AR_Hippo Androgen Receptor (Hippocampus) This compound->AR_Hippo Binds to BDNF_TrkB BDNF/TrkB/CREB Pathway AR_Hippo->BDNF_TrkB Downregulates Neuroinflammation Neuroinflammation AR_Hippo->Neuroinflammation Increases Neuronal_Health Decreased Neuronal Health & Survival BDNF_TrkB->Neuronal_Health Impacts p38_MAPK p38 MAPK Activation Neuroinflammation->p38_MAPK Leads to Apoptosis Apoptotic Cascade (Bax/Bcl-2, Caspase-3) p38_MAPK->Apoptosis Initiates Apoptosis->Neuronal_Health Contributes to Memory_Impairment Memory Consolidation Impairment Neuronal_Health->Memory_Impairment Results in

Caption: this compound's neurotoxic signaling cascade in the hippocampus.

Experimental_Workflow Animal_Model Rat Model (5-week study) Grouping Grouping: - Control - this compound (0.35mg/kg) - EXE - EXE + this compound Animal_Model->Grouping Behavioral Behavioral Testing (Aversive Memory) Grouping->Behavioral Biochemical Biochemical Analysis (Hippocampus) Grouping->Biochemical Data_Analysis Data Analysis & Conclusion Behavioral->Data_Analysis Biochemical->Data_Analysis

Caption: Overview of the in vivo experimental workflow.

Discussion and Future Directions

The available evidence from a key animal study strongly suggests that this compound possesses neurotoxic potential.[1] The compound's ability to permeate the brain and interact with androgen receptors in the hippocampus triggers a cascade of detrimental effects, including neuroinflammation and apoptosis, which culminate in cognitive deficits.[1][2] While some negative effects on inflammatory and apoptotic markers were mitigated when combined with exercise, the downregulation of the critical BDNF/TrkB/CREB signaling pathway persisted.[1]

It is crucial to note that the body of research on this compound's neurological effects is still in its infancy and currently relies on a single, though significant, animal study. Therefore, further research is imperative to fully characterize its neurotoxic profile. Future studies should aim to:

  • Investigate a wider range of doses to establish a dose-response relationship.

  • Assess the long-term neurological consequences of this compound exposure.

  • Explore its effects on other brain regions beyond the hippocampus.

  • Compare its neurotoxic potential directly with other SARMs and anabolic steroids in standardized assays.

References

a complete list of YK11's efficacy in comparison to known myostatin inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Myostatin, a member of the transforming growth-β superfamily, is a potent negative regulator of skeletal muscle mass. Its inhibition presents a promising therapeutic strategy for muscle-wasting diseases such as muscular dystrophy, cachexia, and sarcopenia. While several myostatin inhibitors have advanced to clinical trials, a novel compound, YK11, has garnered significant interest for its unique dual mechanism of action. This guide provides a comprehensive comparison of the preclinical efficacy of this compound against the clinically evaluated efficacy of established myostatin inhibitors, supported by available experimental data and protocols.

Overview of Mechanisms

Myostatin signaling is initiated by the binding of the myostatin dimer to the activin type IIB receptor (ActRIIB), which then recruits and activates the activin type I receptor (ALK4/5). This complex phosphorylates SMAD2 and SMAD3, leading to their translocation into the nucleus, where they inhibit the transcription of genes crucial for myogenesis.

The compounds discussed herein inhibit this pathway through distinct mechanisms:

  • This compound : A synthetic steroidal selective androgen receptor modulator (SARM) that acts as a partial agonist of the androgen receptor (AR). Uniquely, it also induces muscle cells to produce more Follistatin, a natural antagonist of myostatin.[1][2] This dual action—AR activation and myostatin inhibition via Follistatin—positions it as a compound of significant interest.

  • Follistatin (Gene Therapy) : Involves the administration of a gene encoding for Follistatin, a natural myostatin-binding protein, to increase its circulating levels and thereby neutralize myostatin.

  • ACE-031 (Sotatercept) : A recombinant fusion protein consisting of the extracellular domain of the human ActRIIB receptor linked to a portion of a human antibody. It acts as a "decoy receptor," binding to myostatin and other related ligands to prevent them from interacting with the native receptors on muscle cells.[3][4]

  • Landogrozumab (LY2495655) & Stamulumab (MYO-029) : Monoclonal antibodies that directly bind to and neutralize circulating myostatin.[5][6]

  • Bimagrumab (BYM338) : A fully human monoclonal antibody that binds directly to the ActRIIB receptor, blocking signaling from myostatin and other ligands like activin.[7][8]

Signaling Pathway and Points of Inhibition

The following diagram illustrates the myostatin signaling pathway and the points at which different inhibitors exert their effects.

Myostatin_Pathway cluster_intracellular Intracellular Space Myostatin Myostatin ActRIIB ActRIIB Receptor Myostatin->ActRIIB Binds Follistatin Follistatin Follistatin->Myostatin Inhibits ALK45 ALK4/5 ActRIIB->ALK45 Recruits & Activates ACE031 ACE-031 (Decoy Receptor) ACE031->Myostatin Inhibits Landogrozumab Landogrozumab (Antibody) Landogrozumab->Myostatin Inhibits Bimagrumab Bimagrumab (Antibody) Bimagrumab->ActRIIB Blocks SMAD23 SMAD2/3 ALK45->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD4 SMAD4 pSMAD23->SMAD4 Binds SMAD_Complex p-SMAD2/3 + SMAD4 Complex Nucleus Nucleus SMAD_Complex->Nucleus Translocates Nucleus->Follistatin Myogenesis_Inhibition Inhibition of Myogenesis Genes (e.g., MyoD, Myogenin) Nucleus->Myogenesis_Inhibition Promotes YK11_Action This compound Action AR Androgen Receptor YK11_Action->AR Partial Agonist AR->Nucleus Induces Follistatin Expression

Myostatin signaling pathway and inhibitor targets.

Quantitative Efficacy Comparison

Direct comparison of this compound with other myostatin inhibitors is challenging due to the disparate nature of the available data. This compound has only been studied in preclinical in vitro and animal models, whereas other agents have undergone human clinical trials. The following tables summarize the available quantitative data.

Table 1: Preclinical Efficacy of this compound

MetricModel SystemTreatmentResultSource
Myogenic Regulatory Factors (MRF) ExpressionC2C12 Mouse Myoblasts500 nM this compoundMore significant induction of MyoD, Myf5, and myogenin mRNA vs. 500 nM DHT[9]
Follistatin (Fst) ExpressionC2C12 Mouse Myoblasts500 nM this compoundSignificant induction of Fst mRNA (not observed with DHT)[9][10]
Muscle Wasting PreventionSepsis mouse model350-700 mg/kg this compoundPrevented sepsis-induced muscle wasting and reduced inflammatory cytokines[11][12]

Table 2: Clinical Efficacy of Myostatin Inhibitors in Humans

CompoundPopulationDoseMetricResult (vs. Placebo)Source
ACE-031 Healthy Postmenopausal Women3 mg/kg (single s.c. dose)Total Lean Body Mass (DXA)+3.3% increase at Day 29[13][14]
3 mg/kg (single s.c. dose)Thigh Muscle Volume (MRI)+5.1% increase at Day 29[13][14]
Landogrozumab (LY2495655) Older Fallers360 mg (s.c. every 4 wks)Appendicular Lean Body Mass (aLBM)+0.43 kg increase at 24 weeks[15]
Pts Undergoing Hip Arthroplasty315 mg (s.c. every 4 wks)Appendicular Lean Body Mass (aLBM)Statistically significant increase vs. placebo at Week 16[5]
Bimagrumab (BYM338) Sporadic Inclusion Body Myositis (sIBM)30 mg/kg (single IV dose)Thigh Muscle Volume (MRI)+6.5% increase at Week 8[7]
30 mg/kg (single IV dose)Lean Body Mass (DXA)+5.7% increase at Week 8[7]
sIBM (Long-term study)10 mg/kg (IV every 4 wks)6-Minute Walk Distance (6MWD)Did not meet primary endpoint vs. placebo at 52 weeks[3]
Follistatin (AAV1.CMV.FS344 Gene Therapy) Becker Muscular Dystrophy (BMD)6 x 10¹¹ vg/kg/leg (IM injection)6-Minute Walk Distance (6MWD)+29m to +108m improvement in 2 of 3 patients[16][17]

Note: Many clinical trials for myostatin inhibitors, including those for ACE-031 and Bimagrumab, were discontinued due to safety concerns or failure to meet primary functional endpoints, despite successfully increasing muscle mass.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the protocols for key experiments cited.

This compound: In Vitro Myogenic Differentiation of C2C12 Cells
  • Objective : To determine the effect of this compound on the differentiation of myoblasts and its mechanism of action.

  • Cell Culture : Mouse C2C12 myoblasts were cultured in Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum.

  • Differentiation Induction : To induce differentiation, the medium was switched to DMEM with 2% horse serum, containing either this compound (500 nM), Dihydrotestosterone (DHT, 500 nM as a positive control), or a solvent control.

  • Analysis :

    • Quantitative RT-PCR : After 2-4 days of treatment, total RNA was isolated. The mRNA expression levels of myogenic regulatory factors (MyoD, Myf5, myogenin) and Follistatin (Fst) were quantified and normalized against β-actin.

    • Neutralization Assay : To confirm the role of Follistatin, an anti-Fst antibody was added to the differentiation medium alongside this compound. The effect on myogenic differentiation was then re-assessed.[9]

YK11_Protocol_Workflow start Start: C2C12 Myoblast Culture induce Induce Differentiation (2% Horse Serum) start->induce treatment Treat with: - this compound (500 nM) - DHT (500 nM) - Control induce->treatment incubation Incubate for 2-4 Days treatment->incubation analysis Analysis incubation->analysis qRT_PCR qRT-PCR for MyoD, Myf5, Myogenin, Fst analysis->qRT_PCR neutralization Neutralization Assay (Add anti-Fst Antibody) analysis->neutralization end End: Compare mRNA Expression qRT_PCR->end neutralization->end

Workflow for this compound in vitro myogenesis experiment.
ACE-031: Phase I Clinical Trial in Healthy Volunteers

  • Objective : To evaluate the safety, pharmacokinetics, and pharmacodynamics of a single dose of ACE-031.[13]

  • Study Design : A randomized, double-blind, placebo-controlled, single ascending-dose trial.

  • Participants : 48 healthy, postmenopausal women.

  • Intervention : Participants were randomized (3:1 ratio) to receive a single subcutaneous (s.c.) injection of ACE-031 (doses ranging from 0.02 to 3 mg/kg) or a placebo.

  • Follow-up : 57 days.

  • Primary Endpoints : Safety and tolerability.

  • Pharmacodynamic Assessments :

    • Lean Body Mass : Measured by Dual-Energy X-ray Absorptiometry (DXA) at baseline and various time points post-dose.

    • Muscle Volume : Thigh muscle volume was assessed by Magnetic Resonance Imaging (MRI).

    • Biomarkers : Serum biomarkers for bone and fat metabolism were analyzed.[13]

Follistatin: Phase I/IIa Gene Therapy Trial in BMD Patients
  • Objective : To assess the safety and efficacy of AAV1.CMV.FS344 gene therapy in patients with Becker Muscular Dystrophy (BMD).[16]

  • Study Design : A proof-of-principle clinical trial.

  • Participants : 6 ambulatory male patients with BMD.

  • Intervention : Direct bilateral intramuscular (IM) injections into the quadriceps muscles with an adeno-associated virus vector carrying the gene for the Follistatin 344 isoform (AAV1.CMV.FS344). Two dose cohorts were used: 3 × 10¹¹ vector genomes (vg)/kg/leg and 6 × 10¹¹ vg/kg/leg.

  • Follow-up : 6 to 12 months.

  • Primary Outcome Measure : Change in distance walked in the 6-Minute Walk Test (6MWT).

  • Secondary Assessments : Stair climbing tests and histological analysis of muscle biopsies to assess changes in muscle fiber size, central nucleation, and fibrosis.[16][17]

Clinical_Trial_Workflow start Patient Screening & Informed Consent baseline Baseline Assessments - DXA/MRI - 6MWT / Strength Tests - Biopsy (if applicable) start->baseline randomization Randomization baseline->randomization group_active Active Treatment Group (e.g., ACE-031, Follistatin GT) randomization->group_active group_placebo Placebo Group randomization->group_placebo follow_up Follow-up Period (Safety Monitoring & Efficacy Assessments at pre-specified time points) group_active->follow_up group_placebo->follow_up end_study End-of-Study Assessments (Repeat Baseline Measures) follow_up->end_study analysis Data Analysis (Compare changes between Active and Placebo groups) end_study->analysis end End analysis->end

References

a complete list of cross-study validation of YK11's impact on sepsis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information presented in this guide regarding YK11 and its impact on sepsis is based on a single preclinical study. There is currently no cross-study validation or human clinical trial data available. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should not be interpreted as a promotion or endorsement of this compound for any clinical application.

Introduction

Sepsis remains a life-threatening condition characterized by a dysregulated host response to infection, leading to organ dysfunction. The search for novel therapeutic agents to mitigate the devastating effects of sepsis is ongoing. One compound that has been investigated in a preclinical setting is this compound, a selective androgen receptor modulator (SARM) and myostatin inhibitor. This guide provides a comprehensive overview of the existing research on this compound's impact on sepsis, comparing its proposed mechanism and effects with established and emerging therapeutic strategies.

This compound and Sepsis: A Singular Preclinical Investigation

To date, the body of evidence for this compound's effect on sepsis is limited to a single animal study. This study investigated this compound as a preventative supplement for bacterial sepsis in a mouse model.[1][2][3] The research suggested that this compound may help alleviate muscle wasting and reduce the inflammatory environment associated with sepsis.[1][2]

Experimental Protocol of the Key Study

The primary study on this compound and sepsis utilized a mouse model to investigate its preventative potential. Here is a summary of the experimental methodology:

  • Animal Model: Eight-week-old male BALB/c mice were used.

  • Intervention: Mice were orally administered this compound at doses of 350 mg/kg and 700 mg/kg for 10 consecutive days.

  • Sepsis Induction: Following the 10-day this compound administration, sepsis was induced by intraperitoneally injecting E. coli K1.

  • Outcome Measures: The study assessed several parameters, including:

    • Survival rate

    • Body weight and muscle mass

    • Levels of serum endotoxin

    • Pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-12p70) and anti-inflammatory cytokine (IL-10)

    • Organ damage markers

    • Expression of muscle regulatory factors

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical study on this compound and sepsis.

Table 1: Effect of this compound on Survival Rate in Septic Mice

Treatment GroupSurvival Rate (at 75 hours post-infection)
E. coli K10%
This compound (350 mg/kg) + E. coli K1Increased survival (specific percentage not provided in abstract)
This compound (700 mg/kg) + E. coli K1Further increased survival (specific percentage not provided in abstract)

Table 2: Effect of this compound on Inflammatory Cytokines in Septic Mice

CytokineE. coli K1 GroupThis compound-Treated Group
TNF-αSignificantly elevatedRepressed levels
IL-1βSignificantly elevatedRepressed levels
IL-6Significantly elevatedRepressed levels
IL-12p70Significantly elevatedRepressed levels
IL-10Significantly elevatedRepressed levels

Table 3: Effect of this compound on Muscle Wasting and Organ Damage in Septic Mice

ParameterE. coli K1 GroupThis compound-Treated Group
Muscle MassSignificant lossPrevented loss
Body WeightSignificant lossPrevented loss
Organ Damage MarkersIncreased levelsRepressed levels
Serum Endotoxin LevelsSignificantly elevatedReduced levels

Proposed Mechanism of Action of this compound in Sepsis

This compound is a unique compound with a dual mechanism of action as both a selective androgen receptor modulator (SARM) and a myostatin inhibitor.[4][5][6] Its potential effects in a sepsis context are thought to be mediated through these pathways.

Signaling Pathway Diagram

YK11_Sepsis_Pathway cluster_this compound This compound cluster_Cell Muscle Cell cluster_Systemic Systemic Response This compound This compound AR Androgen Receptor This compound->AR Binds to Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) This compound->Inflammation Suppresses Reduced_Inflammation Reduced Systemic Inflammation Follistatin Follistatin AR->Follistatin Increases Expression Myostatin Myostatin Follistatin->Myostatin Inhibits Muscle_Growth Muscle Growth & Reduced Atrophy Myostatin->Muscle_Growth Inhibits

Caption: Proposed signaling pathway of this compound in mitigating sepsis-induced muscle atrophy and inflammation.

Experimental Workflow Diagram

Experimental_Workflow start Start: 8-week-old male BALB/c mice treatment Oral Administration of this compound (350 or 700 mg/kg) or Vehicle for 10 days start->treatment sepsis_induction Intraperitoneal Injection of E. coli K1 to Induce Sepsis treatment->sepsis_induction monitoring Monitor Survival Rate for 75 hours sepsis_induction->monitoring analysis Collect Blood and Tissues for Analysis: - Cytokines - Endotoxin - Organ Damage Markers - Muscle Mass sepsis_induction->analysis end End of Experiment monitoring->end

Caption: Experimental workflow for the preclinical study of this compound's impact on bacterial sepsis in mice.

Comparison with Other Sepsis Treatments

Direct comparative studies between this compound and other sepsis therapies are non-existent. However, a comparison of their mechanisms and therapeutic goals can be informative for a research audience.

Table 4: Comparison of this compound with Standard and Emerging Sepsis Therapies

Therapeutic Agent/StrategyMechanism of ActionReported Effects in SepsisStage of Development
This compound Selective Androgen Receptor Modulator (SARM); Myostatin Inhibitor[4][5][6]Reduced inflammation, decreased muscle wasting, improved survival in a mouse model.[1][2][3]Preclinical
Broad-Spectrum Antibiotics Inhibit bacterial growth or kill bacteria.Essential for controlling the underlying infection.[7][8][9]Standard of Care
Intravenous Fluids Restore tissue perfusion and blood pressure.A cornerstone of sepsis resuscitation.[7][8][10][11]Standard of Care
Vasopressors Constrict blood vessels to increase blood pressure.Used in septic shock to maintain organ perfusion.[7][8]Standard of Care
Corticosteroids Modulate the inflammatory response.May benefit specific patient subgroups by reducing inflammation.[12]Used in specific cases
Immunomodulatory Agents (e.g., cytokine blockers, checkpoint inhibitors) Target specific components of the immune response to either suppress hyperinflammation or reverse immunosuppression.Varies depending on the agent; aims to restore immune homeostasis.[13][14]Investigational
Mesenchymal Stem Cells Possess immunomodulatory and regenerative properties.Preclinical and early clinical studies suggest potential to reduce inflammation and repair tissue damage.[13][15]Investigational

Conclusion and Future Directions

The singular preclinical study on this compound presents an interesting, yet nascent, area of investigation for sepsis therapeutics. The compound's dual action as a SARM and myostatin inhibitor offers a novel approach to simultaneously targeting muscle wasting and inflammation, two critical components of sepsis pathophysiology.

However, the complete absence of cross-study validation and human clinical trials cannot be overstated. The pro-inflammatory and potential neurotoxic effects of this compound observed in other contexts also warrant careful consideration.[16]

For the scientific community, the existing study on this compound and sepsis should be viewed as a preliminary finding that requires rigorous independent replication and further investigation. Future research should focus on:

  • Replication Studies: Independent validation of the initial findings in different preclinical models of sepsis.

  • Dose-Response and Safety Studies: Establishing a therapeutic window and a comprehensive safety profile for this compound in the context of sepsis.

  • Mechanism of Action: Further elucidating the precise molecular mechanisms by which this compound modulates the inflammatory response in sepsis.

  • Comparative Studies: Directly comparing the efficacy and safety of this compound with standard and other emerging sepsis therapies in preclinical models.

Until such data becomes available, the potential role of this compound in the clinical management of sepsis remains purely speculative.

References

a complete list of assessing the androgenic to anabolic ratio of YK11 versus testosterone

Author: BenchChem Technical Support Team. Date: December 2025

A definitive in vivo assessment of the anabolic-to-androgenic ratio for the selective androgen receptor modulator (SARM) YK11 remains unavailable in peer-reviewed scientific literature. While testosterone's ratio is firmly established at 1:1, this compound, an experimental compound, has yet to undergo the standardized in vivo assays necessary for a direct quantitative comparison. This guide synthesizes the current understanding of both compounds, presenting available preclinical data, established signaling pathways, and the standardized experimental protocol for determining the anabolic-to-androgenic ratio.

Quantitative Assessment of Anabolic-to-Androgenic Ratio

The anabolic-to-androgenic ratio is a critical metric for researchers in drug development, indicating a compound's ability to promote muscle growth (anabolic effect) relative to its effects on male sexual characteristics (androgenic effect). For testosterone, this ratio serves as the benchmark.

CompoundAnabolic-to-Androgenic RatioAdministration Route
Testosterone 1:1Injectable, Transdermal
This compound Not AvailableOral

Note: The anabolic-to-androgenic ratio for this compound is listed as "Not Available" due to a lack of published in vivo studies, specifically the Hershberger assay, required for its determination.

While a quantitative ratio for this compound is not available, in vitro studies on muscle and bone cells suggest it possesses potent anabolic properties.[1] Laboratory studies on mouse and human myoblasts have indicated that this compound may induce muscle cell differentiation and growth more potently than dihydrotestosterone (DHT).[2] Furthermore, these preclinical studies suggest this compound exhibits strong anabolic activity with potentially minimal androgenic effects on non-muscle tissue, a hallmark of selective androgen receptor modulators.[2] However, it is crucial to note that these findings are from cell-based assays and have not been confirmed in animal models using standardized protocols.[2]

Signaling Pathways

The mechanisms of action for testosterone and this compound differ significantly, which may account for their distinct pharmacological profiles.

Testosterone Signaling Pathway

Testosterone exerts its effects through both classical and non-classical signaling pathways. In the classical pathway, testosterone binds to the androgen receptor (AR) in the cytoplasm, leading to the receptor's translocation to the nucleus, where it binds to androgen response elements (AREs) on DNA and modulates gene transcription. The non-classical pathway involves testosterone binding to membrane-associated androgen receptors, leading to rapid activation of intracellular signaling cascades, such as kinase pathways.

Testosterone_Signaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone AR Androgen Receptor (AR) Testosterone->AR Binds Membrane_AR Membrane AR Testosterone->Membrane_AR Binds (Non-classical) AR_HSP_complex AR-HSP Complex AR->AR_HSP_complex AR_dimer AR Dimer AR->AR_dimer Translocates & Dimerizes HSP Heat Shock Proteins HSP->AR_HSP_complex AR_HSP_complex->AR Dissociates Kinase_Cascade Kinase Cascade Gene_Transcription Gene Transcription Kinase_Cascade->Gene_Transcription Influences ARE Androgen Response Element (ARE) AR_dimer->ARE Binds ARE->Gene_Transcription Regulates Membrane_AR->Kinase_Cascade Activates

Caption: Testosterone Signaling Pathways.

This compound Signaling Pathway

This compound is classified as a selective androgen receptor modulator (SARM) and is a partial agonist of the androgen receptor.[3] Unlike testosterone, it does not induce the full conformational change in the AR required for maximal transcriptional activation.[2] A distinguishing feature of this compound's mechanism is its ability to significantly increase the expression of follistatin, a protein that inhibits myostatin.[3][4] Myostatin is a negative regulator of muscle growth; by inhibiting it, this compound may promote muscle hypertrophy through a pathway that is distinct from traditional androgens.[5]

YK11_Signaling cluster_extracellular Extracellular Space cluster_cell Muscle Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Effects This compound This compound AR Androgen Receptor (AR) This compound->AR Binds Myostatin Myostatin Muscle_Growth Muscle Growth Myostatin->Muscle_Growth Inhibits AR_YK11_complex This compound-AR Complex AR->AR_YK11_complex Translocates Follistatin_Gene Follistatin Gene AR_YK11_complex->Follistatin_Gene Activates Follistatin Follistatin Follistatin_Gene->Follistatin Expression Follistatin->Myostatin Follistatin->Muscle_Growth Promotes

Caption: this compound Signaling Pathway.

Experimental Protocols

The gold standard for determining the anabolic-to-androgenic ratio of a compound is the Hershberger bioassay.[4] This in vivo assay utilizes castrated male rats to measure the effects of a test substance on both anabolic and androgenic tissues.

The Hershberger Bioassay

Objective: To determine the anabolic and androgenic activity of a test substance.

Experimental Workflow:

Hershberger_Workflow start Start castration Castration of Immature Male Rats start->castration recovery 7-14 Day Recovery Period castration->recovery grouping Animal Grouping (Vehicle, Testosterone, Test Compound) recovery->grouping dosing 10-Day Dosing Period grouping->dosing necropsy Necropsy on Day 11 dosing->necropsy weighing Tissue Dissection and Weighing necropsy->weighing analysis Data Analysis and Ratio Calculation weighing->analysis end End analysis->end

Caption: Hershberger Assay Workflow.

Methodology:

  • Animal Model: Immature male rats are castrated to minimize endogenous androgen production. A recovery period of 7 to 14 days allows for the regression of androgen-dependent tissues.

  • Grouping: Animals are divided into several groups:

    • A control group receiving a vehicle (e.g., corn oil).

    • A positive control group receiving a reference androgen, typically testosterone propionate.

    • One or more experimental groups receiving different doses of the test compound.

  • Dosing: The test compound, reference androgen, and vehicle are administered daily for 10 consecutive days. Administration can be via oral gavage or subcutaneous injection.

  • Necropsy and Tissue Collection: On the day after the last dose, the animals are euthanized, and specific tissues are carefully dissected and weighed.

    • Anabolic Indicator: The levator ani muscle is the primary indicator of anabolic activity.

    • Androgenic Indicators: The ventral prostate and seminal vesicles are the primary indicators of androgenic activity.

  • Data Analysis: The weights of the levator ani muscle (anabolic effect) and the ventral prostate/seminal vesicles (androgenic effect) from the test compound group are compared to the control group. The anabolic-to-androgenic ratio is then calculated relative to the effects of the reference androgen (testosterone).

Conclusion

A comprehensive and direct comparison of the anabolic-to-androgenic ratio of this compound and testosterone is currently hampered by the absence of in vivo data for this compound. While testosterone's 1:1 ratio is a well-established benchmark, this compound's properties have only been characterized in preclinical, in vitro settings. These preliminary findings suggest a potentially favorable anabolic profile with high anabolic potency and selectivity. However, without data from standardized in vivo assays like the Hershberger bioassay, any claims regarding its anabolic-to-androgenic ratio remain speculative. Further research is required to substantiate the preclinical observations and to establish a definitive pharmacological profile for this compound. Researchers should exercise caution in interpreting the available data and await rigorous in vivo studies to fully elucidate the anabolic and androgenic properties of this compound.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of YK11

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory and Research Professionals

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of YK11, a selective androgen receptor modulator (SARM) utilized in research settings. Due to the investigational nature of this compound and the lack of specific disposal protocols, it is imperative to handle it as a potentially hazardous chemical. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.

I. Pre-Disposal Safety and Handling

Before initiating the disposal process, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Chemical-resistant gloves

  • Safety goggles or a face shield

  • A laboratory coat

All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to prevent inhalation of any airborne particles.

II. Waste Identification and Segregation

Proper segregation of waste is the foundational step in safe disposal. This compound waste must be categorized and separated from general laboratory trash to prevent accidental exposure and environmental contamination.

Table 1: this compound Waste Categorization

Waste TypeDescription
Unused/Expired this compound Pure this compound powder, stock solutions, or any form of the neat compound that is no longer needed or has passed its expiration date.
Contaminated Solid Waste Items that have come into direct contact with this compound, such as pipette tips, gloves, bench paper, vials, and other disposable lab supplies.
Contaminated Liquid Waste Solvents, buffers, or any liquid media containing dissolved or suspended this compound.

It is crucial to never mix incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should be collected in separate containers.

III. Step-by-Step Disposal Protocol

1. Container Selection and Labeling:

  • Select a waste container that is chemically compatible with this compound and any solvents used. A high-density polyethylene (HDPE) or glass container with a secure, screw-on cap is recommended.

  • The container must be clearly labeled as "Hazardous Waste."

  • The label must include:

    • The full chemical name: "(17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester (this compound)"

    • The specific contents, including any solvents and their approximate concentrations.

    • The name of the Principal Investigator (PI) and the laboratory location (building and room number).

    • An accumulation start date.

2. Waste Accumulation:

  • Solid Waste: Place all contaminated solid materials into a designated, puncture-resistant container or a clearly labeled bag for chemical waste.

  • Liquid Waste: Carefully transfer all contaminated liquid waste into the designated hazardous waste container.

  • Keep the waste container securely closed at all times, except when adding waste.

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of waste generation and under the control of laboratory personnel.[1]

  • Ensure the SAA is in a well-ventilated, secure area, away from incompatible materials.

3. Arranging for Disposal:

  • Do not dispose of this compound waste down the drain or in the regular trash.[2]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.[3]

  • Provide the EHS department with a complete and accurate description of the waste contents.

  • EHS personnel are trained in the proper handling and transportation of hazardous materials and will ensure the waste is transported to a licensed disposal facility for incineration or other appropriate treatment.[4][5]

IV. Workflow for this compound Disposal

The following diagram illustrates the logical steps for the safe disposal of this compound.

YK11_Disposal_Workflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage_disposal Storage & Disposal A Wear Appropriate PPE C Identify & Segregate this compound Waste (Solid, Liquid, Unused) A->C B Work in a Chemical Fume Hood B->C D Select & Label 'Hazardous Waste' Container C->D E Accumulate Waste in Sealed Container D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Contact Environmental Health & Safety (EHS) F->G H Schedule Waste Pickup G->H I Proper Disposal by Licensed Facility (e.g., Incineration) H->I

Caption: Workflow for the safe disposal of this compound.

V. Emergency Procedures

In the event of a spill or accidental exposure, follow your institution's established emergency protocols for hazardous chemical incidents. This typically includes:

  • Evacuating the immediate area.

  • Notifying your supervisor and the EHS department.

  • Providing details of the spilled material from the Safety Data Sheet (SDS).

By adhering to these procedures, researchers and laboratory personnel can effectively manage and dispose of this compound waste, ensuring a safe and compliant laboratory environment.

References

Personal protective equipment for handling YK11

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: YK11 is a research chemical intended for laboratory use only and is not approved for human or veterinary use.[1][2] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. All chemicals may pose unknown hazards and should be handled with caution. Users must review the complete Safety Data Sheet (SDS) for this compound before handling.[1]

Personal Protective Equipment (PPE)

Given that this compound should be considered hazardous until more information is available, a comprehensive approach to personal protection is crucial.[1] The following PPE is recommended to minimize exposure and ensure safety during handling.

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecification and Use
Hand Protection Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves should be worn to prevent skin contact.[3] Gloves must be impermeable and resistant to the product and solvents used.
Body Protection Laboratory coatA clean, buttoned lab coat must be worn to protect clothing and skin from contamination.[4][5] For tasks with a higher risk of splashes, a chemical-resistant apron may be necessary.[3]
Eye & Face Protection Safety glasses with side shields or chemical splash gogglesTo protect against accidental splashes or aerosol generation.[5] A face shield should be worn in conjunction with goggles when there is a higher risk of splashes.[4][5]
Respiratory Protection Not generally required under normal handlingA NIOSH-approved respirator may be necessary if handling procedures could generate dust or aerosols, or if working outside of a ventilated enclosure.[6]
Foot Protection Closed-toe shoesShoes that fully cover the feet are required in a laboratory setting to protect against spills.[3]

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling Procedures:

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid Contact: Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[1]

  • Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[1][3]

  • Preparation of Solutions: this compound is a crystalline solid that is soluble in organic solvents like ethanol, methanol, and acetonitrile.[1] When preparing solutions, purge the solvent with an inert gas.[1]

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • The recommended storage temperature is -20°C for long-term stability (≥4 years).[1][7]

Table 2: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 1370003-76-1
Molecular Formula C25H34O6
Molecular Weight 430.54 g/mol
Appearance Crystalline solid[1]
Purity ≥95% (mixture of diastereomers)[1] or ≥98%[7]
Solubility Soluble in ethanol, methanol, and acetonitrile (approx. 1 mg/ml)[1]; Soluble in DMSO (64.0 mg/mL)[7]
Storage -20°C[1][7]
Stability ≥ 4 years at -20°C[1]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Waste Classification: Treat all this compound waste as hazardous chemical waste.

  • Containment: Collect waste in designated, properly labeled, sealed containers.

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.

  • Do Not: Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the procedural workflow for safely handling this compound and its known signaling mechanism.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Ventilated Workspace (e.g., Fume Hood) prep_ppe->prep_area prep_material Gather this compound and Solvents prep_area->prep_material weigh Weigh this compound Solid prep_material->weigh Proceed to Handling dissolve Dissolve in Solvent weigh->dissolve use Use in Experiment dissolve->use decontaminate Decontaminate Surfaces use->decontaminate Experiment Complete dispose_waste Dispose of Waste in Hazardous Waste Container decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Experimental workflow for safe handling of this compound.

This compound This compound AR Androgen Receptor (AR) (Partial Agonist) This compound->AR Follistatin Increased Follistatin Expression AR->Follistatin Myostatin Myostatin Follistatin->Myostatin Inhibits MuscleGrowth Myogenic Differentiation (Muscle Growth) Myostatin->MuscleGrowth Inhibits

Caption: this compound signaling pathway via Myostatin inhibition.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.